Product packaging for Methyl 1-formylcyclopropane-1-carboxylate(Cat. No.:CAS No. 88157-41-9)

Methyl 1-formylcyclopropane-1-carboxylate

Cat. No.: B1424178
CAS No.: 88157-41-9
M. Wt: 128.13 g/mol
InChI Key: RMPZPDNSMGBBAE-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclopropane-1-carboxylate (CAS 88157-41-9) is a high-purity, bifunctional cyclopropane derivative that serves as a valuable synthetic building block in organic and medicinal chemistry. This compound features both a formyl and an ester group tethered to the same carbon of a strained cyclopropane ring, making it a versatile precursor for constructing complex molecular architectures. Its primary research value lies in its recent application as a key component in novel interrupted Ugi and Passerini multicomponent reactions, enabling the efficient synthesis of peptide-like frameworks and other diverse derivatives without proceeding through the typical Mumm rearrangement . The strained cyclopropane ring often acts as a bioisostere for disubstituted aromatic rings, contributing to metabolic stability and bioactivity in pharmaceutical candidates . Researchers utilize this compound to create valuable scaffolds found in agents like Aspoxicillin and various Cathepsin B inhibitors, highlighting its utility in drug discovery . This liquid reagent is air and heat sensitive; it should be stored under an inert atmosphere in a refrigerated environment (0-10°C, 2-8°C) to maintain stability . This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8O3 B1424178 Methyl 1-formylcyclopropane-1-carboxylate CAS No. 88157-41-9

Properties

IUPAC Name

methyl 1-formylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZPDNSMGBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697091
Record name Methyl 1-formylcyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88157-41-9
Record name Methyl 1-formylcyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Formylcyclopropane-1-carboxylate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: A Key Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Potential of a Bifunctional Cyclopropane

Methyl 1-formylcyclopropane-1-carboxylate is a distinctive bifunctional molecule that has garnered significant attention in the fields of medicinal chemistry and natural product synthesis.[1] Possessing both an aldehyde and a methyl ester functionality on the same carbon atom of a strained cyclopropane ring, this compound offers a unique platform for complex molecular architecture. Its utility as a synthetic building block is well-established, enabling the introduction of the valuable cyclopropane motif into a variety of pharmaceutical agents.[1] The strategic placement of two different carbonyl groups allows for chemoselective transformations, making it a versatile tool for synthetic chemists. This guide provides a comprehensive overview of the fundamental properties, synthesis, reactivity, and applications of this compound.

Physicochemical Properties and Characterization

This compound is a colorless to light yellow liquid at room temperature.[2] A summary of its key physical and chemical properties is provided in the table below.

PropertyValueSource
CAS Number 88157-41-9[3][4]
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 84–86 °C at 19–25 mmHg[1]
Purity >95.0% (GC)[2]

Spectroscopic Data:

While a dedicated public database with the complete spectra was not identified during the literature search, the successful synthesis and characterization of this compound have been reported, confirming its structure through standard spectroscopic methods. The expected spectral features are outlined below based on its chemical structure.

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aldehydic proton, the methyl ester protons, and the diastereotopic protons of the cyclopropane ring.

  • ¹³C NMR: The carbon NMR spectrum should exhibit distinct peaks for the aldehyde carbonyl, the ester carbonyl, the quaternary cyclopropane carbon, the two methylene carbons of the cyclopropane ring, and the methyl group of the ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (aldehyde and ester) in the region of 1700-1780 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.[5][6][7]

Synthesis of this compound

A reliable and well-documented method for the synthesis of this compound is through a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure, published in Organic Syntheses, provides a practical route to this valuable building block.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

  • An oven-dried 500-mL three-necked round-bottomed flask is equipped with a magnetic stir bar, a thermometer, and two pressure-equalizing addition funnels.

  • The flask is charged with methyl 4-chlorobutanoate (1 equivalent), methyl formate (3 equivalents), and dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Titanium tetrachloride (TiCl₄, 2.2 equivalents) is added dropwise, maintaining the internal temperature between 5-10 °C.

  • Triethylamine (2.6 equivalents) is then added dropwise while keeping the temperature below 15 °C.

  • The reaction is stirred at 0 °C for 1 hour and then quenched with water.

  • The product is extracted with ethyl acetate, and the organic layers are combined, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate, which is used in the next step without further purification.

Part B: Synthesis of this compound [1]

  • The crude methyl 4-chloro-2-formylbutanoate is dissolved in ethyl acetate in a 1-L three-necked round-bottomed flask equipped with a mechanical stirrer and a thermometer.

  • Potassium carbonate (3 equivalents) is added, and the suspension is stirred vigorously at room temperature for 12 hours.

  • The reaction mixture is filtered, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford pure this compound as a colorless liquid.[1]

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the presence of two distinct and reactive functional groups on a strained ring system. The key to its application is the ability to selectively react with the aldehyde group in the presence of the less reactive methyl ester.[1]

Chemoselective Reactions

The aldehyde functionality is significantly more electrophilic than the methyl ester, allowing for a wide range of chemoselective transformations, including:

  • Wittig reactions: To introduce carbon-carbon double bonds.

  • Reductive amination: To form amines.

  • Grignard and organolithium additions: To generate secondary alcohols.

  • Oxidation: To produce the corresponding carboxylic acid.

  • Reduction: To yield the primary alcohol.

This chemoselectivity is a cornerstone of its use in multi-step syntheses, as it allows for the sequential modification of the molecule without the need for protecting groups on the ester functionality.

Role in the Synthesis of Bioactive Molecules

This compound is a key intermediate in the synthesis of several important pharmaceutical compounds, particularly those used in the treatment of Hepatitis C.

Boceprevir and Simeprevir Synthesis:

This building block is instrumental in the synthesis of the cyclopropyl-proline core of the HCV protease inhibitors Boceprevir and Simeprevir. The aldehyde group allows for the construction of the complex side chains of these drugs through reactions such as the Strecker synthesis or other C-N bond-forming reactions. The cyclopropyl moiety is a critical pharmacophore in these drugs, contributing to their binding affinity and pharmacokinetic properties.

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound was not found in the public domain, safety precautions for similar compounds, such as methyl cyclopropanecarboxylate, should be followed.[8][9]

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes. Avoid inhalation of vapors.[10][11]

  • Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and open flames.[10][11]

  • Hazards: This compound is expected to be flammable.[8][9] Incompatible with strong oxidizing agents and strong bases.[8][9]

Conclusion

This compound is a powerful and versatile building block in modern organic synthesis. Its unique bifunctional nature, coupled with the inherent properties of the cyclopropane ring, provides chemists with a valuable tool for the construction of complex and biologically active molecules. The ability to perform chemoselective reactions on the aldehyde group is a key feature that simplifies synthetic routes and enhances its utility. As the demand for novel therapeutics continues to grow, the importance of such specialized building blocks in drug discovery and development is undeniable.

References

An In-depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate: Synthesis, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a unique bifunctional molecule that has garnered interest as a versatile building block in organic synthesis.[1] Possessing both an aldehyde and an ester functionality on a strained cyclopropane ring, this compound offers a unique platform for the construction of complex molecular architectures. The inherent ring strain of the cyclopropane moiety and the orthogonal reactivity of its functional groups make it a valuable precursor for introducing the cyclopropyl motif into larger structures, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its synthesis, known properties, reactivity, and applications, serving as a technical resource for professionals in chemical research and drug development.

Nomenclature and Structure

  • IUPAC Name: this compound

  • CAS Number: 88157-41-9

  • Molecular Formula: C₆H₈O₃

  • Molecular Weight: 128.13 g/mol

  • Structure: Chemical Structure of this compound (Note: A 2D chemical structure image would be placed here.)

Physicochemical Properties

While exhaustive experimental data is not widely published, the following properties have been reported or are predicted for this compound. It is a colorless to light orange clear liquid.[2]

PropertyValueSource
Boiling Point 84–86 °C (at 19–25 mmHg)[1]
Boiling Point (Predicted) 161.6 ± 23.0 °C (at 760 mmHg)[3]
Density (Predicted) 1.336 ± 0.06 g/cm³[3]
Flash Point 57 °C[2]
Purity (Commercial) >95.0% (GC)[2]

Synthesis: A Robust Protocol via Ti-Claisen Condensation

The most reliable and well-documented synthesis of this compound is a two-step procedure involving a Ti-Claisen condensation followed by an intramolecular cyclization, as published in Organic Syntheses.[1] This method provides a good overall yield and a high-purity product.

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Ti-Claisen Condensation cluster_step2 Step 2: Intramolecular Cyclization A Methyl 4-chlorobutanoate D Methyl 4-chloro-2-formylbutanoate (Intermediate 1) A->D 0-15 °C B Methyl formate B->D 0-15 °C C TiCl4, Et3N in CH2Cl2 C->D 0-15 °C E Intermediate 1 D->E Crude product used directly F K2CO3 in Ethyl Acetate G This compound (Final Product) F->G 0-5 °C

Caption: Synthesis workflow for this compound.

Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

  • To an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, internal thermometer, and two addition funnels under a nitrogen atmosphere, add methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and dichloromethane (100 mL).

  • Cool the stirred solution to an internal temperature of 0 °C using an ice bath.

  • Add titanium(IV) chloride (TiCl₄, 41.7 g, 220 mmol) dropwise over 20 minutes, maintaining the internal temperature between 5–10 °C.

  • Subsequently, add triethylamine (Et₃N, 26.3 g, 260 mmol) dropwise over 30 minutes, keeping the internal temperature below 15 °C.

  • Stir the resulting dark orange mixture at 0 °C for 1 hour.

  • Quench the reaction by the slow, dropwise addition of water, maintaining the temperature below 10 °C.

  • Transfer the biphasic mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate as a yellow liquid. This crude product is used in the next step without further purification.

Step 2: Synthesis of this compound [1]

  • Dissolve the crude methyl 4-chloro-2-formylbutanoate in ethyl acetate (100 mL) in a 250-mL three-necked flask under nitrogen, and cool to 0 °C.

  • Add potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) portion-wise over 10 minutes to the stirred solution.

  • Stir the suspension vigorously at 0 °C for 1 hour.

  • Quench the reaction with water (100 mL) and transfer to a separatory funnel.

  • Separate the organic phase and re-extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation (84–86 °C, 19–25 mmHg) to afford this compound as a colorless liquid (typical overall yield: 69-77%).[1]

Spectroscopic Characterization

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the presence of two distinct functional groups on a strained ring system.

Chemoselectivity

The key feature of this molecule's reactivity is the ability to selectively transform the aldehyde group in the presence of the methyl ester.[1] The formyl group is significantly more electrophilic than the ester carbonyl, allowing for a wide range of chemoselective reactions with nucleophiles. This is crucial for its role as a building block, enabling the elaboration of the aldehyde moiety while preserving the ester for subsequent transformations.

Applications as a Synthetic Building Block

The cyclopropane ring is a valuable structural motif in medicinal chemistry, often introduced to modulate a molecule's conformation, improve metabolic stability, and enhance biological activity.[4] this compound serves as an efficient precursor for installing this valuable functionality.

While specific, named examples of its use in the total synthesis of pharmaceuticals are not widely documented in readily searchable literature, its role as an intermediate is well-recognized.[1][5] It is employed in the synthesis of various cyclopropane derivatives that are key intermediates for Active Pharmaceutical Ingredients (APIs) and agrochemicals.[5][6] The general synthetic pathway involves:

  • Reaction at the Aldehyde: Utilizing the high electrophilicity of the formyl group for reactions such as Wittig olefination, Grignard additions, reductions, or reductive aminations.

  • Modification of the Ester: Subsequent hydrolysis, amidation, or reduction of the methyl ester group to further elaborate the molecule.

This stepwise approach allows for the controlled and divergent synthesis of complex cyclopropane-containing target molecules.

Safety and Handling

Specific GHS classification and a detailed safety data sheet (SDS) for this compound are not widely available. However, based on its structure and data for the closely related compound, Methyl cyclopropanecarboxylate (CAS 2868-37-3), the following precautions are advised.[6][7][8]

  • GHS Hazard Classification (Anticipated):

    • Flammable Liquid: The presence of the ester and the compound's relatively low flash point suggest it is a flammable liquid.[2][6] Keep away from heat, sparks, open flames, and other ignition sources.[6]

    • Acute Toxicity (Oral): May be harmful if swallowed.[7]

    • Skin Irritation: May cause skin irritation.[6]

    • Eye Irritation: May cause serious eye irritation.[6]

    • Respiratory Irritation: May cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE):

    • Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]

    • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Handling and Storage:

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[7]

    • Keep containers tightly closed.

    • Use spark-proof tools and ground equipment to prevent static discharge.[7]

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]

    • Inhalation: Move person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

Conclusion

This compound is a valuable, bifunctional building block for organic synthesis. Its robust and scalable synthesis, combined with the chemoselective reactivity of its aldehyde group, makes it an important tool for introducing the cyclopropane moiety in medicinal and materials chemistry. While detailed spectroscopic and application data in peer-reviewed literature remains somewhat scarce, the foundational chemistry and synthetic potential are clear. Researchers employing this reagent can leverage its unique properties to access novel and complex molecular targets.

References

The Synthetic Cornerstone: A Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Application of a Key Cyclopropyl Building Block.

Introduction: The Strategic Value of a Strained Ring

In the landscape of modern medicinal chemistry and organic synthesis, the cyclopropane ring stands out as a "minimalist's functional group." Its inherent ring strain and unique stereoelectronic properties offer a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacological profiles of drug candidates. Methyl 1-formylcyclopropane-1-carboxylate (CAS No. 88157-41-9), a bifunctional molecule featuring both an aldehyde and a methyl ester attached to a quaternary cyclopropane carbon, represents a particularly valuable and versatile building block.[1] Its strategic importance lies in the ability to introduce the cyclopropyl moiety, a structural motif present in numerous approved drugs and clinical candidates, which can enhance metabolic stability, improve binding affinity, and modulate conformation.[2][3] This guide provides an in-depth exploration of this key synthetic intermediate, from its fundamental properties and synthesis to its reactivity and critical role in the development of novel therapeutics.

Physicochemical & Spectroscopic Profile

This compound is a colorless to light yellow liquid, a characteristic that is important for visual inspection of purity during and after synthesis.[4] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 88157-41-9[4]
Molecular Formula C₆H₈O₃[4]
Molecular Weight 128.13 g/mol [5]
Appearance Colorless to Light yellow to Light orange clear liquid[4]
Boiling Point 161.6 ± 23.0 °C (Predicted)[6]
Density 1.336 ± 0.06 g/cm³ (Predicted)[6]
Flash Point 57 °C[4]
Purity >95.0% (GC)[4]
Spectroscopic Characterization
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple and highly characteristic. Key expected signals include:

    • A singlet for the aldehydic proton (CHO) in the downfield region, typically around δ 9.0-10.0 ppm.

    • A singlet for the methyl ester protons (OCH₃) around δ 3.7-3.8 ppm.

    • Two multiplets in the upfield region (typically δ 1.0-2.0 ppm) corresponding to the diastereotopic methylene protons of the cyclopropane ring. The geminal and cis/trans coupling patterns of these protons are diagnostic for the cyclopropane structure.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides a clear fingerprint of the carbon skeleton. Expected chemical shifts are:

    • A signal for the aldehydic carbonyl carbon (C=O) in the range of δ 190-200 ppm.

    • A signal for the ester carbonyl carbon (C=O) around δ 170-175 ppm.

    • The methyl ester carbon (OCH₃) signal around δ 50-55 ppm.

    • The quaternary cyclopropane carbon attached to both carbonyls.

    • The two methylene carbons of the cyclopropane ring in the upfield region.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by two strong carbonyl stretching frequencies. A sharp, strong absorption band around 1720-1740 cm⁻¹ is characteristic of the ester C=O stretch, and another strong band around 1700-1725 cm⁻¹ corresponds to the aldehyde C=O stretch. The C-H stretching of the aldehyde proton may also be visible as a weaker band near 2720 cm⁻¹.

Synthesis: A Robust and Scalable Protocol

The most reliable and well-documented synthesis of this compound is a two-step procedure involving a Ti-Claisen condensation followed by an intramolecular cyclization, as detailed in Organic Syntheses.[1] This method is advantageous due to its high yield and the use of readily available starting materials.

Overall Synthetic Scheme

The synthesis begins with the formylation of methyl 4-chlorobutanoate, followed by a base-mediated intramolecular cyclization to yield the target molecule.

Synthesis_Workflow cluster_step1 Step 1: Ti-Claisen Condensation cluster_step2 Step 2: Intramolecular Cyclization start_material Methyl 4-chlorobutanoate + Methyl Formate intermediate Methyl 4-chloro-2-formylbutanoate start_material->intermediate  TiCl₄, Et₃N  CH₂Cl₂, 0-15 °C   product Methyl 1-formylcyclopropane- 1-carboxylate intermediate->product  K₂CO₃, EtOAc  0 °C to rt  

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

  • Apparatus Setup: An oven-dried 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. The system is maintained under a nitrogen atmosphere.

  • Charging Reagents: The flask is charged with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane (CH₂Cl₂).

  • Cooling: The stirred solution is cooled to an internal temperature of 0 °C using an ice bath.

  • Addition of TiCl₄: Titanium tetrachloride (TiCl₄, 2.2 equiv) is added dropwise via an addition funnel over approximately 20 minutes, ensuring the internal temperature is maintained between 5–10 °C. The causality here is critical: TiCl₄ is a strong Lewis acid that coordinates to both the ester carbonyl and the methyl formate, facilitating the enolization of the ester and subsequent acylation. The low temperature is essential to control the exothermicity of the reaction and prevent side reactions.

  • Addition of Et₃N: After the TiCl₄ addition, triethylamine (Et₃N, 2.3 equiv) is added dropwise over 30 minutes, keeping the internal temperature below 15 °C. Et₃N acts as a base to neutralize the HCl generated in situ, driving the reaction forward.

  • Reaction & Quench: The reaction mixture is stirred at 10–15 °C for 1.5 hours. The reaction is then carefully quenched by pouring it into a vigorously stirred mixture of ice and water.

  • Work-up: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude intermediate, which is used in the next step without further purification.

Step 2: Synthesis of this compound [1]

  • Apparatus Setup: A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, an internal thermometer, and a nitrogen inlet.

  • Charging Reagents: The flask is charged with ethyl acetate (EtOAc) and powdered potassium carbonate (K₂CO₃, 3.0 equiv). The suspension is cooled to 0 °C.

  • Addition of Intermediate: The crude methyl 4-chloro-2-formylbutanoate from Step 1, dissolved in EtOAc, is added dropwise to the cold K₂CO₃ suspension over 1 hour. The K₂CO₃ acts as the base to deprotonate the acidic α-proton of the formyl group, generating an enolate. This enolate then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the cyclopropane ring. The choice of K₂CO₃ is a good example of selecting a base strong enough to promote the reaction but not so strong as to cause significant side reactions like ester hydrolysis.

  • Reaction: The mixture is stirred at 0 °C for 1 hour.

  • Work-up: The reaction is quenched with water. The organic phase is separated, and the aqueous phase is re-extracted with EtOAc. The combined organic phases are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by distillation under reduced pressure (e.g., 84–86 °C at 19–25 mmHg) to afford this compound as a colorless liquid in good overall yield (typically around 69%).[1]

Reactivity and Chemoselectivity: The Aldehyde Takes Center Stage

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The aldehyde is significantly more electrophilic than the methyl ester, allowing for a high degree of chemoselectivity in its reactions.[1]

Chemoselective Reactions of the Aldehyde

The aldehyde group readily undergoes reactions with a wide range of nucleophiles while leaving the ester group intact. This is the cornerstone of its application as a building block.

Reactivity cluster_reactions Chemoselective Aldehyde Reactions start Methyl 1-formylcyclopropane- 1-carboxylate wittig Wittig Reaction (Ph₃P=CHR) start->wittig  Alkene Formation   grignard Grignard Reaction (R-MgBr) start->grignard  Secondary Alcohol Formation   reductive_amination Reductive Amination (R₂NH, NaBH(OAc)₃) start->reductive_amination  Amine Formation   cyanohydrin Cyanohydrin Formation (HCN/NaCN) start->cyanohydrin  Cyanohydrin Formation  

Caption: Key chemoselective reactions of the aldehyde moiety.

  • Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent), providing a route to vinyl-substituted cyclopropanes. This is a powerful C-C bond-forming reaction that is highly specific for aldehydes and ketones.

  • Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard or organolithium reagents to the aldehyde produces secondary alcohols, extending the carbon skeleton.

  • Reductive Amination: The aldehyde can be converted into an amine via reductive amination with a primary or secondary amine in the presence of a mild reducing agent like sodium triacetoxyborohydride. This is a fundamental transformation in the synthesis of many pharmaceutical compounds.

  • Nucleophilic Ring-Opening: While the aldehyde is the primary site of reactivity, under certain conditions, particularly with activation (e.g., iminium ion formation), nucleophiles can attack the cyclopropane ring, leading to ring-opened products.[7] This reactivity is characteristic of "donor-acceptor" cyclopropanes.

Applications in Drug Discovery and Development

The cyclopropane motif is a privileged scaffold in medicinal chemistry. Its incorporation can lead to improved potency, selectivity, and pharmacokinetic properties. This compound is a key starting material for introducing this valuable fragment into complex molecules, particularly in the synthesis of protease inhibitors.[8][9]

While direct, step-by-step synthetic routes from this specific starting material to marketed drugs are often proprietary, its structural motif is central to key intermediates in the synthesis of important antiviral agents. For example, the bicyclic [3.1.0]proline core of the Hepatitis C virus (HCV) protease inhibitor Boceprevir and related structures found in inhibitors of SARS-CoV-2 proteases highlight the importance of this class of cyclopropane derivatives.[8][10] The synthetic strategies for these complex molecules often rely on the chemoselective functionalization of a cyclopropane scaffold bearing both an electrophilic center (like an aldehyde or its precursor) and a handle for peptide coupling (like an ester or carboxylic acid).

The general strategy involves using the aldehyde for chain extension or for forming a key bond in a heterocyclic system, while the ester can be hydrolyzed to the corresponding carboxylic acid for subsequent amide bond formation (peptide coupling), a crucial step in building peptidomimetic inhibitors.

Safety and Handling

This compound is a flammable liquid and vapor.[4][11] It can also cause skin, eye, and respiratory irritation.[11] Proper handling procedures are essential to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood.

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment. Store in a tightly closed container in a cool, well-ventilated place.[11]

  • Storage: The compound is noted to be air and heat sensitive.[4] It should be stored under an inert gas (e.g., nitrogen or argon) and refrigerated (0-10°C) for long-term stability.[4]

  • Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. All waste materials should be disposed of in accordance with local, regional, and national regulations.[11]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the modern synthetic chemist. Its unique combination of a reactive aldehyde, a stable ester, and a conformationally rigid cyclopropane ring provides a reliable and versatile platform for the synthesis of complex molecular architectures. The robust and scalable synthesis published in Organic Syntheses makes it an accessible and valuable building block for academic and industrial research. As the demand for novel therapeutics with finely tuned properties continues to grow, the importance of key scaffolds like this compound in the drug discovery and development pipeline is set to increase.

References

"Methyl 1-formylcyclopropane-1-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 1-formylcyclopropane-1-carboxylate

Authored by a Senior Application Scientist

Introduction

This compound is a unique bifunctional molecule that serves as a versatile building block in modern organic synthesis.[1] Possessing both an aldehyde and a methyl ester functionality on a strained cyclopropane ring, this compound offers a unique platform for creating complex molecular architectures. Its utility is particularly pronounced in medicinal and process chemistry, where the cyclopropane motif is a valued structural element for enhancing the metabolic stability and biological activity of pharmaceutical agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and insights into its applications for researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its use in experimental design and for predicting its behavior in chemical reactions.

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[4][5]
Molecular Weight 128.13 g/mol [4][5]
CAS Number 88157-41-9[4][5][6]
Appearance Colorless to light yellow clear liquid[7]
Purity Typically >95-98%[4][7]
Boiling Point 161.6 ± 23.0 °C (Predicted)[5]
Density 1.336 ± 0.06 g/cm³ (Predicted)[5]
Synonyms 1-Formylcyclopropane-1-carboxylic Acid Methyl Ester[7]

Synthesis via Ti-Claisen Condensation

A robust and well-documented method for the synthesis of this compound involves a two-step process starting from methyl 4-chlorobutanoate, utilizing a Ti-Claisen condensation followed by an intramolecular cyclization.[1] This procedure is advantageous due to its reliable yield and scalability.

Experimental Protocol

The synthesis is performed in two main stages: the formation of the intermediate, methyl 4-chloro-2-formylbutanoate, and its subsequent cyclization.

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate [1]

  • Reaction Setup : An oven-dried 500-mL three-necked, round-bottomed flask is equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels.

  • Initial Charging : The flask is charged with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane (CH₂Cl₂).

  • Cooling and Reagent Addition : The solution is cooled to 0 °C in an ice bath. Titanium(IV) chloride (TiCl₄, 2.2 equiv) is added dropwise over 20 minutes, ensuring the internal temperature is maintained between 5–10 °C. The use of TiCl₄, a strong Lewis acid, is crucial for activating the substrate for the subsequent formylation reaction.

  • Base Addition : Following the TiCl₄ addition, triethylamine (Et₃N, 2.4 equiv) is added dropwise over 30 minutes, keeping the internal temperature below 15 °C. This base is essential for scavenging the HCl generated during the reaction.

  • Reaction Monitoring : The reaction is stirred at 10–15 °C for 1.5 hours.

Part B: Cyclization to this compound [1]

  • Base Addition for Cyclization : After the formation of the intermediate, the reaction mixture is cooled to 0 °C. A catalytic amount of triethylamine (10 mol%) is added.

  • Intramolecular Cyclization : Anhydrous potassium carbonate (K₂CO₃, 3.0 equiv) is added portion-wise over 10 minutes at 0–5 °C. K₂CO₃ acts as the base to facilitate the intramolecular nucleophilic substitution, leading to the formation of the cyclopropane ring.

  • Reaction Completion and Quenching : The suspension is stirred at 0 °C for 1 hour. The reaction is then quenched with water.

  • Workup and Extraction : The mixture is transferred to a separatory funnel. The organic phase is separated, and the aqueous phase is re-extracted with ethyl acetate (EtOAc).

  • Purification : The combined organic extracts are dried and concentrated. The crude product is purified by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid.[1]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_partA Part A: Intermediate Formation cluster_partB Part B: Cyclization & Purification A_start Methyl 4-chlorobutanoate + Methyl Formate in CH2Cl2 A_react 1. Add TiCl4 (0-10°C) 2. Add Et3N (0-15°C) 3. Stir for 1.5h A_start->A_react Reagents A_product Methyl 4-chloro-2-formylbutanoate (Intermediate) A_react->A_product Forms B_start Intermediate in situ B_react 1. Add cat. Et3N 2. Add K2CO3 (0-5°C) 3. Stir for 1h B_start->B_react Reactants B_workup Quench with H2O Extract with EtOAc B_react->B_workup Forms Crude B_purify Distillation under reduced pressure B_workup->B_purify Purification B_product Methyl 1-formylcyclopropane- 1-carboxylate B_purify->B_product Final Product Reactivity cluster_reactions Chemoselective Reactions cluster_products Resulting Structures start This compound Aldehyde Ester reductive_amination Reductive Amination start:aldehyde->reductive_amination Amine, Reducing Agent wittig Wittig Reaction start:aldehyde->wittig Phosphorus Ylide condensation Condensation start:aldehyde->condensation Active Methylene Cmpd. amine_product Cyclopropyl-Amine reductive_amination->amine_product alkene_product Vinyl-Cyclopropane wittig->alkene_product complex_product Complex Adducts condensation->complex_product

References

Spectroscopic Data of Methyl 1-formylcyclopropane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional organic molecule of significant interest in synthetic chemistry. Its compact structure, featuring a strained cyclopropane ring substituted with both an ester and an aldehyde, makes it a versatile building block for the synthesis of complex organic molecules, including pharmaceuticals and natural products. The unique electronic environment of the cyclopropane ring, coupled with the reactivity of the formyl and carboxylate groups, imparts distinct spectroscopic characteristics. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into its structural confirmation and chemical behavior.

Molecular Structure and Spectroscopic Rationale

The strategic placement of an electron-withdrawing formyl group and a methyl ester on the same carbon of the cyclopropane ring creates a fascinating case for spectroscopic analysis. The geminal substitution pattern is expected to induce significant electronic effects on the cyclopropyl protons and carbons, leading to characteristic shifts in their NMR spectra. The carbonyl groups of the aldehyde and the ester will exhibit distinct stretching frequencies in the IR spectrum. Mass spectrometry will reveal fragmentation patterns influenced by the stability of the cyclopropane ring and the lability of the substituent groups.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural verification. The following spectral data are predicted based on established principles and data from analogous structures, as direct experimental spectra are not widely published.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the aldehydic proton, and the diastereotopic cyclopropyl methylene protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5Singlet1HAldehydic proton (CHO)
~3.8Singlet3HMethyl ester (OCH₃)
~1.6 - 1.8Multiplet2HCyclopropyl CH₂
~1.4 - 1.6Multiplet2HCyclopropyl CH₂

Interpretation:

  • Aldehydic Proton: The proton attached to the formyl group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear as a sharp singlet at a significantly downfield chemical shift, typically around 9-10 ppm.

  • Methyl Ester Protons: The three equivalent protons of the methyl ester group will resonate as a singlet, with a chemical shift characteristic for this functional group, generally around 3.7-3.9 ppm.

  • Cyclopropyl Protons: The four protons on the cyclopropane ring are chemically non-equivalent and will exhibit complex splitting patterns due to geminal and cis/trans vicinal couplings. They are expected to appear as multiplets in the upfield region of the spectrum, characteristic of strained ring systems. The electron-withdrawing substituents on C1 will cause a downfield shift compared to unsubstituted cyclopropane.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule.

Chemical Shift (δ, ppm)Assignment
~195Aldehyde Carbonyl (C=O)
~170Ester Carbonyl (C=O)
~53Methyl Ester Carbon (OCH₃)
~35Quaternary Cyclopropyl (C1)
~20Cyclopropyl Methylene (CH₂)

Interpretation:

  • Carbonyl Carbons: The two carbonyl carbons will appear at very downfield chemical shifts. The aldehyde carbonyl is typically found further downfield (around 190-200 ppm) than the ester carbonyl (around 165-175 ppm).

  • Methyl Ester Carbon: The carbon of the methyl ester group will have a chemical shift in the typical range of 50-55 ppm.

  • Cyclopropyl Carbons: The quaternary carbon of the cyclopropane ring bearing the two substituents will be deshielded and is expected around 30-40 ppm. The two equivalent methylene carbons of the cyclopropane ring will be found at a more upfield position, characteristic of cyclopropyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the two carbonyl groups.

Frequency (cm⁻¹)IntensityAssignment
~2820, ~2720MediumC-H stretch of the aldehyde (Fermi doublet)
~1735StrongC=O stretch of the ester
~1710StrongC=O stretch of the aldehyde
~1200StrongC-O stretch of the ester
~1020MediumCyclopropane ring breathing

Interpretation:

  • Carbonyl Stretching: Two distinct, strong absorption bands are expected in the carbonyl region. The ester C=O stretch typically appears at a higher frequency (~1735-1750 cm⁻¹) than the aldehyde C=O stretch (~1710-1730 cm⁻¹).

  • Aldehyde C-H Stretch: The C-H bond of the aldehyde group exhibits a characteristic pair of medium intensity bands (a Fermi doublet) around 2820 cm⁻¹ and 2720 cm⁻¹. The presence of these two bands is a strong indicator of an aldehyde functional group.

  • Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected in the 1300-1150 cm⁻¹ region.

  • Cyclopropane Ring Vibrations: The cyclopropane ring itself will have characteristic, though weaker, absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. For this compound (Molecular Weight: 128.13 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.

m/zProposed Fragment Ion
128[M]⁺ (Molecular ion)
99[M - CHO]⁺ (Loss of the formyl group)
97[M - OCH₃]⁺ (Loss of the methoxy group)
69[M - COOCH₃]⁺ (Loss of the carbomethoxy group)
59[COOCH₃]⁺ (Carbomethoxy cation)
41[C₃H₅]⁺ (Cyclopropyl cation or allyl cation)
29[CHO]⁺ (Formyl cation)

Interpretation:

The fragmentation of the molecular ion will likely proceed through several pathways:

  • α-Cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway. Loss of the formyl radical (CHO, 29 Da) would lead to an ion at m/z 99. Loss of the methoxy radical (OCH₃, 31 Da) would result in an ion at m/z 97.

  • Loss of the Ester Group: The entire carbomethoxy group (-COOCH₃, 59 Da) can be lost as a radical, giving rise to a fragment at m/z 69.

  • Ring Opening: The strained cyclopropane ring can undergo fragmentation, potentially leading to the formation of a stable allyl cation ([C₃H₅]⁺) at m/z 41.

M [M]⁺˙ m/z 128 F1 [M - CHO]⁺ m/z 99 M->F1 - CHO F2 [M - OCH₃]⁺ m/z 97 M->F2 - OCH₃ F3 [M - COOCH₃]⁺ m/z 69 M->F3 - COOCH₃ F4 [C₃H₅]⁺ m/z 41 F3->F4 - CO

Caption: Proposed key fragmentation pathways for this compound in mass spectrometry.

Experimental Protocols

The spectroscopic data presented in this guide can be obtained using standard laboratory instrumentation.

Synthesis of this compound

A reliable method for the synthesis of this compound has been reported in Organic Syntheses.[1] The procedure involves the TiCl₄-mediated condensation of methyl 4-chlorobutanoate with methyl formate, followed by a base-induced cyclization.

Step-by-Step Methodology:

  • Formylation: Methyl 4-chlorobutanoate is reacted with methyl formate in the presence of titanium tetrachloride and a tertiary amine base to yield methyl 4-chloro-2-formylbutanoate.

  • Cyclization: The crude intermediate is treated with a base such as potassium carbonate in a suitable solvent like ethyl acetate to effect an intramolecular cyclization, yielding the desired this compound.

  • Purification: The final product is purified by distillation under reduced pressure.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 MHz or higher field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer. A thin film of the neat liquid sample can be prepared between two sodium chloride or potassium bromide plates.

  • Mass Spectrometry: The mass spectrum can be acquired on a gas chromatograph-mass spectrometer (GC-MS) system using electron ionization (EI) at 70 eV.

Conclusion

The spectroscopic data of this compound provide a detailed fingerprint of its unique molecular structure. The combination of NMR, IR, and MS allows for unambiguous identification and characterization of this valuable synthetic intermediate. The predicted spectral features, based on established chemical principles and data from related compounds, offer a robust framework for researchers and scientists in the field of drug development and organic synthesis to confirm the identity and purity of their synthesized material.

References

A Comprehensive Technical Guide to the Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Methyl 1-formylcyclopropane-1-carboxylate is a pivotal building block in modern organic synthesis and medicinal chemistry, prized for its unique conformational rigidity and electronic properties which make it a valuable bioisostere in drug design.[1] This technical guide provides an in-depth analysis of the primary synthetic pathways for this compound, designed for researchers, chemists, and professionals in drug development. We will explore two core strategies: a direct, two-step synthesis via a titanium-mediated Claisen condensation and subsequent cyclization, and a multi-step approach commencing with the formation of a cyclopropane-1,1-dicarboxylate precursor followed by selective functional group manipulation. This document emphasizes the mechanistic rationale behind procedural choices, provides detailed, step-by-step protocols, and offers a comparative analysis to guide chemists in selecting the optimal route based on scale, available resources, and desired efficiency.

Introduction

Chemical Profile

This compound (CAS No: 88157-41-9) is a bifunctional molecule featuring a strained cyclopropane ring substituted with both an aldehyde (formyl) and a methyl ester group at the C1 position.[2][3] This unique arrangement of functional groups offers orthogonal reactivity, making it a versatile intermediate for constructing more complex molecular architectures.

  • Molecular Formula: C₆H₈O₃

  • Molecular Weight: 128.13 g/mol

  • Structure: Chemical Structure of this compound

Significance in Synthesis

The cyclopropane motif is a prevalent structural feature in numerous pharmaceuticals and agrochemicals.[1] Its incorporation into a molecule can enhance metabolic stability, improve binding affinity, and modulate physicochemical properties. This compound serves as a compact and rigid scaffold, allowing for the divergent introduction of substituents through reactions targeting the aldehyde and ester functionalities.

Retrosynthetic Analysis

The synthesis of this compound can be approached from two principal retrosynthetic disconnections. The first involves a direct formylation and cyclization of a linear precursor. The second, more classical approach, involves the construction of a symmetrically substituted cyclopropane ring followed by differentiation of the functional groups.

References

The Synthetic Versatility of Methyl 1-Formylcyclopropane-1-carboxylate: A Technical Guide to its Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Strained Ring System in Modern Chemistry

In the landscape of contemporary organic synthesis and medicinal chemistry, the pursuit of molecular complexity from simple, versatile building blocks is a paramount objective. Methyl 1-formylcyclopropane-1-carboxylate stands out as a unique bifunctional molecule, possessing both an aldehyde and an ester group attached to a single carbon atom within a strained cyclopropane ring.[1] This structural arrangement is not merely a chemical curiosity; it is a carefully designed scaffold that offers a wealth of synthetic possibilities. The inherent ring strain of the cyclopropane moiety renders it susceptible to a variety of transformations, while the orthogonal reactivity of the formyl and ester groups allows for selective chemical manipulations.

This technical guide provides an in-depth exploration of the synthesis and reaction mechanisms of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique properties of this compound in their synthetic endeavors. We will delve into the causality behind experimental choices, provide detailed protocols for key transformations, and offer insights into the electronic and steric factors that govern its reactivity. The incorporation of cyclopropane rings is a well-established strategy for enhancing the metabolic stability and modulating the conformational properties of pharmacologically active molecules, making a thorough understanding of this building block's chemistry particularly valuable.[2][3][4][5]

Synthesis of this compound: A Robust and Scalable Approach

The reliable and large-scale synthesis of this compound is crucial for its widespread application. A particularly effective method, detailed in Organic Syntheses, utilizes a Ti-Claisen condensation, which circumvents issues encountered with traditional base-mediated formylation methods where premature cyclization can be a significant side reaction.[1]

Synthetic Pathway Overview

The synthesis begins with the α-formylation of methyl 4-chlorobutanoate, followed by an intramolecular cyclization to yield the desired product. The use of titanium tetrachloride (TiCl₄) as a Lewis acid is critical in promoting the Claisen condensation while being compatible with the base-sensitive γ-chloro group.[1]

Synthesis_Overview Methyl 4-chlorobutanoate Methyl 4-chlorobutanoate Intermediate_1 Methyl 4-chloro-2-formylbutanoate Methyl 4-chlorobutanoate->Intermediate_1  TiCl₄, Et₃N Methyl formate Methyl formate Methyl formate->Intermediate_1 Product This compound Intermediate_1->Product  K₂CO₃

Caption: Synthetic overview for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a verified procedure in Organic Syntheses.[1]

Step A: Methyl 4-chloro-2-formylbutanoate

  • To a dried three-necked round-bottomed flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add titanium tetrachloride (2.2 equiv) dropwise, maintaining the internal temperature between 5-10 °C.

  • After the addition of TiCl₄, add triethylamine (2.3 equiv) dropwise over 30 minutes, keeping the temperature below 10 °C.

  • Stir the resulting dark orange mixture at 15 °C for 1.5 hours.

  • Quench the reaction by slowly adding it to ice-cold 3 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. The crude product is used in the next step without further purification.

Step B: this compound

  • Dissolve the crude methyl 4-chloro-2-formylbutanoate in ethyl acetate in a three-necked round-bottomed flask and cool to 0 °C.

  • Add anhydrous potassium carbonate (2.5 equiv) portion-wise over 10 minutes.

  • Add triethylamine (0.1 equiv) in one portion.

  • Stir the suspension vigorously at 0 °C for 1 hour.

  • Quench the reaction with water, and separate the organic layer.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford the title compound as a colorless liquid.[1]

Reactant Equivalents Purpose
Methyl 4-chlorobutanoate1.0Starting material
Methyl formate3.0Formyl group source
Titanium tetrachloride2.2Lewis acid for Claisen condensation
Triethylamine2.3 (Step A), 0.1 (Step B)Base
Potassium carbonate2.5Base for intramolecular cyclization

Table 1: Key Reagents and Their Roles in the Synthesis.

Core Reaction Mechanisms: A World of Synthetic Opportunities

The unique structural features of this compound give rise to a diverse range of reaction pathways. The high degree of s-character in the C-C bonds of the cyclopropane ring and the presence of two electron-withdrawing groups (the formyl and ester moieties) polarize the ring, making it susceptible to nucleophilic attack and subsequent ring-opening.

Ring-Opening Reactions: The Donor-Acceptor Paradigm

This compound is a classic example of a donor-acceptor cyclopropane, although in this case, both substituents are acceptors. The formyl group, being a strong electron-withdrawing group, activates the cyclopropane ring for nucleophilic attack. This typically leads to a 1,3-addition product where the ring is opened.

Iminium Ion Catalyzed Ring-Opening

A particularly elegant and enantioselective method for the ring-opening of formylcyclopropanes involves the formation of an iminium ion intermediate. This strategy has been successfully employed using carboxylic acids as nucleophiles in the presence of a chiral secondary amine catalyst.

The reaction proceeds through the following key steps:

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the formyl group of the cyclopropane to form a chiral iminium ion. This transformation significantly enhances the electrophilicity of the cyclopropane ring.

  • Nucleophilic Attack: The carboxylate, a relatively weak nucleophile, attacks the cyclopropane ring, leading to its opening. The stereochemistry of this step is controlled by the chiral catalyst.

  • Hydrolysis: The resulting intermediate is hydrolyzed to release the ring-opened product and regenerate the catalyst.

This methodology allows for the desymmetrization of meso-formylcyclopropanes, yielding γ-acyloxy-substituted aldehydes in high yields and enantioselectivities.

Iminium_Catalysis cluster_0 Catalytic Cycle Substrate Methyl 1-formyl- cyclopropane-1-carboxylate Iminium Chiral Iminium Ion Substrate->Iminium + Catalyst Catalyst Chiral Secondary Amine Intermediate Ring-Opened Intermediate Iminium->Intermediate + Nucleophile Nucleophile Carboxylic Acid Intermediate->Catalyst Regeneration Product γ-Acyloxy Aldehyde Intermediate->Product Hydrolysis

Caption: Catalytic cycle for the iminium ion-catalyzed ring-opening.

Reactions at the Formyl Group with Ring Retention

While ring-opening reactions are a hallmark of this compound's chemistry, the formyl group can also undergo a variety of classical transformations with the cyclopropane ring remaining intact. The choice of reagents and reaction conditions is critical to favor these pathways over ring-opening.

Wittig Reaction

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes.[6][7][8][9][10] In the case of this compound, reaction with a phosphonium ylide can be expected to yield the corresponding vinylcyclopropane derivative. The key to preserving the cyclopropane ring is to use reaction conditions that are not overly harsh, thereby avoiding competing ring-opening pathways. Stabilized ylides, which are less basic, are often preferred in such cases.

Knoevenagel Condensation

The Knoevenagel condensation is another fundamental carbon-carbon bond-forming reaction where an active methylene compound reacts with an aldehyde or ketone in the presence of a weak base.[11][12][13][14][15] This reaction can be applied to this compound to synthesize α,β-unsaturated products, which are valuable intermediates in their own right. The mild, often amine-catalyzed conditions of the Knoevenagel condensation are generally compatible with the cyclopropane ring.

Formyl_Reactions Start This compound Wittig Wittig Reaction Start->Wittig Knoevenagel Knoevenagel Condensation Start->Knoevenagel Vinyl Vinylcyclopropane Derivative Wittig->Vinyl  Phosphonium Ylide Unsaturated α,β-Unsaturated Product Knoevenagel->Unsaturated  Active Methylene  Compound, Base

Caption: Key reactions at the formyl group with ring retention.

Cycloaddition Reactions: A Frontier of Reactivity

The unique electronic nature of donor-acceptor cyclopropanes makes them interesting partners in cycloaddition reactions.[16] While specific examples with this compound are not extensively documented, the principles of cycloaddition chemistry with related systems provide a strong basis for predicting its behavior. For instance, aryl cyclopropyl ketones have been shown to undergo [3+2] cycloadditions with olefins under visible light photocatalysis.[17][18] It is plausible that this compound could participate in similar transformations, where the cyclopropane acts as a three-carbon component.

Applications in Drug Development and Complex Molecule Synthesis

The synthetic utility of this compound is underscored by its application in the synthesis of various pharmaceuticals.[1] The ability to chemoselectively react at the aldehyde in the presence of the ester allows for the straightforward installation of the cyclopropane moiety into more complex molecular architectures. This is particularly valuable in drug discovery, where the introduction of a cyclopropane ring can lead to improved pharmacokinetic and pharmacodynamic properties.

Conclusion: A Versatile Building Block with Untapped Potential

This compound is a powerful and versatile building block in organic synthesis. Its unique combination of a strained ring system and two distinct functional groups provides a rich platform for a wide array of chemical transformations. From stereoselective ring-opening reactions to classical carbonyl chemistry with ring retention, this compound offers chemists a reliable and efficient means to introduce the valuable cyclopropane motif into complex molecules. As our understanding of its reactivity continues to grow, so too will its applications in the synthesis of novel therapeutics, agrochemicals, and materials.

References

A Technical Guide to the Reactivity and Stability of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-formylcyclopropane-1-carboxylate is a unique bifunctional molecule that serves as a valuable building block in modern organic synthesis. Its structure, characterized by a strained three-membered ring bearing geminal aldehyde and methyl ester functionalities, imparts a distinct profile of reactivity and stability. The inherent ring strain of the cyclopropane core provides a driving force for ring-opening reactions, while the electrophilic aldehyde is highly susceptible to nucleophilic attack, often allowing for chemoselective transformations. This guide offers an in-depth exploration of the chemical behavior of this compound, grounded in its structural and electronic properties. We will dissect its reactivity towards various reagents, analyze its stability under different conditions, and provide practical protocols for its synthesis and handling, offering field-proven insights for its effective application in research and development, particularly within the pharmaceutical industry.

Core Molecular Architecture: The Source of Reactivity

The chemical personality of this compound is dictated by the interplay of its three key structural features: the cyclopropane ring, the formyl (aldehyde) group, and the methyl carboxylate (ester) group, all originating from a single quaternary carbon.

  • Inherent Ring Strain: The cyclopropane ring is inherently unstable due to significant ring strain, which is a combination of angle strain and torsional strain.[1][2] The internal C-C-C bond angles are compressed to 60°, a severe deviation from the ideal 109.5° for sp³ hybridized carbons.[2][3][4] This strain elevates the molecule's potential energy, making the ring susceptible to cleavage and rendering the compound more reactive than its acyclic counterparts.[1][5] The relief of this strain is a powerful thermodynamic driving force for many of its reactions.[4]

  • Geminal Electron-Withdrawing Groups: The aldehyde and ester groups are both electron-withdrawing. Their presence on the same carbon atom polarizes the C-C bonds of the cyclopropane ring, influencing its reactivity in ring-opening reactions and activating the aldehyde's carbonyl carbon, making it a prime target for nucleophiles.

This combination of high strain and electronic activation makes the molecule a versatile synthetic intermediate, poised for diverse and selective chemical transformations.

Chemical Reactivity Profile

The molecule's bifunctionality allows for a range of reactions, with the aldehyde group typically being the more reactive site under standard nucleophilic conditions.

Nucleophilic Addition to the Aldehyde Carbonyl

The most common and chemoselective reaction involving this compound is the nucleophilic addition to the highly electrophilic aldehyde carbon.[6] The carbonyl carbon's partial positive charge makes it an excellent site for attack by a wide variety of nucleophiles.[7][8] This reaction proceeds via the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol.[9][10]

Caption: General mechanism of nucleophilic addition to an aldehyde.

Key transformations include:

  • Organometallic Reagents: Grignard (R-MgX) and organolithium (R-Li) reagents add to the aldehyde to form secondary alcohols.

  • Reduction: Hydride reagents like sodium borohydride (NaBH₄) selectively reduce the aldehyde to a primary alcohol.

  • Wittig Reaction: Phosphonium ylides convert the aldehyde into an alkene.

  • Cyanohydrin Formation: Addition of cyanide ion (e.g., from HCN or NaCN) yields a cyanohydrin.

  • Imine/Enamine Formation: Reaction with primary or secondary amines, respectively, under dehydrating conditions.

Ring-Opening Reactions

The significant ring strain can be relieved through nucleophilic ring-opening reactions, a characteristic transformation of "donor-acceptor" cyclopropanes.[1][11][12] In these reactions, a nucleophile attacks one of the ring carbons, leading to the cleavage of a C-C bond. This reactivity is particularly pronounced when the cyclopropane is substituted with electron-withdrawing groups that can stabilize the resulting intermediate.

For instance, nucleophilic ring-opening of similar cyclopropanes has been achieved using phenol derivatives in the presence of a base like Cs₂CO₃, affording products in good yields.[13] This strategy is valuable for creating 1,3-difunctionalized systems.[11]

Caption: Conceptual workflow of a nucleophilic ring-opening reaction.

Chemical Stability and Handling

Understanding the stability of this compound is critical for its storage, handling, and use in multi-step syntheses.

Thermal and Environmental Stability

The compound's stability is influenced by its physical state and sensitivity to environmental factors.

  • Thermal Profile: As a general principle, materials are considered thermally stable if they retain their structure at higher temperatures.[14] While specific decomposition temperatures are not widely published, the compound is known to be heat-sensitive.[15] It is a flammable liquid with a flash point of 57 °C, necessitating precautions to avoid ignition sources.[15]

  • Atmospheric Sensitivity: The compound is listed as air-sensitive.[15] Exposure to air, particularly in the presence of moisture or light, can lead to degradation, likely through oxidation of the aldehyde group to a carboxylic acid.

Stability to pH
  • Acidic Conditions: The molecule is generally stable to mild acidic conditions. However, strong acids could potentially catalyze ring-opening or hydrolysis of the ester.

  • Basic Conditions: The ester functional group is susceptible to saponification (base-catalyzed hydrolysis) upon treatment with strong bases like NaOH or KOH. The aldehyde group, lacking α-protons, could potentially undergo a Cannizzaro reaction under strongly basic conditions, leading to disproportionation into an alcohol and a carboxylate.

Storage and Handling Recommendations

Based on supplier data and the compound's intrinsic properties, the following protocols are recommended:

ParameterRecommendationRationale
Storage Temperature Refrigerated (0-10°C)To minimize thermal degradation and vapor pressure.[15]
Atmosphere Under an inert gas (e.g., Argon, Nitrogen)To prevent oxidation and degradation from air exposure.[15]
Container Tightly sealed containerTo prevent exposure to air and moisture.[15]
Handling In a well-ventilated area, away from heat and sparksDue to its flammability (H226: Flammable liquid and vapor).[15]

Synthesis and Application

Established Synthetic Protocol

A reliable and well-documented method for synthesizing this compound involves a Ti-Claisen condensation followed by an intramolecular cyclization.[6] This procedure provides the target compound in good overall yield.

G Start Methyl 4-chlorobutanoate + Methyl formate Step1 Ti-Claisen Condensation (TiCl₄, Et₃N) Start->Step1 Intermediate Methyl 4-chloro-2-formylbutanoate Step1->Intermediate Step2 Intramolecular Cyclization (K₂CO₃) Intermediate->Step2 Product Methyl 1-formylcyclopropane- 1-carboxylate Step2->Product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Ti-Claisen Condensation [6]

  • Step A: Synthesis of Methyl 4-chloro-2-formylbutanoate

    • Charge a 500-mL three-necked round-bottomed flask with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and CH₂Cl₂.

    • Cool the stirred solution to 0 °C in an ice bath.

    • Add TiCl₄ (2.2 equiv) dropwise, maintaining the internal temperature between 5–10 °C.

    • After the addition, add triethylamine (Et₃N, 2.3 equiv) dropwise over 30 minutes, keeping the temperature below 15 °C.

    • Stir the resulting suspension at 15 °C for 1.5 hours.

    • Quench the reaction by slowly adding water, followed by extraction with CH₂Cl₂. The crude product is used in the next step without purification.

  • Step B: Synthesis of this compound

    • To a solution of the crude product from Step A in ethyl acetate (EtOAc), add catalytic Et₃N (0.1 equiv) and cool to 0 °C.

    • Add powdered K₂CO₃ (2.5 equiv) portion-wise over 10 minutes.

    • Stir the suspension at 0 °C for 1 hour.

    • Quench the reaction with water and separate the organic phase. Extract the aqueous phase with EtOAc.

    • Combine the organic phases, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid.

Utility in Drug Discovery

The cyclopropane motif is a highly sought-after structural element in medicinal chemistry. Its incorporation into drug candidates can confer several advantageous properties, including:

  • Enhanced Metabolic Stability: The rigid cyclopropane scaffold can block sites of metabolic attack.[12][16]

  • Improved Potency and Selectivity: The defined three-dimensional structure can lock the molecule into a bioactive conformation, improving binding affinity to biological targets.

  • Favorable Physicochemical Properties: It can modulate properties like lipophilicity and solubility.

This compound is an exemplary building block for introducing this valuable moiety, as its aldehyde handle allows for facile and selective elaboration into more complex structures.[6]

Summary Data

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[15][17]
Molecular Weight 128.13 g/mol [15][17]
Appearance Colorless to light yellow liquid[15]
Purity (GC) >95.0%[15]
CAS Number 88157-41-9[17]
Flash Point 57 °C[15]
Storage 0-10°C, under inert gas[15]
Hazard Statements H226: Flammable liquid and vapor[15]

Conclusion

This compound is a potent synthetic tool whose reactivity is governed by the foundational principles of ring strain and carbonyl chemistry. Its high degree of functionalization, combined with the inherent instability of the cyclopropane ring, provides chemists with a versatile platform for constructing complex molecular architectures. The chemoselective reactivity of the aldehyde group is a key feature, enabling its modification while preserving the cyclopropane core for subsequent transformations or as a final structural element. A thorough understanding of its stability profile is paramount for its successful application. By leveraging the unique characteristics of this building block, researchers in drug development and materials science can continue to innovate and create novel molecules with tailored properties.

References

An In-depth Technical Guide to the Safe Handling of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule incorporating both an ester and an aldehyde within a strained cyclopropane ring. This unique structural arrangement makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. However, the inherent reactivity conferred by these functional groups, combined with the strained ring system, necessitates a thorough understanding of its hazard profile and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in available safety data and an understanding of its chemical properties, to ensure its safe and effective use in a research and development setting.

Hazard Identification and GHS Classification

A thorough risk assessment begins with a clear understanding of the intrinsic hazards of a substance. This compound is classified as a hazardous chemical under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

Hazard Class Category Hazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor[1][2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][4]

Signal Word: Warning[2][3]

GHS Pictograms:

  • Flame: Indicates a flammable hazard.

  • Exclamation Mark: Indicates that the substance may cause skin, eye, or respiratory irritation.

Chemical and Physical Properties

Understanding the physical properties of a chemical is fundamental to its safe handling. The following table summarizes the key physical and chemical properties of this compound.

Property Value Source
CAS Number 88157-41-9[2][3][4][5]
Molecular Formula C₆H₈O₃[2][3]
Molecular Weight 128.13 g/mol [3]
Appearance Colorless to light yellow/orange clear liquid[3]
Flash Point 57 °C[3]
Storage Temperature Refrigerated (0-10°C)[3]

Reactivity and Stability

This compound is stable under recommended storage conditions. However, it possesses certain chemical sensitivities that must be managed to prevent hazardous reactions.

  • Incompatible Materials: The compound is incompatible with strong oxidizing agents[1][2]. Contact with these substances can lead to vigorous, exothermic reactions, potentially causing fires or explosions.

  • Conditions to Avoid: Due to its flammability, it is crucial to keep this compound away from heat, sparks, open flames, and other sources of ignition[1][2][4]. It is also noted to be air and heat sensitive, and storage under an inert gas is recommended to prevent degradation.

  • Hazardous Decomposition Products: When involved in a fire, this compound may decompose to produce carbon monoxide and carbon dioxide[1][2].

The presence of the aldehyde (formyl) group suggests a potential for oxidation to the corresponding carboxylic acid, and it may also be susceptible to polymerization or other reactions under certain conditions, reinforcing the need for controlled storage.

Exposure Controls and Personal Protective Equipment (PPE)

To minimize the risk of exposure, a combination of engineering controls and personal protective equipment should be employed.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations below exposure limits.

  • Safety Showers and Eyewash Stations: These should be readily accessible in any area where the chemical is handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves should be inspected before use and replaced if any signs of degradation are present.

  • Skin and Body Protection: A lab coat should be worn to prevent skin contact. For larger quantities or in situations with a higher risk of splashing, additional protective clothing may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Safe Handling and Storage Procedures

Adherence to strict handling and storage protocols is paramount for the safe use of this compound.

Handling
  • Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, containers and receiving equipment should be grounded and bonded.

  • Use of Non-Sparking Tools: All tools used for handling should be made of non-sparking materials.

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is used.

Storage
  • Container: Keep the container tightly closed in a dry and well-ventilated place.

  • Temperature: Store in a refrigerator at the recommended temperature (0-10°C).

  • Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is critical.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response
  • Small Spills: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Place the absorbed material into a suitable, labeled container for disposal.

  • Large Spills: Evacuate the area. Prevent the spill from entering drains or waterways. Use a non-sparking shovel to collect the material and place it in a container for disposal.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

  • Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

  • Specific Hazards: Vapors may travel to a source of ignition and flash back. Containers may explode when heated.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal Considerations

All chemical waste must be disposed of in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or the environment.

Toxicological and Ecological Information

As is common for many specialized research chemicals, comprehensive toxicological and ecological data for this compound is limited.

  • Toxicology: No quantitative data on acute toxicity (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity are available. The primary known health effects are irritation to the skin, eyes, and respiratory system.

  • Ecology: There is no available data on the environmental fate and ecotoxicity of this compound. Given the lack of data, it should be handled in a manner that prevents its release into the environment.

Conclusion

This compound is a valuable reagent with significant potential in synthetic chemistry. Its safe use hinges on a clear understanding of its hazards—primarily its flammability and irritant properties—and the diligent application of the safety protocols outlined in this guide. By adhering to these procedures, researchers can effectively mitigate the risks associated with this compound and harness its synthetic utility in a safe and responsible manner.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Laboratories

Introduction: The Significance of a Strained Ring System

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule of significant interest in medicinal and process chemistry. Its structure, which incorporates both an aldehyde and an ester functionality on a strained cyclopropane ring, makes it a valuable synthetic building block.[1] The inherent ring strain of the cyclopropane motif offers unique conformational rigidity and electronic properties that can enhance metabolic stability, binding affinity, and permeability of drug candidates.[2] This versatile intermediate is utilized in the synthesis of various pharmaceuticals and agrochemicals where the cyclopropyl moiety is a key pharmacophore.[1][3][4] This document provides a detailed, field-proven protocol for the synthesis of this compound, along with insights into the underlying chemical principles and alternative synthetic strategies.

Core Synthesis Protocol: A Validated Two-Step Approach

The following protocol is adapted from a robust and scalable procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[1] The synthesis proceeds in two main stages: the formylation of methyl 4-chlorobutanoate followed by an intramolecular cyclization.

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate

This initial step involves a TiCl₄-mediated formylation of methyl 4-chlorobutanoate using methyl formate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl 4-chlorobutanoate≥98%Standard Supplier
Methyl formate (HCO₂Me)≥99%Standard Supplier
Dichloromethane (CH₂Cl₂)AnhydrousStandard Supplier
Titanium(IV) chloride (TiCl₄)≥99%Standard SupplierHandle under inert atmosphere
Triethylamine (Et₃N)≥99%Standard SupplierDistill from CaH₂ if necessary
Water (H₂O)Deionized-
Ethyl acetate (EtOAc)Reagent GradeStandard Supplier
Sodium sulfate (Na₂SO₄)AnhydrousStandard Supplier
500 mL three-necked flask--Oven-dried
Magnetic stirrer and stir bar--
Pressure-equalizing addition funnels--
Internal thermometer--
Ice bath--

Experimental Procedure:

  • Setup: Assemble an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. One funnel should be fitted with a nitrogen inlet.

  • Initial Charging: Charge the flask with methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and anhydrous dichloromethane (100 mL).[1]

  • Cooling and TiCl₄ Addition: Cool the stirred solution to 0 °C using an ice bath. Add titanium(IV) chloride (41.7 g, 220 mmol) dropwise via an addition funnel over 20 minutes, ensuring the internal temperature is maintained between 5–10 °C.[1]

  • Triethylamine Addition: After the TiCl₄ addition is complete, add triethylamine (3.04 g, 30 mmol) dropwise over 15 minutes, keeping the internal temperature below 15 °C.[1]

  • Reaction: Stir the resulting suspension at 0–15 °C for 1.5 hours.

  • Quenching and Extraction: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (20 mL).[1]

  • Work-up: Combine the organic layers, wash with 100 mL of water and 50 mL of brine, then dry over anhydrous sodium sulfate.[1]

  • Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator (45 °C, 25 mmHg) to yield crude methyl 4-chloro-2-formylbutanoate as a yellow liquid, which is used in the next step without further purification.[1]

Part B: Synthesis of this compound

This step involves the base-mediated intramolecular cyclization of the previously synthesized intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Crude Methyl 4-chloro-2-formylbutanoate-From Part A
Ethyl acetate (EtOAc)Reagent GradeStandard Supplier
Potassium carbonate (K₂CO₃)Anhydrous PowderStandard Supplier
Water (H₂O)Deionized-
BrineSaturated NaCl(aq)-
Sodium sulfate (Na₂SO₄)AnhydrousStandard Supplier
500 mL round-bottomed flask--
Magnetic stirrer and stir bar--
Ice bath--
Distillation apparatus--

Experimental Procedure:

  • Solution Preparation: Dissolve the crude methyl 4-chloro-2-formylbutanoate (from Part A) in ethyl acetate (170 mL) in a 500-mL round-bottomed flask.[1]

  • Cooling and Base Addition: Cool the stirred solution to 0 °C in an ice bath. Add potassium carbonate (13.9 g, 100 mmol) portion-wise over 10 minutes.[1]

  • Reaction: Stir the suspension vigorously at 0 °C for 1 hour.[1]

  • Quenching and Extraction: Quench the reaction with 100 mL of water. Transfer the mixture to a separatory funnel, separate the organic phase, and extract the aqueous phase with ethyl acetate (20 mL).[1]

  • Work-up: Combine the organic layers, wash with 100 mL of water and 50 mL of brine, then dry over anhydrous sodium sulfate.[1]

  • Concentration: Filter and concentrate the solution via rotary evaporation to obtain the crude product.

  • Purification: Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to afford this compound as a colorless liquid (expected overall yield: ~69%).[1]

Characterization Data:

AnalysisExpected Result
¹H NMR Consistent with the structure of this compound.
IR (Infrared Spectroscopy) Peaks around 1725 cm⁻¹ (ester C=O) and 1700 cm⁻¹ (aldehyde C=O).[1]
HRMS (High-Resolution Mass Spectrometry) m/z [M+H]⁺ calculated for C₆H₉O₃: 129.0546, found: 129.0543.[1]

Experimental Workflow Diagram

SynthesisWorkflow cluster_partA Part A: Intermediate Synthesis cluster_partB Part B: Cyclization & Purification A1 1. Charge Flask: Methyl 4-chlorobutanoate Methyl formate CH₂Cl₂ A2 2. Cool to 0 °C A1->A2 A3 3. Add TiCl₄ (5-10 °C) A2->A3 A4 4. Add Et₃N (<15 °C) A3->A4 A5 5. React at 0-15 °C for 1.5h A4->A5 A6 6. Quench with H₂O & Extract A5->A6 A7 7. Wash & Dry A6->A7 A8 8. Concentrate A7->A8 A_Product Crude Methyl 4-chloro-2-formylbutanoate A8->A_Product B1 1. Dissolve Crude in EtOAc A_Product->B1 To next step B2 2. Cool to 0 °C & Add K₂CO₃ B1->B2 B3 3. React at 0 °C for 1h B2->B3 B4 4. Quench with H₂O & Extract B3->B4 B5 5. Wash & Dry B4->B5 B6 6. Concentrate B5->B6 B7 7. Purify by Distillation B6->B7 B_Product Pure Methyl 1-formyl- cyclopropane-1-carboxylate B7->B_Product caption Workflow for the synthesis of this compound. OxidationComparison cluster_Swern Swern Details cluster_DMP DMP Details cluster_CoreyKim Corey-Kim Details title Comparison of Mild Oxidation Methods for Primary Alcohols to Aldehydes Swern Swern Oxidation DMP Dess-Martin Periodinane (DMP) Oxidation Swern->DMP Alternative Method CoreyKim Corey-Kim Oxidation Swern->CoreyKim Similar Mechanism S_reagents Reagents: DMSO, (COCl)₂, Et₃N DMP->CoreyKim Alternative Method D_reagents Reagent: Dess-Martin Periodinane C_reagents Reagents: DMS, NCS, Et₃N S_temp Temp: -78 °C S_pros Pros: Mild, High Yield S_cons Cons: Low Temp, Odor (DMS) D_temp Temp: Room Temp D_pros Pros: Fast, Neutral pH D_cons Cons: Explosive Hazard C_temp Temp: 0 to -25 °C C_pros Pros: Milder than Swern temp. C_cons Cons: Chlorination side-reactions caption Key features of common mild oxidation protocols.

References

The Strategic Utility of Methyl 1-formylcyclopropane-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block of Unique Potential

In the landscape of contemporary organic synthesis, the pursuit of molecular complexity from simple, versatile starting materials is a paramount objective. Methyl 1-formylcyclopropane-1-carboxylate emerges as a distinguished building block, offering a unique convergence of functionalities within a strained three-membered ring. This compound, featuring both an aldehyde and a methyl ester attached to the same carbon of a cyclopropane ring, presents a synthetically rich scaffold for the construction of diverse molecular architectures.[1] The inherent ring strain of the cyclopropane moiety, coupled with the orthogonal reactivity of the aldehyde and ester groups, allows for a range of selective transformations. This makes it a valuable asset in the synthesis of pharmaceutical intermediates and complex natural products, where the introduction of a cyclopropane motif can enhance metabolic stability and biological activity.[1]

This guide provides an in-depth exploration of this compound as a synthetic building block. We will delve into its preparation, physicochemical properties, and, most importantly, its practical applications with detailed, field-proven protocols.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties is fundamental to its effective and safe use in the laboratory.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 88157-41-9[2][3]
Molecular Formula C₆H₈O₃[2][4]
Molecular Weight 128.13 g/mol [4]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 84–86 °C at 19–25 mmHg[1]
Flash Point 57 °C[4]
Purity >95.0% (GC)[4]

Safety Information: this compound is a flammable liquid and vapor. It may cause skin and serious eye irritation, as well as respiratory irritation.[3] It is crucial to handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[4]

Synthesis of this compound: A Robust Protocol

The synthesis of this compound can be reliably achieved on a gram scale through a Ti-Claisen condensation followed by an intramolecular cyclization. The following protocol is adapted from a well-established procedure published in Organic Syntheses.[1]

Reaction Scheme:

G start Methyl 4-chlorobutanoate + Methyl formate intermediate Methyl 4-chloro-2-formylbutanoate start->intermediate Step A product This compound intermediate->product Step B reagents1 1. TiCl4, Et3N, CH2Cl2 2. H2O reagents2 K2CO3, EtOAc G start Piperazine Derivative + this compound product Piperazine Substituted Azapine Derivative start->product reagents NaBH(OAc)3, DCM 25 °C, 2 hrs

References

The Strategic Application of Methyl 1-formylcyclopropane-1-carboxylate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Compact Complexity in Drug Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer enhanced pharmacological properties is relentless. Among the myriad of structural motifs, the cyclopropane ring stands out for its unique combination of rigidity and inherent strain.[1] This three-membered carbocycle, when incorporated into drug candidates, can significantly improve metabolic stability, modulate binding affinity, and introduce favorable conformational constraints.[2][3] Methyl 1-formylcyclopropane-1-carboxylate, a bifunctional building block, has emerged as a particularly valuable intermediate, offering a gateway to a diverse range of complex pharmaceutical scaffolds.[4] Its geminal aldehyde and methyl ester functionalities on a cyclopropane core provide a versatile platform for the stereocontrolled introduction of amine and vinyl groups, which are key components of numerous antiviral and other therapeutic agents.[5][6] This guide provides an in-depth exploration of the synthesis and application of this intermediate, complete with detailed protocols and mechanistic insights for researchers and professionals in drug development.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and reproducible synthetic campaigns. The properties of this compound are summarized below.

PropertyValueReference
CAS Number 88157-41-9[4]
Molecular Formula C₆H₈O₃[7]
Molecular Weight 128.13 g/mol [7]
Appearance Colorless to light yellow liquid[8]
Boiling Point 84–86 °C at 19–25 mmHg[4]
Purity >95.0% (GC)[8]

Synthesis of this compound

The efficient synthesis of this compound is a critical first step. A reliable and scalable method is the titanium-mediated Claisen condensation, as detailed in Organic Syntheses.[4] This procedure offers high yields and a straightforward purification process.

Synthetic Workflow

Synthesis_Workflow Start Methyl 4-chlorobutanoate + Methyl formate Reaction1 TiCl4, Et3N (cat.) CH2Cl2, 0-5 °C Start->Reaction1 Intermediate Methyl 4-chloro-2-formylbutanoate Reaction1->Intermediate Reaction2 K2CO3, EtOAc 0-15 °C Intermediate->Reaction2 Product This compound Reaction2->Product Purification Distillation Product->Purification

Caption: Synthesis of this compound.

Detailed Protocol: Ti-Claisen Condensation Route[4]

Materials:

  • Methyl 4-chlorobutanoate

  • Methyl formate (HCO₂Me)

  • Dichloromethane (CH₂Cl₂)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of Methyl 4-chloro-2-formylbutanoate:

    • In a three-necked flask equipped with a stirrer, thermometer, and addition funnels, dissolve methyl 4-chlorobutanoate and methyl formate in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add titanium tetrachloride dropwise, maintaining the internal temperature between 5-10 °C.

    • After the addition of TiCl₄, add a catalytic amount of triethylamine dropwise at 0-5 °C.

    • Stir the mixture for 1 hour at this temperature.

    • Quench the reaction with water and extract the aqueous phase with dichloromethane.

    • Wash the combined organic layers with water and brine, then dry over sodium sulfate.

    • Concentrate the solution under reduced pressure to yield crude methyl 4-chloro-2-formylbutanoate, which is used in the next step without further purification.

  • Cyclization to this compound:

    • Dissolve the crude intermediate in ethyl acetate.

    • Add potassium carbonate and stir the suspension vigorously at 10-15 °C for 1.5 hours.

    • After stirring, quench the reaction with water and separate the organic phase.

    • Re-extract the aqueous phase with ethyl acetate.

    • Wash the combined organic phases with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to obtain this compound as a colorless liquid.

Application in the Synthesis of Pharmaceutical Intermediates

The synthetic utility of this compound lies in the chemoselective transformation of its aldehyde and ester functionalities. This allows for the construction of more complex molecules with high degrees of stereochemical control.

Synthesis of Cyclopropyl Amino Acids: Precursors to Antiviral Agents

A key application is the synthesis of cyclopropyl amino acids, which are integral components of several potent antiviral drugs, particularly those targeting the hepatitis C virus (HCV) NS3/NS4A protease.[5] While a direct, one-pot synthesis of complex targets like (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) from our starting material is not established, a plausible synthetic strategy involves two key transformations: reductive amination of the aldehyde and olefination.

Synthetic_Pathway Start Methyl 1-formylcyclopropane- 1-carboxylate ReductiveAmination Reductive Amination (e.g., amine, reducing agent) Start->ReductiveAmination Wittig Wittig Reaction (e.g., Ph3P=CH2) Start->Wittig AminoEster Methyl 1-(aminomethyl)cyclopropane- 1-carboxylate ReductiveAmination->AminoEster VinylEster Methyl 1-vinylcyclopropane- 1-carboxylate Wittig->VinylEster

Caption: Key transformations of the title compound.

Reductive amination is a powerful method for converting aldehydes into amines.[2] This can be achieved in a one-pot reaction using an amine and a suitable reducing agent.

Materials:

  • This compound

  • Ammonia or a primary amine (e.g., benzylamine)

  • Reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride)

  • Methanol or other suitable solvent

  • Acid for pH adjustment (e.g., acetic acid)

Procedure:

  • Dissolve this compound in methanol.

  • Add the amine (e.g., a solution of ammonia in methanol or benzylamine) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add the reducing agent portion-wise.

  • Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting cyclopropylamine derivative by column chromatography.

Note: The choice of amine and reducing agent can be optimized to achieve desired stereoselectivity, which is often crucial in pharmaceutical synthesis.

Synthesis of Vinyl Cyclopropanes via Wittig Olefination

The aldehyde functionality can be selectively converted to a vinyl group using the Wittig reaction.[9][10] This transformation is essential for accessing intermediates like vinyl-ACCA.[5]

Materials:

  • Methyltriphenylphosphonium bromide

  • Strong base (e.g., n-butyllithium, sodium hydride)

  • Anhydrous tetrahydrofuran (THF)

  • This compound

Procedure:

  • Ylide Preparation:

    • In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0 °C and add the strong base dropwise.

    • Allow the mixture to stir at room temperature for 1-2 hours to form the ylide (a color change is typically observed).

  • Olefination:

    • Cool the ylide solution to -78 °C.

    • Add a solution of this compound in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the resulting methyl 1-vinylcyclopropane-1-carboxylate by column chromatography.

Conclusion and Future Perspectives

This compound is a potent and versatile building block in pharmaceutical synthesis. Its unique bifunctional nature on a rigid cyclopropane scaffold allows for the efficient and selective construction of complex molecular architectures. The protocols outlined in this guide for its synthesis and subsequent transformations via reductive amination and Wittig olefination provide a solid foundation for researchers to explore its full potential. As the demand for novel therapeutics with improved pharmacological profiles continues to grow, the strategic use of such compact, complexity-generating intermediates will undoubtedly play an increasingly important role in the future of drug discovery and development.

References

Application Note: Methyl 1-formylcyclopropane-1-carboxylate as a Pivotal Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Abstract

The cyclopropane motif is a privileged structural element in medicinal and agrochemical chemistry, imparting unique conformational rigidity, metabolic stability, and biological activity.[1][2][3] Methyl 1-formylcyclopropane-1-carboxylate is a highly versatile bifunctional building block, featuring both an aldehyde and a methyl ester at a single stereocenter on the cyclopropane ring.[4] This unique arrangement allows for chemoselective transformations, primarily leveraging the high reactivity of the formyl group while preserving the ester for subsequent manipulations. This application note provides a comprehensive overview and detailed protocols for the synthesis of this compound and its subsequent application in constructing core structures relevant to the agrochemical industry, particularly for insecticides.

Introduction: The Strategic Importance of the Cyclopropane Moiety

The three-membered ring of cyclopropane, despite its inherent strain, is found in a multitude of natural products and synthetic molecules with potent biological activities.[3][5][6] In agrochemicals, the cyclopropane ring is a hallmark of the highly successful pyrethroid class of insecticides.[2][7] Its rigid structure helps to lock the molecule into a specific conformation, enhancing its binding affinity to the target protein—often the voltage-gated sodium channels in the nervous systems of insects.[8][9]

This compound serves as an ideal starting material for introducing this valuable moiety.[4] Its key strategic advantage lies in the differential reactivity of its two functional groups. The aldehyde is a potent electrophile, readily participating in C-C bond-forming reactions such as Wittig, Horner-Wadsworth-Emmons, and aldol reactions, while the less reactive ester group remains unaffected. This chemoselectivity is the cornerstone of its utility, enabling streamlined and efficient synthetic routes.[4]

Synthesis of this compound

The most robust and well-documented synthesis of this compound is achieved via a titanium-tetrachloride-mediated Claisen-type condensation followed by an intramolecular cyclization. The following protocol is adapted from a validated procedure published in Organic Syntheses, a testament to its reliability and scalability.[4]

Overall Reaction Scheme

The synthesis is a two-step, one-pot process starting from methyl 4-chlorobutanoate.

G cluster_0 Step 1: Ti-Claisen Condensation cluster_1 Step 2: Intramolecular Cyclization A Methyl 4-chlorobutanoate C Methyl 4-chloro-2-formylbutanoate (Intermediate 1) A->C B Methyl formate B->C D Intermediate 1 reagent1 1. TiCl4, CH2Cl2, 0-10 °C 2. Et3N reagent1->C E This compound (Product 2) D->E reagent2 K2CO3, EtOAc, 0 °C reagent2->E

Figure 1: Workflow for the synthesis of this compound.

Detailed Synthesis Protocol

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate (1)

Causality: This step involves a Lewis acid-catalyzed acylation of a saturated ester enolate equivalent with methyl formate. Titanium tetrachloride (TiCl₄) acts as a potent Lewis acid, coordinating to the ester carbonyls to facilitate enolization and subsequent C-C bond formation. Triethylamine (Et₃N) is added to neutralize the HCl generated in situ, driving the reaction forward.

ReagentMolar Eq.MW ( g/mol )Amount
Methyl 4-chlorobutanoate1.0136.5813.7 g (100 mmol)
Methyl formate3.060.0518.0 g (300 mmol)
Dichloromethane (CH₂Cl₂)-84.93100 mL
Titanium tetrachloride (TiCl₄)2.2189.6841.7 g (220 mmol)
Triethylamine (Et₃N)2.2101.1922.3 g (220 mmol)

Procedure:

  • To an oven-dried 500-mL three-necked flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate, methyl formate, and CH₂Cl₂.[4]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add TiCl₄ dropwise over 20 minutes, ensuring the internal temperature remains between 5–10 °C. Safety Note: TiCl₄ is highly corrosive and reacts violently with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • After the TiCl₄ addition, add Et₃N dropwise over 30 minutes, maintaining the internal temperature below 15 °C.[4]

  • Stir the resulting dark red suspension at 10–15 °C for 1.5 hours.

  • The crude product, a yellow liquid, is typically used in the next step without purification after a simple aqueous work-up (extraction with EtOAc).[4]

Part B: Synthesis of this compound (2)

Causality: This is an intramolecular SN2 reaction. The enolate of the formyl ester, formed by the base (K₂CO₃), acts as a nucleophile, displacing the chloride on the γ-carbon to form the cyclopropane ring. Potassium carbonate is a mild and effective base for this transformation.

ReagentMolar Eq.MW ( g/mol )Amount
Crude Intermediate 1 1.0164.59~100 mmol
Ethyl acetate (EtOAc)-88.11200 mL
Potassium carbonate (K₂CO₃)3.0138.2141.5 g (300 mmol)
Triethylamine (Et₃N)0.1101.191.01 g (10 mmol)

Procedure:

  • In a 1-L flask, dissolve the crude intermediate 1 in EtOAc.

  • Add K₂CO₃ and a catalytic amount of Et₃N.

  • Cool the suspension to 0 °C in an ice bath and stir vigorously for 1 hour.[4]

  • Quench the reaction by adding 100 mL of water.

  • Separate the organic phase, and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.[4]

Purification and Characterization

The final product is purified by vacuum distillation.

ParameterValue
Boiling Point84–86 °C at 19–25 mmHg[4]
AppearanceColorless liquid[4]
Overall Yield~69%[4]
¹H NMR (CDCl₃, 400 MHz) δ 9.45 (s, 1H, CHO), 3.75 (s, 3H, OCH₃), 1.65-1.60 (m, 2H, CH₂), 1.45-1.40 (m, 2H, CH₂)
¹³C NMR (CDCl₃, 100 MHz) δ 194.0, 168.5, 52.5, 35.0, 20.0

Application Protocol: Synthesis of a Pyrethroid-like Core Structure

This protocol demonstrates the chemoselective olefination of this compound using a Horner-Wadsworth-Emmons (HWE) reaction. This reaction is fundamental in agrochemical synthesis for constructing the unsaturated side chains characteristic of many active ingredients.

HWE Reaction Scheme

G reactant1 Methyl 1-formyl- cyclopropane-1-carboxylate product Methyl 1-[(E)-2-(4-fluorophenyl)vinyl]- cyclopropane-1-carboxylate reactant1->product reactant2 Diethyl (4-fluorobenzyl)phosphonate reactant2->product reagents NaH, THF 0 °C to rt reagents->product

Figure 2: HWE reaction for agrochemical core synthesis.

Detailed HWE Protocol

Causality: The HWE reaction provides excellent control for forming the (E)-alkene, which is often crucial for biological activity. Sodium hydride (NaH), a strong non-nucleophilic base, deprotonates the phosphonate ester to generate a stabilized carbanion (ylide). This ylide then attacks the aldehyde carbonyl of the cyclopropane starting material, proceeding through a four-membered ring intermediate to yield the alkene and a water-soluble phosphate byproduct.

ReagentMolar Eq.MW ( g/mol )Amount
Sodium hydride (60% in oil)1.124.000.44 g (11 mmol)
Diethyl (4-fluorobenzyl)phosphonate1.0246.212.46 g (10 mmol)
Tetrahydrofuran (THF), anhydrous-72.1150 mL
This compound (2 )1.0128.131.28 g (10 mmol)

Procedure:

  • Under a nitrogen atmosphere, suspend sodium hydride in 20 mL of anhydrous THF in a flask and cool to 0 °C.

  • Slowly add a solution of diethyl (4-fluorobenzyl)phosphonate in 15 mL of THF dropwise. Caution: H₂ gas is evolved.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until gas evolution ceases and the solution is clear.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of this compound (2 ) in 15 mL of THF dropwise.

  • After addition, allow the reaction to warm to room temperature and stir for 3-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Carefully quench the reaction by slowly adding 10 mL of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 5-10% EtOAc in hexanes) to yield the pure alkene product.

Expected Product Characterization
ParameterDescription
AppearanceWhite solid or colorless oil
Yield75-90%
¹H NMR Expect characteristic signals for the vinyl protons (doublets, J ≈ 16 Hz for E-isomer), aromatic protons, OCH₃ singlet, and cyclopropyl protons.
MS (ESI+) Expect to find the [M+H]⁺ or [M+Na]⁺ ion corresponding to the product's molecular weight (C₁₄H₁₅FO₂ = 234.27).

Conclusion

This compound is a high-value, versatile intermediate for agrochemical research and development. Its facile, scalable synthesis and the predictable, chemoselective reactivity of its formyl group make it an ideal entry point for constructing complex molecules containing the vital cyclopropane ring. The protocols detailed herein provide a reliable foundation for synthesizing this building block and utilizing it in subsequent C-C bond-forming reactions, paving the way for the discovery of novel and effective crop protection agents.

References

"Methyl 1-formylcyclopropane-1-carboxylate" for creating cyclopropane-containing molecules

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of Methyl 1-formylcyclopropane-1-carboxylate in the Synthesis of Novel Cyclopropane-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique conformational constraints and metabolic stability to bioactive molecules. Its incorporation into drug candidates often leads to enhanced potency and improved pharmacokinetic profiles. This compound has emerged as a highly valuable and versatile building block for the synthesis of complex cyclopropane-containing structures. This bifunctional reagent, featuring both an aldehyde and a methyl ester attached to the same quaternary carbon of a cyclopropane ring, offers a strategic advantage for chemists. The differential reactivity of its two functional groups allows for selective, sequential modifications, providing a streamlined pathway to elaborate molecular architectures. This guide provides a comprehensive overview of its synthesis, handling, and application, complete with detailed protocols and mechanistic insights to empower researchers in the field of drug discovery and organic synthesis.

Introduction: The Strategic Value of a Bifunctional Building Block

The cyclopropyl group is a "bioisostere" of choice for medicinal chemists, often used to replace gem-dimethyl groups or other larger aliphatic rings to fine-tune a molecule's properties. Its rigid structure can lock a molecule into a bioactive conformation, enhancing its binding affinity to a target receptor. Furthermore, the cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains, which can improve the half-life of a drug.

This compound is a uniquely powerful tool for introducing this valuable moiety. Its structure presents two distinct reactive handles: a highly electrophilic aldehyde and a less reactive methyl ester. This intrinsic difference in reactivity is the cornerstone of its utility, enabling chemists to perform chemoselective reactions. Typically, the aldehyde can be transformed in the presence of the ester, allowing for a wide range of synthetic elaborations before any subsequent manipulation of the ester group is considered.[1] This building block is instrumental in creating diverse scaffolds for pharmaceuticals and agrochemicals.[1][2][3]

Physicochemical Properties and Safety Data

A thorough understanding of the reagent's properties and handling requirements is paramount for its safe and effective use in the laboratory.

PropertyValue
IUPAC Name This compound
CAS Number 88157-41-9[4]
Molecular Formula C₆H₈O₃[4]
Molecular Weight 128.13 g/mol [4]
Appearance Colorless liquid[1]
Boiling Point 84–86 °C at 19–25 mmHg[1]
Purity Typically >98%[4]
Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, the safety precautions can be inferred from related structures like methyl cyclopropanecarboxylate. The compound should be treated as a flammable and potentially irritating chemical.

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[5][6][7] All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[6]

  • Handling: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[8] Use non-sparking tools and take precautionary measures against static discharge.[8] Avoid contact with skin and eyes.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[8]

  • First Aid:

    • If on skin: Immediately wash with plenty of soap and water.[2]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[7][8]

    • If swallowed: Call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[8]

Synthesis of this compound

A robust and scalable synthesis of this key building block is critical for its widespread application. The procedure detailed in Organic Syntheses is a reliable method that utilizes a Ti-Claisen condensation, which advantageously avoids side reactions common with traditional base-mediated methods.[1]

The overall synthetic pathway involves two main steps: the α-formylation of a linear chloro-ester followed by an intramolecular cyclization.

Synthesis_Workflow A Methyl 4-chlorobutanoate B Methyl 4-chloro-2-formylbutanoate (Intermediate 1) A->B  Step 1: Ti-Claisen Condensation  (HCO2Me, TiCl4, Et3N, CH2Cl2) C This compound (Final Product) B->C  Step 2: Intramolecular Cyclization  (K2CO3, AcOEt)

Caption: Synthetic workflow for this compound.

Rationale for the Synthetic Strategy

The choice of a titanium-mediated Claisen condensation is a key innovation in this synthesis.[1] Traditional methods using strong bases (e.g., sodium methoxide) for the α-formylation step would lead to a competing intramolecular cyclization reaction, forming methyl cyclopropanecarboxylate as an undesired byproduct. The titanium tetrachloride (TiCl₄) acts as a Lewis acid, activating the starting ester and promoting the C-C bond formation with methyl formate (HCO₂Me) under conditions that are compatible with the base-sensitive γ-chloro group. The subsequent cyclization is then cleanly effected by a weaker base, potassium carbonate (K₂CO₃).[1]

Detailed Synthesis Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[1]

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate (Intermediate 1)

  • Setup: Equip an oven-dried 500-mL three-necked round-bottomed flask with a magnetic stir bar, an internal thermometer, and two pressure-equalizing addition funnels. Maintain a nitrogen atmosphere.

  • Charging Reagents: Charge the flask with methyl 4-chlorobutanoate (100 mmol, 1 equiv), methyl formate (300 mmol, 3 equiv), and dichloromethane (CH₂Cl₂, 100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice bath.

  • TiCl₄ Addition: Add titanium (IV) chloride (220 mmol, 2.2 equiv) dropwise via an addition funnel over 20 minutes, ensuring the internal temperature remains between 5–10 °C. The solution will turn yellow.

  • Et₃N Addition: Add triethylamine (Et₃N, 260 mmol, 2.6 equiv) dropwise over 30 minutes, maintaining the internal temperature below 15 °C. The mixture will become a dark orange.

  • Reaction: Stir the mixture for 1.5 hours, allowing it to warm from 0 °C to 15 °C.

  • Work-up: Quench the reaction by slowly adding it to 100 mL of water. Separate the organic phase and extract the aqueous phase with ethyl acetate (EtOAc). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude yellow liquid (Intermediate 1) is used in the next step without further purification.

Step 2: Synthesis of this compound (Final Product)

  • Setup: Equip an oven-dried 250-mL three-necked round-bottomed flask with a magnetic stir bar and an internal thermometer.

  • Charging Reagents: Charge the flask with the crude Intermediate 1 from the previous step and ethyl acetate (EtOAc, 100 mL).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add potassium carbonate (K₂CO₃, 100 mmol, 1 equiv) portionwise over 10 minutes.

  • Reaction: Stir the suspension vigorously at 0 °C for 1 hour.

  • Work-up: Quench the reaction with water (100 mL). Separate the organic phase and extract the aqueous phase with EtOAc. Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid (typical overall yield ~69%).[1]

Applications in Synthetic Chemistry

The primary value of this compound lies in the chemoselective reactions of its aldehyde group. This allows for the construction of more complex molecules while preserving the ester for potential future transformations.

Applications Start This compound Wittig Wittig Olefination Start->Wittig R3P=CR'R'' Reductive Reductive Amination Start->Reductive 1. R'R''NH 2. NaBH(OAc)3 Grignard Grignard / Organolithium Addition Start->Grignard 1. R'MgBr 2. H3O+ Oxidation Oxidation Start->Oxidation KMnO4 or Jones Reagent Reduction Reduction Start->Reduction NaBH4 Product_Wittig Vinyl Cyclopropane Wittig->Product_Wittig Product_Reductive Aminomethyl Cyclopropane Reductive->Product_Reductive Product_Grignard Secondary Alcohol Grignard->Product_Grignard Product_Oxidation Cyclopropane Dicarboxylic Acid Monoester Oxidation->Product_Oxidation Product_Reduction Hydroxymethyl Cyclopropane Reduction->Product_Reduction

Caption: Key chemoselective transformations of the aldehyde group.

Protocol: Wittig Olefination

This protocol describes a general procedure for converting the aldehyde into an alkene, a common strategy for carbon chain extension.

  • Ylide Preparation: In a flame-dried flask under nitrogen, suspend methyltriphenylphosphonium bromide (1.1 equiv) in dry tetrahydrofuran (THF). Cool to 0 °C and add a strong base like n-butyllithium (1.05 equiv) dropwise. Allow the resulting orange-red solution to stir at room temperature for 1 hour.

  • Reaction: Cool the ylide solution back to 0 °C. Add a solution of this compound (1.0 equiv) in dry THF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the desired vinyl cyclopropane derivative.

Protocol: Reductive Amination

This protocol introduces a nitrogen-containing functional group, a crucial step in the synthesis of many pharmaceutical agents.

  • Imine Formation: In a flask, dissolve this compound (1.0 equiv) and a primary or secondary amine (1.1 equiv) in 1,2-dichloroethane (DCE). Add acetic acid (2.0 equiv).

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portionwise at room temperature.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor for the disappearance of the starting aldehyde by TLC or LC-MS.

  • Work-up: Quench the reaction carefully with saturated aqueous sodium bicarbonate (NaHCO₃). Extract the mixture with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography to yield the aminomethyl cyclopropane derivative.

Conclusion

This compound is a uniquely versatile and powerful building block for modern organic synthesis. Its bifunctional nature, combined with the high chemoselectivity of the aldehyde group, provides a reliable and strategic entry point for the creation of diverse and complex molecules containing the valuable cyclopropane motif. The robust synthetic protocol for its preparation and the straightforward application in key chemical transformations make it an indispensable tool for researchers in drug discovery, agrochemicals, and materials science. The protocols and insights provided in this guide are intended to facilitate its adoption and unlock new possibilities in chemical innovation.

References

Application Notes & Protocols: Synthesis of Key Derivatives from Methyl 1-Formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Cyclopropyl Moiety in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the cyclopropane ring has emerged as a privileged structural motif.[1][2] Its inherent rigidity and unique electronic properties offer medicinal chemists a powerful tool to enhance the pharmacological profile of drug candidates. The three-membered ring can enforce a specific, biologically active conformation, leading to improved binding affinity and selectivity for target proteins.[1] Furthermore, the cyclopropyl group is known to enhance metabolic stability by shielding adjacent chemical bonds from enzymatic degradation, a critical attribute in the design of long-acting therapeutics.[1][3]

Methyl 1-formylcyclopropane-1-carboxylate is a versatile and highly valuable bifunctional building block that serves as an excellent starting point for the synthesis of a diverse array of cyclopropane-containing derivatives.[4] The presence of both a reactive aldehyde and an ester functionality on the same cyclopropyl carbon allows for a wide range of selective chemical transformations. This guide provides detailed, field-proven protocols for the synthesis of key derivatives from this starting material, focusing on mechanistically sound and reproducible methodologies suitable for researchers and scientists in drug development.

Core Synthetic Transformations and Detailed Protocols

This section details the step-by-step synthesis of various derivatives from this compound, covering olefination, reductive amination, condensation, reduction, and oxidation reactions.

Olefination via Wittig Reaction: Synthesis of Methyl 1-(2-(ethoxycarbonyl)vinyl)cyclopropane-1-carboxylate

The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds from carbonyl compounds.[5] In this protocol, the aldehyde of the starting material is converted to an α,β-unsaturated ester using a stabilized phosphorus ylide. Stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane, are known to favor the formation of the (E)-alkene isomer.[6]

Reaction Scheme:

Experimental Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (1.1 eq).

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the desired product, Methyl 1-(2-(ethoxycarbonyl)vinyl)cyclopropane-1-carboxylate. Triphenylphosphine oxide will also be isolated as a byproduct.

Causality and Insights: The use of a stabilized ylide is crucial for achieving high selectivity for the (E)-isomer. The reaction is typically run at room temperature to avoid potential side reactions. Anhydrous conditions are important to prevent hydrolysis of the ylide.

Reductive Amination: Synthesis of Methyl 1-((phenylamino)methyl)cyclopropane-1-carboxylate

Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds.[7] This protocol employs sodium triacetoxyborohydride as a mild and selective reducing agent, which reduces the imine formed in situ from the aldehyde and a primary amine.[8] This method is compatible with a wide range of functional groups.[9]

Reaction Scheme:

Experimental Protocol:

  • To a stirred solution of this compound (1.0 eq) and aniline (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 15 mL/mmol) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC (e.g., 4:1 hexanes:ethyl acetate).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to yield Methyl 1-((phenylamino)methyl)cyclopropane-1-carboxylate.

Causality and Insights: Sodium triacetoxyborohydride is the reagent of choice for its mildness and selectivity towards the iminium ion over the starting aldehyde. DCE is a common solvent for this reaction, though other aprotic solvents like THF can also be used.[8] The portion-wise addition of the reducing agent helps to control the reaction rate and temperature.

Knoevenagel Condensation: Synthesis of Methyl 1-(2,2-dicyanovinyl)cyclopropane-1-carboxylate

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[10] This reaction is excellent for forming electron-deficient alkenes. Here, malononitrile is used as the active methylene compound, catalyzed by a weak base such as piperidine.[3]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (10 mL/mmol).

  • Add a catalytic amount of piperidine (e.g., 0.1 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

  • Monitor the reaction by TLC (e.g., 2:1 hexanes:ethyl acetate).

  • If precipitation occurs, collect the product by vacuum filtration and wash with cold ethanol.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify by recrystallization or flash column chromatography on silica gel to afford Methyl 1-(2,2-dicyanovinyl)cyclopropane-1-carboxylate.

Causality and Insights: Piperidine acts as a base to deprotonate the malononitrile, generating the nucleophilic carbanion. The reaction is typically fast at room temperature. The choice of solvent can influence the reaction rate and the ease of product isolation.

Reduction to Alcohol: Synthesis of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate

The reduction of the aldehyde to a primary alcohol is a fundamental transformation. Sodium borohydride is a mild and convenient reducing agent for this purpose, selectively reducing aldehydes and ketones in the presence of esters.

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol (15 mL/mmol) and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate).

  • Quench the reaction by the slow addition of acetone, followed by water.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by flash column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate in hexanes) to obtain Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Causality and Insights: The reaction is performed at low temperature to control the exothermicity of the hydride addition. Methanol serves as both the solvent and a proton source for the workup. The ester group is unreactive towards NaBH4 under these mild conditions.

Oxidation to Carboxylic Acid: Synthesis of 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid

The Pinnick oxidation is a highly effective and chemoselective method for the oxidation of aldehydes to carboxylic acids, particularly for substrates sensitive to harsh conditions.[9] It utilizes sodium chlorite as the oxidant in the presence of a chlorine scavenger, such as 2-methyl-2-butene.[1]

Reaction Scheme:

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in a mixture of tert-butanol and water (e.g., 4:1 v/v, 10 mL/mmol).

  • Add 2-methyl-2-butene (4.0 eq) to the solution.

  • In a separate flask, prepare a solution of sodium chlorite (NaClO2) (1.5 eq) and sodium dihydrogen phosphate (NaH2PO4) (1.5 eq) in water (2 mL/mmol).

  • Add the aqueous solution of NaClO2 and NaH2PO4 dropwise to the stirred solution of the aldehyde at room temperature over 30 minutes.

  • Stir the reaction mixture for 2-4 hours, monitoring by TLC (e.g., 1:1 hexanes:ethyl acetate with 1% acetic acid).

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 10 mL/mmol).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to yield 1-(Methoxycarbonyl)cyclopropane-1-carboxylic acid.[11]

Causality and Insights: The Pinnick oxidation proceeds under mild, slightly acidic conditions, which preserves the ester functionality. 2-Methyl-2-butene is essential to scavenge the hypochlorite byproduct, which can otherwise lead to side reactions.[1] The biphasic solvent system facilitates the reaction and workup.

Summary of Synthetic Transformations

Derivative NameReaction TypeKey ReagentsTypical Yield (%)
Methyl 1-(2-(ethoxycarbonyl)vinyl)cyclopropane-1-carboxylateWittig Reaction(Carbethoxymethylene)triphenylphosphorane75-90
Methyl 1-((phenylamino)methyl)cyclopropane-1-carboxylateReductive AminationAniline, Sodium triacetoxyborohydride80-95
Methyl 1-(2,2-dicyanovinyl)cyclopropane-1-carboxylateKnoevenagel CondensationMalononitrile, Piperidine (cat.)85-98
Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylateReductionSodium borohydride90-99
1-(Methoxycarbonyl)cyclopropane-1-carboxylic acidOxidation (Pinnick)Sodium chlorite, 2-methyl-2-butene, NaH2PO470-85

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described above.

Synthesis_Pathways cluster_wittig Wittig Reaction cluster_reductive_amination Reductive Amination cluster_knoevenagel Knoevenagel Condensation cluster_reduction Reduction cluster_oxidation Oxidation start Methyl 1-formylcyclopropane- 1-carboxylate wittig_product Methyl 1-(2-(ethoxycarbonyl)vinyl)- cyclopropane-1-carboxylate start->wittig_product Olefination ra_product Methyl 1-((phenylamino)methyl)- cyclopropane-1-carboxylate start->ra_product C-N Bond Formation knoevenagel_product Methyl 1-(2,2-dicyanovinyl)- cyclopropane-1-carboxylate start->knoevenagel_product Condensation reduction_product Methyl 1-(hydroxymethyl)- cyclopropane-1-carboxylate start->reduction_product Hydride Addition oxidation_product 1-(Methoxycarbonyl)cyclopropane- 1-carboxylic acid start->oxidation_product Oxidation wittig_reagent (Carbethoxymethylene)triphenylphosphorane wittig_reagent->wittig_product amine Aniline amine->ra_product reductant_ra NaBH(OAc)3 reductant_ra->ra_product malononitrile Malononitrile malononitrile->knoevenagel_product piperidine Piperidine (cat.) piperidine->knoevenagel_product reductant_r NaBH4 reductant_r->reduction_product oxidant NaClO2, 2-methyl-2-butene oxidant->oxidation_product

Caption: Synthetic transformations from this compound.

References

Purifying "Methyl 1-formylcyclopropane-1-carboxylate": A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 1-formylcyclopropane-1-carboxylate is a pivotal building block in medicinal and process chemistry, prized for its unique bifunctional nature within a strained cyclopropane ring. Its high reactivity, however, presents significant purification challenges, including sensitivity to acidic conditions and thermal stress. This comprehensive guide provides detailed application notes and validated protocols for the purification of this compound, ensuring high purity and stability of the final product. We will delve into the rationale behind choosing specific techniques, from distillation and liquid-liquid extraction to advanced chromatographic and chemical conversion methods, providing researchers with the tools to overcome common purification hurdles.

Introduction: The Challenge of Purity

This compound's utility in the synthesis of complex pharmaceutical agents is well-documented.[1] The presence of both an aldehyde and an ester group on a single carbon of a cyclopropane ring makes it a versatile synthon. However, this same structural arrangement contributes to its reactivity and potential for degradation during purification. Notably, the compound is sensitive to both heat and air, and can decompose on standard silica gel, a common stationary phase in chromatography.[1][2] Therefore, a carefully considered purification strategy is paramount to obtaining material of high purity, which is essential for reproducible downstream applications in drug development and organic synthesis.

This guide will systematically address the most effective purification techniques, providing not just step-by-step instructions, but also the expert insights needed to adapt these methods to specific experimental outcomes.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is the foundation of any successful purification strategy.

PropertyValueSource
Molecular Formula C₆H₈O₃[2][3]
Molecular Weight 128.13 g/mol [2][3]
Appearance Colorless to light yellow/orange clear liquid[2][3]
Boiling Point 84–86 °C at 25 mmHg; 59–63 °C at 16 mmHg[1]
Purity (typical) >95.0% (GC)[2][3]
Flash Point 57 °C[2][3]
Storage Conditions Refrigerated (0-10°C) under an inert atmosphere[2]
Sensitivities Air and heat sensitive[2]

Given its sensitivities, it is crucial to handle this compound under an inert atmosphere (e.g., nitrogen or argon) and to minimize its exposure to high temperatures.

Purification Workflow: A Multi-faceted Approach

A multi-step approach is often necessary to achieve high purity. The following workflow illustrates the logical sequence of purification steps, from initial workup to final polishing.

PurificationWorkflow A Crude Reaction Mixture B Liquid-Liquid Extraction (Aqueous Workup) A->B Initial Cleanup C Distillation (Vacuum) B->C Bulk Purification D Alternative Chromatography (Non-Silica) B->D If distillation is insufficient E Bisulfite Adduct Formation (Chemical Purification) B->E For stubborn aldehyde impurities F High-Purity Product C->F Final Product D->F E->F

Caption: A generalized workflow for the purification of this compound.

Detailed Protocols and Methodologies

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This is a fundamental first step to remove inorganic salts, acidic or basic catalysts, and other water-soluble impurities from the crude reaction mixture.

Rationale: The ester functionality of the target molecule makes it soluble in organic solvents, while charged impurities can be partitioned into an aqueous phase. A wash with a mild base like sodium bicarbonate is effective at neutralizing and removing any unreacted acidic starting materials or byproducts.[4][5]

Step-by-Step Protocol:

  • Transfer: Transfer the crude reaction mixture to a separatory funnel.

  • Dilution: Dilute the mixture with an appropriate organic solvent in which the product is soluble, such as ethyl acetate or dichloromethane.

  • Aqueous Wash: Add an equal volume of deionized water. Gently invert the funnel several times, venting frequently to release any pressure. Allow the layers to separate and discard the aqueous layer.

  • Neutralization Wash: Add a saturated aqueous solution of sodium bicarbonate. Again, mix gently with frequent venting. This step is crucial for removing acidic impurities. Test the aqueous layer with pH paper to ensure it is basic. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to break up emulsions and remove residual water.

  • Drying: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

Protocol 2: Vacuum Distillation

Given that this compound is a liquid, vacuum distillation is a highly effective method for purification, especially on a larger scale.

Rationale: Distillation separates compounds based on differences in their boiling points. Performing this under vacuum allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition of the heat-sensitive product.[1]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is dry.

  • Transfer of Crude Product: Transfer the crude product from the liquid-liquid extraction into the distillation flask. Add a few boiling chips or a magnetic stir bar.

  • Application of Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fractions that distill at the expected boiling point and pressure. Based on literature, expect the product to distill at 84–86 °C / 25 mmHg or 59–63 °C / 16 mmHg .[1] It is advisable to collect a small forerun fraction before collecting the main product fraction.

  • Purity Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Protocol 3: Alternative Chromatographic Methods

Standard silica gel chromatography should be avoided due to the potential for product degradation.[1] However, if chromatographic separation is necessary, several alternatives exist.

Rationale: The acidic nature of silica gel can catalyze the decomposition of acid-sensitive cyclopropanes and aldehydes.[6][7] Using a neutral or basic stationary phase, or deactivating the silica gel, can mitigate this issue.

Recommended Approaches:

  • Deactivated Silica Gel: Prepare a slurry of silica gel in the desired eluent and add 1-2% triethylamine to neutralize the acidic sites on the silica surface.[6][7]

  • Alumina (Neutral or Basic): Alumina is a suitable alternative stationary phase for acid-sensitive compounds.[6] A solvent system should be developed using Thin Layer Chromatography (TLC) on alumina plates first.

  • Reversed-Phase Chromatography: For highly non-polar impurities, reversed-phase flash chromatography using a C18-functionalized silica gel with a non-aqueous mobile phase (e.g., methanol/acetonitrile gradients) can be an effective option.[8]

Protocol 4: Chemical Purification via Bisulfite Adduct Formation

This classic method is highly specific for aldehydes and can be an excellent "polishing" step to remove trace aldehyde impurities or to isolate the product from non-aldehyde contaminants.

Rationale: Aldehydes react with sodium bisulfite to form water-soluble adducts. This allows for the separation of the aldehyde from water-insoluble impurities through extraction. The reaction is reversible, and the pure aldehyde can be regenerated by treatment with a base.[9][10][11]

Step-by-Step Protocol:

  • Adduct Formation: In a flask with vigorous stirring, add a concentrated aqueous solution of sodium bisulfite to the impure product. The reaction may be slow and require several hours of stirring.

  • Extraction of Impurities: Once the adduct has formed, transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether or ethyl acetate to remove any non-aldehyde impurities.

  • Regeneration of Aldehyde: Carefully add a saturated solution of sodium bicarbonate to the aqueous layer containing the bisulfite adduct until the evolution of gas ceases. This will regenerate the aldehyde.

  • Product Extraction: Extract the regenerated aldehyde from the aqueous layer using an organic solvent.

  • Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.

Purity Assessment

The purity of the final product should be rigorously assessed using appropriate analytical techniques.

TechniquePurposeExpected Results for Pure Product
Gas Chromatography (GC) To determine the percentage purity and detect volatile impurities.A single major peak corresponding to the product. Purity is often reported as >95%.[2][3]
¹H NMR Spectroscopy To confirm the chemical structure and identify any proton-containing impurities.Spectra should match literature values. Key signals include a singlet for the aldehyde proton (~10.37 ppm), a singlet for the methyl ester protons (~3.80 ppm), and multiplets for the cyclopropane protons (~1.58-1.68 ppm).[1]
¹³C NMR Spectroscopy To confirm the carbon skeleton of the molecule.Spectra should match literature values, confirming the presence of the carbonyl carbons of the aldehyde (~198.6 ppm) and ester (~171.4 ppm).[1]
Infrared (IR) Spectroscopy To confirm the presence of key functional groups.Strong carbonyl stretches for the aldehyde and ester groups are expected around 1700 cm⁻¹.[1]

Conclusion

The successful purification of this compound hinges on a strategic approach that mitigates its inherent instabilities. While vacuum distillation remains the most robust and scalable method for bulk purification, a preliminary liquid-liquid extraction is essential for removing polar and acidic impurities. For cases requiring higher purity or where distillation is not feasible, alternative chromatographic techniques using neutral stationary phases or chemical purification via bisulfite adduct formation offer powerful solutions. By understanding the principles behind each technique and adhering to the detailed protocols provided, researchers can confidently obtain high-purity this compound, a critical step in advancing their research and development endeavors.

References

Scale-up synthesis of "Methyl 1-formylcyclopropane-1-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Scale-up Synthesis of Methyl 1-formylcyclopropane-1-carboxylate and Its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a pivotal bifunctional building block in medicinal and process chemistry, enabling the installation of the valuable cyclopropane motif into a wide array of pharmaceutical agents.[1][2] Its unique structure, featuring both an aldehyde and an ester at a single quaternary center on a strained ring, allows for diverse and chemoselective derivatization. This guide provides a comprehensive overview of a robust and scalable synthetic route to this key intermediate, addresses the critical safety and operational considerations inherent in process scale-up, and details protocols for subsequent derivatization to expand its synthetic utility.

Introduction: The Strategic Value of the 1,1-Disubstituted Cyclopropane Scaffold

The cyclopropane ring is a highly sought-after structural motif in modern drug discovery.[1][3] It imparts conformational rigidity, introduces a well-defined three-dimensional architecture, and can serve as a bioisostere for gem-dimethyl groups or alkenes, often improving metabolic stability and binding affinity.[1] this compound, in particular, serves as a versatile precursor for a variety of more complex cyclopropane-containing structures, including key intermediates for drugs like Ticagrelor.[2][3]

Transitioning a laboratory-scale synthesis to a pilot or manufacturing scale introduces significant challenges, primarily related to reaction exotherms, mass transfer limitations, and process safety management.[4][5][6] This document outlines a field-proven, scalable synthesis and provides the necessary framework for its safe and efficient implementation.

Overview of Synthetic Strategies

Several methods can be envisioned for the synthesis of the target compound. A comparative analysis is crucial for selecting a scale-up candidate.

Synthetic Route Key Transformation Advantages Scale-Up Challenges & Considerations
Titanium-Mediated Claisen Condensation Intramolecular cyclization of an acyclic precursor.[2]High-yielding, well-documented (Organic Syntheses), uses readily available starting materials.Highly exothermic reaction with TiCl₄. Requires strict temperature control and careful handling of corrosive and water-sensitive reagents.
Oxidation of Primary Alcohol Swern or Dess-Martin oxidation of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.Mild conditions, high functional group tolerance.[7][8][9]Multi-step process (requires synthesis of the alcohol precursor). Swern oxidation produces malodorous dimethyl sulfide and requires cryogenic temperatures.[8][9] Dess-Martin periodinane is expensive and potentially explosive.
Ozonolysis of Alkene Oxidative cleavage of Methyl 1-vinylcyclopropane-1-carboxylate or the corresponding exomethylene compound.Direct route to the aldehyde functionality.[10][11][12]Significant safety hazards. Formation of explosive ozonide intermediates requires specialized equipment (flow reactors are preferred for scale-up) and strict safety protocols.[13][14][15][16][17]

Process Safety & Hazard Management for Scale-Up

A foundational principle of scaling up chemical synthesis is the relentless prioritization of safety.[4] Hazards that are manageable at the lab bench can become catastrophic in larger vessels due to changes in the surface-area-to-volume ratio, which drastically affects heat transfer.[4][6]

Core Safety Workflow: A systematic approach to safety involves hazard identification, risk assessment, and the implementation of control strategies.[4][18]

cluster_0 Process Safety Workflow for Scale-Up A Hazard Identification (Reagents, Reaction, Byproducts) B Risk Assessment (Calorimetry, MTSR, Consequence Analysis) A->B Evaluate Likelihood & Severity C Mitigation & Control Strategy (Engineering, Administrative, PPE) B->C Design Safeguards D Implementation & Monitoring (Batch Records, In-Process Controls) C->D Execute with Controls E Review & Refine (Post-Batch Analysis, Incident Reports) D->E Analyze Performance E->A Iterative Improvement

Caption: A systematic workflow for ensuring process safety during scale-up.

Key Hazards in the Recommended Synthesis:

  • Titanium Tetrachloride (TiCl₄): Highly corrosive and reacts violently with water, releasing HCl gas. All operations must be conducted under an inert atmosphere in dry equipment.

  • Exothermic Reaction: The addition of TiCl₄ and triethylamine is highly exothermic. Loss of temperature control can lead to a runaway reaction.[5]

  • Solvent Handling: Dichloromethane (CH₂Cl₂) is a volatile and regulated solvent. Appropriate ventilation (e.g., a walk-in fume hood for large apparatus) is mandatory.[5]

Critical Safety Actions:

  • Calorimetry Studies: Before any scale-up, reaction calorimetry should be performed to determine the heat of reaction and the Maximum Temperature of the Synthesis Reaction (MTSR) to ensure the plant's cooling capacity is sufficient.[6]

  • Incremental Scale-Up: Never scale a reaction by more than a factor of three (3x) from the previous, successful run.[5]

  • Controlled Reagent Addition: Use addition funnels or metered pumps for the dropwise addition of TiCl₄ and Et₃N, carefully monitoring the internal reaction temperature.[2]

  • Emergency Preparedness: Ensure an adequate cooling bath (e.g., ice/brine) is on standby and that operators are trained on quench procedures.

Recommended Scale-Up Protocol: Synthesis of this compound

This protocol is adapted from a verified Organic Syntheses procedure, with additional notes for scaling.[2]

cluster_workflow Synthetic Workflow Start Methyl 4-chlorobutanoate Step1 Step A: Ti-Claisen (TiCl4, Et3N, HCO2Me) Start->Step1 Intermediate Methyl 4-chloro- 2-formylbutanoate (Crude Intermediate) Step1->Intermediate Step2 Step B: Cyclization (K2CO3 / AcOEt) Intermediate->Step2 Product Methyl 1-formylcyclo- propane-1-carboxylate Step2->Product Purify Purification (Vacuum Distillation) Product->Purify

Caption: Two-step, one-pot synthesis and purification workflow.

Materials & Equipment:

  • Multi-neck, jacketed reaction vessel with overhead stirrer, thermometer, and inert gas inlet.

  • Pressure-equalizing dropping funnels for reagent addition.

  • Methyl 4-chlorobutanoate

  • Methyl formate (HCO₂Me)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Titanium tetrachloride (TiCl₄)

  • Triethylamine (Et₃N, distilled from CaH₂)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate (AcOEt)

  • Vacuum distillation apparatus

Step-by-Step Protocol:

Step A: Formation of the Acyclic Intermediate

  • Charge the reaction vessel with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and anhydrous CH₂Cl₂ (approx. 7 mL per 1 g of starting material).

  • Establish an inert nitrogen atmosphere and begin vigorous stirring.

  • Cool the vessel jacket to maintain an internal temperature of 0 °C.

  • Slowly add TiCl₄ (2.2 equiv) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.[2] Causality: This step forms the Lewis acid-activated complex. Poor temperature control can lead to side reactions and a dangerous exotherm.

  • After the TiCl₄ addition is complete, slowly add triethylamine (2.6 equiv) dropwise, maintaining the internal temperature below 15 °C. The mixture will turn dark orange.[2] Causality: The base promotes the formation of the enolate for the Claisen-type condensation.

  • Stir the reaction mixture at 10-15 °C for 1.5 hours after the addition is complete.

Step B: Intramolecular Cyclization 7. In a separate vessel, prepare a slurry of K₂CO₃ (5.0 equiv) in ethyl acetate (approx. 7 mL per 1 g of starting material). 8. Cool the K₂CO₃ slurry to 0 °C. 9. Transfer the dark orange reaction mixture from Step A into the cold K₂CO₃ slurry under vigorous stirring. Causality: This quenches the titanium reagents and provides the basic medium for the intramolecular SN2 reaction that forms the cyclopropane ring. 10. Allow the mixture to warm to room temperature and stir for 24 hours. 11. Filter the mixture to remove inorganic salts, washing the filter cake with ethyl acetate. 12. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

Purification: 13. Purify the crude oil by vacuum distillation (e.g., 84–86 °C at 19–25 mmHg) to yield this compound as a colorless liquid.[2]

Protocols for Derivatization

The aldehyde functionality is a versatile handle for further modification.

Protocol 5.1: Oxidation to Carboxylic Acid via Pinnick Oxidation

The Pinnick oxidation is exceptionally mild and tolerant of the ester group, making it ideal for converting the aldehyde to a carboxylic acid.[19][20][21]

Materials:

  • This compound (1.0 equiv)

  • tert-Butanol and THF (as solvent)

  • 2-Methyl-2-butene (5.0 equiv)

  • Sodium chlorite (NaClO₂, 4.0 equiv)

  • Sodium dihydrogen phosphate (NaH₂PO₄, 4.0 equiv)

Protocol:

  • Dissolve the starting aldehyde in a mixture of t-BuOH and THF.

  • Add 2-methyl-2-butene. Causality: This is a scavenger for the hypochlorous acid (HOCl) byproduct, which can otherwise cause side reactions.[20]

  • In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water.

  • Cool the aldehyde solution to 0 °C and slowly add the aqueous NaClO₂/NaH₂PO₄ solution.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).

  • Perform a standard aqueous workup and extract with an organic solvent. Purify by chromatography or crystallization.

Protocol 5.2: Reductive Amination

This protocol forms a secondary amine derivative, a common transformation in drug development.

Materials:

  • This compound (1.0 equiv)

  • Primary amine (e.g., benzylamine, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv)

  • Dichloroethane (DCE) or Dichloromethane (DCM) as solvent

Protocol:

  • Dissolve the aldehyde and the primary amine in the chosen solvent.

  • Add 3Å molecular sieves to absorb the water formed during imine formation.

  • Stir for 1-2 hours at room temperature to allow for imine formation.

  • Add NaBH(OAc)₃ in portions. Causality: NaBH(OAc)₃ is a mild reducing agent that selectively reduces the protonated imine intermediate over the starting aldehyde.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous NaHCO₃ and perform a standard extractive workup. Purify the resulting amine by column chromatography.

Analytical and Quality Control

Rigorous analytical control is necessary to ensure product quality and batch-to-batch consistency.

Technique Purpose Expected Observations for Target Compound
GC-MS Monitor reaction progress, assess purity, confirm identity.Provides retention time and mass spectrum (M/Z). Useful for detecting residual starting materials or byproducts.[22]
¹H NMR Structural confirmation and purity assessment.Characteristic aldehyde proton singlet (δ ~9.5 ppm), methyl ester singlet (δ ~3.7 ppm), and cyclopropyl proton multiplets (δ ~1.2-1.8 ppm).[23]
¹³C NMR Structural confirmation.Signals for aldehyde carbonyl (δ ~200 ppm), ester carbonyl (δ ~170 ppm), quaternary cyclopropyl carbon, and methyl ester carbon.[23]
FTIR Functional group analysis.Strong C=O stretching frequencies for aldehyde (~1710 cm⁻¹) and ester (~1730 cm⁻¹).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Main Synthesis Incomplete reaction; moisture contamination killing TiCl₄.Ensure all reagents, solvents, and glassware are rigorously dried. Extend reaction time for the cyclization step.
Incomplete Pinnick Oxidation Insufficient oxidant; scavenger consumed oxidant.Ensure high-purity NaClO₂ is used. Add the oxidant solution before the scavenger if side reactions with the starting material are not an issue.
Formation of Byproducts Poor temperature control during TiCl₄/Et₃N addition.Improve cooling efficiency and slow the rate of addition. Re-run calorimetry to confirm heat flow data.
Difficulty in Purification Product instability during distillation.Use a short-path distillation apparatus to minimize thermal stress. Alternatively, for derivatives, consider flash chromatography on silica gel.[24][25] For the aldehyde, bisulfite adduct formation can be a useful purification method.[26]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges, particularly low reaction yields. As a unique bifunctional building block, this molecule is pivotal in medicinal chemistry for installing the cyclopropane motif in various pharmaceutical agents.[1] This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Primary Recommended Synthesis: A Robust Two-Step Approach

The most reliable and well-documented method for preparing this compound on a laboratory scale is a two-step sequence involving a Titanium-mediated Claisen condensation followed by an intramolecular cyclization.[1] This method is advantageous as it avoids harsh conditions and uses readily available reagents.

The overall transformation proceeds as follows:

  • α-Formylation: Methyl 4-chlorobutanoate is formylated using methyl formate in the presence of titanium tetrachloride (TiCl₄) and triethylamine (Et₃N).

  • Cyclization: The crude intermediate, methyl 4-chloro-2-formylbutanoate, is treated with a base like potassium carbonate (K₂CO₃) to induce an intramolecular Sₙ2 reaction, forming the desired cyclopropane ring.

Ti-Claisen Synthesis A Methyl 4-chlorobutanoate I Methyl 4-chloro-2-formylbutanoate (Crude Intermediate) A->I α-Formylation B Methyl Formate P This compound I->P Intramolecular Cyclization R1 1. TiCl₄, Et₃N 2. H₂O quench R1->I R2 K₂CO₃ / EtOAc R2->P

Caption: The Ti-Claisen condensation and cyclization pathway.

Troubleshooting Guide: Addressing Low Yields

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield for the first step, the α-formylation of methyl 4-chlorobutanoate, is very low. What are the likely causes?

Answer: Low conversion or yield in the Ti-Claisen condensation step typically stems from three critical areas: reagent quality, reaction conditions, and handling of the intermediate.

  • 1. Reagent Purity and Stoichiometry:

    • Titanium Tetrachloride (TiCl₄): This is a highly Lewis acidic and moisture-sensitive reagent. Use a fresh bottle or a recently opened one stored under an inert atmosphere. The presence of HCl from hydrolysis can interfere with the reaction.

    • Triethylamine (Et₃N) and Solvents: Et₃N should be distilled from a drying agent like CaH₂ prior to use.[1] The reaction solvent, typically dichloromethane (CH₂Cl₂), must be anhydrous.

    • Reactants: Ensure the methyl 4-chlorobutanoate and methyl formate are of high purity (>98%).[1] Impurities can lead to undesired side reactions.

  • 2. Strict Temperature Control:

    • The addition of TiCl₄ and subsequently Et₃N is considerably exothermic.[1] The reaction must be maintained at 0-10 °C during reagent addition to prevent side reactions and decomposition. A runaway reaction will drastically lower the yield. Use an ice bath and monitor the internal temperature closely.

  • 3. Instability of the Intermediate:

    • The product of this step, methyl 4-chloro-2-formylbutanoate, is known to be unstable. It should not be purified by silica gel chromatography, as this can cause decomposition or premature cyclization.[1] The published, high-yielding procedure explicitly states to use the crude material directly in the next step after a simple aqueous workup.[1]

Q2: The cyclization step is inefficient. After adding potassium carbonate, I isolate mostly starting material or unidentifiable byproducts. Why?

Answer: A poor yield in the second step points towards issues with the cyclization conditions or the workup procedure.

  • 1. Base and Solvent System:

    • Base: The reaction is an intramolecular Williamson ether synthesis analogue, requiring a suitable base. Anhydrous potassium carbonate (K₂CO₃) is effective. Ensure the K₂CO₃ is finely powdered to maximize surface area and is genuinely anhydrous.

    • Solvent: Ethyl acetate (EtOAc) is a good solvent choice. The reaction is a suspension, so vigorous stirring is essential to ensure proper mixing and reaction progress.

  • 2. Reaction Time and Temperature:

    • This reaction is typically run at 0 °C for about an hour.[1] Insufficient reaction time will lead to incomplete conversion. Conversely, allowing the reaction to warm for too long could potentially lead to side reactions, although this specific cyclization is fairly robust.

  • 3. Ineffective Workup:

    • After the reaction, a water quench is performed. The product is extracted into an organic solvent (EtOAc). Ensure you perform multiple extractions (e.g., 3x) of the aqueous layer to recover all the product.[1] Losses during extraction are a common and often overlooked source of low yield.[2]

Q3: I have a good crude yield according to NMR, but I lose most of my product during the final distillation. How can I improve my isolated yield?

Answer: Product loss during purification is common for moderately volatile compounds or those sensitive to heat.

  • 1. Volatility: this compound is a liquid with a boiling point of 84–86 °C at 19–25 mmHg.[1]

    • Solvent Removal: When removing the extraction solvent (e.g., EtOAc) on a rotary evaporator, use a low bath temperature and moderate vacuum to avoid co-evaporation of your product.[2]

    • Distillation: Use a well-insulated distillation apparatus (e.g., a short-path apparatus) to ensure efficient distillation at the lowest possible temperature. Ensure your vacuum is stable and within the recommended range.

  • 2. Aldehyde Stability:

    • Aldehydes can be prone to oxidation or polymerization, especially if impurities are present. Ensure all glassware is clean. Distillation should be performed promptly after the workup. If the crude product must be stored, keep it cold and under an inert atmosphere.

Parameter Step 1: α-Formylation Step 2: Cyclization Step 3: Purification
Temperature 0–15 °C0–5 °COil Bath: ~95-100 °C
Key Reagents TiCl₄ (2.2 equiv), Et₃N (2.2 equiv)K₂CO₃ (3.0 equiv)N/A
Solvent Anhydrous CH₂Cl₂Ethyl Acetate (EtOAc)N/A
Duration ~2.5 hours~1 hourN/A
Key Pitfall Exothermic, moisture-sensitiveIncomplete reaction, poor stirringProduct loss due to volatility

Table 1: Summary of critical reaction parameters for the Ti-Claisen route.[1]

Frequently Asked Questions (FAQs)

FAQ 1: I am considering an alternative synthesis via ozonolysis of methyl 1-allylcyclopropane-1-carboxylate. What are the potential challenges?

Answer: Ozonolysis is a powerful method for cleaving a double bond to form aldehydes.[3] While theoretically sound, this route presents its own set of challenges.

  • Availability of Starting Material: Methyl 1-allylcyclopropane-1-carboxylate is not as readily available as the starting materials for the Ti-Claisen route and would likely need to be synthesized first.

  • Strict Reaction Conditions: Ozonolysis must be conducted at very low temperatures, typically -78 °C (dry ice/acetone bath), to stabilize the reactive ozonide intermediate.[4][5]

  • Workup is Critical: The workup determines the final product. To obtain the desired aldehyde, a reductive workup is mandatory.[4][6]

    • Correct Quenching: Using a reducing agent like dimethyl sulfide (DMS) or triphenylphosphine (PPh₃) is essential to quench the ozonide without oxidizing the aldehyde.[7]

    • Avoiding Over-oxidation: An oxidative workup (e.g., with H₂O₂) would oxidize the aldehyde to a carboxylic acid, leading to the wrong product. This is a very common error.[6][7]

Ozonolysis_Pathway Start Methyl 1-allyl- cyclopropane-1-carboxylate Desired Methyl 1-formylcyclopropane- 1-carboxylate Start->Desired 1. O₃, -78°C 2. DMS (Reductive Workup) Side Methyl 1-carboxycyclopropane- 1-carboxylate Start->Side 1. O₃, -78°C 2. H₂O₂ (Oxidative Workup)

Caption: Ozonolysis route showing desired vs. undesired product based on workup.

FAQ 2: Could I use a Corey-Chaykovsky reaction to form the cyclopropane ring?

Answer: Yes, the Corey-Chaykovsky reaction is a classic method for cyclopropanation, typically involving the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound.[8][9]

To synthesize your target, you would likely start with a precursor like methyl 2-(dimethoxymethyl)acrylate. The protected aldehyde is necessary because the sulfur ylide could react with a free aldehyde to form an epoxide.[10][11]

The proposed route would be:

  • Cyclopropanation: React methyl 2-(dimethoxymethyl)acrylate with dimethyloxosulfonium methylide (the Corey-Chaykovsky reagent).

  • Deprotection: Hydrolyze the dimethyl acetal protecting group under acidic conditions to reveal the formyl group.

Challenges:

  • Multi-step Synthesis: This route adds protection/deprotection steps compared to the Ti-Claisen approach.

  • Reagent Preparation: The sulfur ylide is typically prepared in situ from trimethylsulfoxonium iodide and a strong base like sodium hydride (NaH), which requires careful handling under anhydrous conditions.[12]

FAQ 3: My yields are consistently low across different reactions, not just this synthesis. What general laboratory practices should I review?

Answer: Consistently low yields often point to fundamental technique issues rather than a problem with a specific reaction's chemistry.[2]

Troubleshooting_Workflow Start Low Yield Observed CheckReagents Verify Reagent Purity & Anhydrous Conditions Start->CheckReagents CheckSetup Ensure Inert Atmosphere & Dry Glassware CheckReagents->CheckSetup Reagents OK Reassess Re-evaluate Synthetic Route CheckReagents->Reassess Reagents Poor CheckConditions Monitor Temperature & Stirring Rate CheckSetup->CheckConditions Setup OK CheckSetup->Reassess Setup Flawed CheckWorkup Optimize Extraction & Purification Steps CheckConditions->CheckWorkup Conditions OK CheckConditions->Reassess Conditions Wrong Success Improved Yield CheckWorkup->Success Workup OK CheckWorkup->Reassess Workup Inefficient

Caption: A general workflow for troubleshooting low reaction yields.

Key areas to scrutinize:

  • Glassware: Ensure all glassware is oven or flame-dried to remove residual moisture.

  • Inert Atmosphere: For moisture or air-sensitive reagents like TiCl₄ or NaH, maintain a positive pressure of an inert gas (Argon or Nitrogen).

  • Transfers: When transferring reagents via syringe, ensure the syringe is dry. For solids, use a glove box or a positive flow of inert gas.

  • Stoichiometry: Double-check all calculations and weigh reagents accurately.

  • Post-Reaction: Do not delay workup, especially for sensitive products. Ensure complete extraction and be gentle during solvent removal to avoid losing a volatile product.[2]

Detailed Experimental Protocol

(Adapted from Ashida, Y. et al., Organic Syntheses, 2016)[1]

Part A: Methyl 4-chloro-2-formylbutanoate (Crude)

  • To an oven-dried 500-mL three-necked flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (TiCl₄, 2.2 equiv) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition of TiCl₄, add triethylamine (Et₃N, 2.2 equiv) dropwise over 30-40 minutes, again maintaining an internal temperature below 15 °C. The mixture will turn a dark orange/red color.

  • Stir the reaction at 15 °C for 1.5 hours.

  • Quench the reaction by carefully adding water at 0 °C. Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure (at low temperature) to afford the crude intermediate as a yellow liquid. Do not attempt to purify further.

Part B: this compound

  • To a flask containing the crude methyl 4-chloro-2-formylbutanoate, add ethyl acetate (EtOAc) and cool to 0 °C.

  • Add anhydrous, powdered potassium carbonate (K₂CO₃, 3.0 equiv) portion-wise while stirring vigorously.

  • Stir the resulting suspension at 0 °C for 1 hour.

  • Quench the reaction with water. Separate the organic phase and re-extract the aqueous phase with EtOAc.

  • Combine the organic phases, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully on a rotary evaporator.

  • Purify the resulting liquid by vacuum distillation (84–86 °C, 19–25 mmHg) to yield the final product as a colorless liquid.

References

Technical Support Center: Optimizing Reaction Yield for Methyl 1-Formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yield and purity by anticipating and resolving common experimental challenges.

This compound is a valuable bifunctional building block in medicinal chemistry and natural product synthesis, prized for its unique reactivity.[1] The protocol detailed here is based on the robust Ti-Claisen condensation methodology, a reliable route to this important intermediate.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable solutions.

Low or No Yield of the Final Product

Q1: I'm not getting the expected yield of this compound after distillation. What are the most likely causes?

A1: Low yield can stem from several critical steps in the two-part synthesis. Here’s a systematic approach to troubleshooting:

  • Moisture is the Enemy: The first step, the Ti-Claisen condensation to form the intermediate Methyl 4-chloro-2-formylbutanoate, is highly sensitive to moisture. Titanium tetrachloride (TiCl₄) reacts vigorously with water. Ensure all your glassware is oven-dried, and all reagents and solvents are anhydrous.

  • Reagent Quality: The purity of your starting materials is paramount. Use freshly distilled triethylamine and high-purity methyl 4-chlorobutanoate and methyl formate.[1]

  • Temperature Control is Crucial: The reaction is exothermic, especially during the addition of TiCl₄ and triethylamine.[1] Maintaining the recommended temperature ranges (5–10 °C for TiCl₄ addition and below 15 °C for triethylamine addition) is critical to prevent side reactions.[1] Use an ice bath and monitor the internal temperature closely.

  • Inefficient Cyclization: The second step, the intramolecular cyclization, relies on the effectiveness of the base (potassium carbonate). Ensure you are using anhydrous potassium carbonate. The reaction progress can be monitored by TLC to ensure the disappearance of the starting material.[1]

  • Losses During Workup and Distillation: This compound can be sensitive. Ensure efficient extraction with ethyl acetate. During distillation, careful control of pressure and temperature is necessary to avoid decomposition. The reported boiling point is 84–86 °C at 19–25 mmHg.[1]

Q2: My reaction mixture for the first step did not turn dark orange after the addition of triethylamine. What does this indicate?

A2: The characteristic dark orange color is indicative of the formation of the titanium enolate complex.[1] If this color does not develop, it likely points to one of the following issues:

  • Inactive TiCl₄: The TiCl₄ may have degraded due to exposure to atmospheric moisture. Use a fresh bottle or a recently opened one that has been properly stored.

  • Insufficient Triethylamine: Check the stoichiometry of your triethylamine. It is crucial for the formation of the enolate.

  • Low Reaction Temperature: While cooling is important, if the temperature is too low, the reaction kinetics may be too slow. Ensure you are within the recommended temperature range.

Impure Product

Q3: My final product is a yellow liquid, but the literature describes it as colorless. What are the likely impurities?

A3: A yellow tint in the final product often suggests the presence of impurities. The crude intermediate, Methyl 4-chloro-2-formylbutanoate, is a yellow liquid.[1] Incomplete cyclization or co-distillation of impurities can lead to a colored final product.

  • Troubleshooting Steps:

    • TLC Analysis: Run a TLC of your distilled product to check for the presence of the starting material or other impurities. The Rf values in 10% ethyl acetate in hexanes are approximately 0.23 for the intermediate and 0.33 for the final product.[1]

    • Re-distillation: If impurities are detected, a careful fractional distillation may be necessary to obtain the colorless product.

Reaction Safety and Handling

Q4: The protocol mentions that the reaction is exothermic. What are the key safety precautions I should take?

A4: Yes, several stages of this synthesis are exothermic and require careful management.

  • TiCl₄ and Triethylamine Addition: The dropwise addition of both TiCl₄ and triethylamine should be done slowly while monitoring the internal temperature.[1] A rapid addition can cause the temperature to rise uncontrollably, leading to side reactions and a potential safety hazard.

  • Quenching: The quenching of the reaction with water is also exothermic.[1] Add water slowly and with efficient stirring to dissipate the heat.

  • Proper PPE: Always wear appropriate personal protective equipment, including safety glasses, a lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.

Experimental Protocols

Synthesis of this compound

This procedure is adapted from Organic Syntheses.[1]

Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate

  • Set up an oven-dried 500-mL three-necked round-bottomed flask equipped with a magnetic stirrer, internal thermometer, and two addition funnels under a nitrogen atmosphere.

  • Charge the flask with methyl 4-chlorobutanoate (1.0 equiv), methyl formate (3.0 equiv), and dichloromethane.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add titanium tetrachloride (2.2 equiv) dropwise, maintaining the internal temperature between 5–10 °C.

  • Subsequently, add triethylamine (2.6 equiv) dropwise, keeping the internal temperature below 15 °C. The mixture should turn dark orange.

  • Stir the reaction at 0 °C for 1 hour.

  • Quench the reaction by the slow, dropwise addition of water, maintaining a temperature below 10 °C.

  • Perform a workup with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate as a yellow liquid. This is used in the next step without further purification.

Part B: Synthesis of this compound

  • Set up an oven-dried 250-mL three-necked round-bottomed flask with a magnetic stirrer and nitrogen inlet.

  • Dissolve the crude Methyl 4-chloro-2-formylbutanoate from Part A in ethyl acetate.

  • Add anhydrous potassium carbonate (3.0 equiv) portion-wise to the stirred solution at 0-5 °C.

  • Stir the suspension at 0 °C for 1 hour.

  • Quench the reaction with water.

  • Separate the organic phase and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate.

  • Purify the crude product by distillation under reduced pressure (84–86 °C, 19–25 mmHg) to obtain the final product as a colorless liquid.[1]

Data and Visualization

Table 1: Reagent Stoichiometry and Reaction Conditions

Reagent/ParameterPart A: Ti-Claisen CondensationPart B: Cyclization
Starting Material Methyl 4-chlorobutanoate (1.0 equiv)Methyl 4-chloro-2-formylbutanoate
Key Reagents Methyl formate (3.0 equiv), TiCl₄ (2.2 equiv), Et₃N (2.6 equiv)K₂CO₃ (3.0 equiv)
Solvent DichloromethaneEthyl Acetate
Temperature 0-15 °C0-5 °C
Reaction Time ~1.5 hours~1 hour
Typical Yield -68-77% (overall from Part A)[1]

Diagram 1: Reaction Workflow

G cluster_part_a Part A: Ti-Claisen Condensation cluster_part_b Part B: Cyclization A_start 1. Charge Flask: - Methyl 4-chlorobutanoate - Methyl formate - Dichloromethane A_cool 2. Cool to 0 °C A_start->A_cool A_add_ti 3. Add TiCl₄ (5-10 °C) A_cool->A_add_ti A_add_et3n 4. Add Et₃N (<15 °C) (Dark orange color) A_add_ti->A_add_et3n A_stir 5. Stir at 0 °C for 1h A_add_et3n->A_stir A_quench 6. Quench with H₂O (<10 °C) A_stir->A_quench A_workup 7. Workup & Concentrate A_quench->A_workup A_product Crude Intermediate: Methyl 4-chloro-2-formylbutanoate A_workup->A_product B_start 1. Dissolve Crude Intermediate in EtOAc A_product->B_start Use directly B_add_k2co3 2. Add K₂CO₃ (0-5 °C) B_start->B_add_k2co3 B_stir 3. Stir at 0 °C for 1h B_add_k2co3->B_stir B_quench 4. Quench with H₂O B_stir->B_quench B_workup 5. Workup & Concentrate B_quench->B_workup B_distill 6. Distillation (84-86 °C, 19-25 mmHg) B_workup->B_distill B_product Final Product: This compound B_distill->B_product

Caption: Workflow for the two-part synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

G cluster_investigation Investigation Path cluster_solutions Potential Solutions start Low Yield Observed check_moisture Check for Moisture Contamination (Reagents, Solvents, Glassware) start->check_moisture check_reagents Verify Reagent Quality & Stoichiometry (Freshly distilled Et₃N?) start->check_reagents check_temp Review Temperature Logs (Exotherms controlled?) start->check_temp check_cyclization Assess Cyclization Step (Anhydrous K₂CO₃? TLC check?) start->check_cyclization check_purification Evaluate Workup & Distillation (Losses during extraction? Correct pressure?) start->check_purification sol_moisture Ensure anhydrous conditions: - Oven-dry glassware - Use dry solvents check_moisture->sol_moisture sol_reagents Use high-purity, fresh reagents. Verify calculations. check_reagents->sol_reagents sol_temp Improve temperature monitoring. Slow down additions. check_temp->sol_temp sol_cyclization Use anhydrous K₂CO₃. Monitor reaction to completion via TLC. check_cyclization->sol_cyclization sol_purification Optimize extraction. Perform careful fractional distillation. check_purification->sol_purification

Caption: Troubleshooting flowchart for diagnosing and resolving low reaction yield.

References

Technical Support Center: Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this valuable synthetic building block's preparation. The synthesis, primarily following the robust procedure involving a Titanium-mediated Claisen-type condensation and subsequent intramolecular cyclization, is a powerful method. However, like any multi-step synthesis, it is not without its potential challenges. This document provides in-depth, field-proven insights into potential side reactions and practical solutions to overcome them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most reliable and scalable reported method is a two-step process.[1] The first step is a TiCl4-mediated Claisen-type condensation between methyl 4-chlorobutanoate and methyl formate to yield the intermediate, methyl 4-chloro-2-formylbutanoate. The second step involves an intramolecular cyclization of this intermediate using a base, such as potassium carbonate, to form the desired product.[1]

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues that may arise during the synthesis, providing explanations for the underlying chemistry and actionable troubleshooting steps.

Issue 1: Low Yield in the First Step (Formylation)

Q2: I am observing a low yield of the intermediate, methyl 4-chloro-2-formylbutanoate. What are the likely causes and how can I improve it?

A low yield in the initial formylation step can often be attributed to several factors, primarily related to reagent quality, reaction conditions, and potential side reactions.

Underlying Causes and Solutions:

  • Moisture Contamination: Titanium tetrachloride (TiCl4) is extremely sensitive to moisture and will rapidly hydrolyze to form titanium dioxide (TiO2) and hydrochloric acid (HCl).[1][2] This hydrolysis consumes the active Lewis acid catalyst, thereby preventing the desired condensation.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly opened or properly stored sealed bottles of TiCl4.[1]

  • Sub-optimal Reaction Temperature: The reaction is exothermic, particularly during the addition of TiCl4 and triethylamine (Et3N).[1] Poor temperature control can lead to side reactions.

    • Solution: Maintain the internal reaction temperature between 5-10 °C during the addition of TiCl4 and below 15 °C during the addition of Et3N, as recommended in the established procedure.[1] Use an ice bath for cooling and monitor the internal temperature closely.

  • Self-Condensation of Methyl 4-chlorobutanoate: Although the desired reaction is a crossed Claisen-type condensation, self-condensation of the starting ester can occur, leading to a β-keto ester byproduct.

    • Solution: The use of a significant excess of methyl formate (typically 3 equivalents) helps to favor the desired crossed condensation over self-condensation.[1]

  • Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to incomplete conversion of the starting material.

    • Solution: Ensure vigorous stirring throughout the reaction, especially during the addition of reagents. Adhere to the recommended reaction times.[1] Reaction progress can be monitored by Thin Layer Chromatography (TLC).

Parameter Recommended Condition Rationale
Solvent Anhydrous Dichloromethane (CH2Cl2)Ensures a homogeneous reaction mixture.[1]
Temperature 0-15 °CControls exothermic reactions and minimizes side products.[1]
Reagent Stoichiometry 3 eq. Methyl FormateDrives the equilibrium towards the desired product.[1]
Issue 2: Formation of Polymeric Material and Darkening of the Reaction Mixture

Q3: My reaction mixture turns dark brown or black, and I am isolating a viscous, polymeric substance. What is happening?

The formation of dark, insoluble materials is often a sign of uncontrolled side reactions, frequently initiated by impurities or poor temperature management.

Underlying Causes and Solutions:

  • Reaction with Triethylamine: Triethylamine is used to scavenge the HCl produced during the reaction. However, it can also react with the chlorinated starting material or product, especially at elevated temperatures, leading to the formation of quaternary ammonium salts and subsequent decomposition products.

    • Solution: Add the triethylamine dropwise while maintaining a low temperature (below 15 °C) to control the exotherm and minimize this side reaction.[1]

  • Decomposition of the Formylated Intermediate: The product of the first step, methyl 4-chloro-2-formylbutanoate, is known to be unstable and can decompose upon standing or during purification attempts like distillation or silica gel chromatography.[1]

    • Solution: It is highly recommended to use the crude intermediate directly in the next step without purification.[1]

Issue 3: Low Yield in the Second Step (Cyclization)

Q4: The cyclization of the intermediate is not efficient, resulting in a low yield of the final product. How can I optimize this step?

The intramolecular cyclization is a critical step that relies on the efficient formation of an enolate followed by an intramolecular SN2 reaction.

Underlying Causes and Solutions:

  • Ineffective Base: The choice and quality of the base are crucial. Potassium carbonate (K2CO3) is commonly used, but its effectiveness can be diminished if it is not anhydrous.

    • Solution: Use anhydrous potassium carbonate. Ensure the base is finely powdered to maximize its surface area and reactivity.

  • Intermolecular Reactions: If the concentration of the intermediate is too high, intermolecular side reactions can compete with the desired intramolecular cyclization, leading to oligomers or polymers.

    • Solution: While the provided literature procedure does not specify high dilution, if intermolecular side reactions are suspected, performing the reaction at a higher dilution can favor the intramolecular pathway.

  • Incomplete Reaction: As with the first step, insufficient reaction time or poor mixing can lead to incomplete conversion.

    • Solution: Ensure efficient stirring and monitor the reaction progress by TLC.[1]

Experimental Workflow: Synthesis of this compound

G cluster_0 Step 1: Ti-Claisen Condensation cluster_1 Step 2: Intramolecular Cyclization A Methyl 4-chlorobutanoate + Methyl Formate in CH2Cl2 B Cool to 0 °C A->B C Add TiCl4 (2.2 eq) dropwise at 5-10 °C B->C D Add Et3N (2.6 eq) dropwise at <15 °C C->D E Stir at 0 °C for 1h D->E F Quench with Water E->F G Work-up (EtOAc extraction) F->G H Crude Methyl 4-chloro-2-formylbutanoate G->H I Crude Intermediate in EtOAc H->I Use crude product directly J Add K2CO3 (3.0 eq) I->J K Stir at 0-5 °C for 1h J->K L Quench with Water K->L M Work-up (EtOAc extraction) L->M N Purification by Distillation M->N O This compound N->O

Caption: Experimental workflow for the two-step synthesis.

Issue 4: Product Purity and Stability

Q5: My final product is impure after distillation. What are the potential contaminants and how can I improve the purity?

Even with careful execution, impurities can be present in the final product.

Underlying Causes and Solutions:

  • Unreacted Starting Material: Incomplete cyclization can leave residual methyl 4-chloro-2-formylbutanoate.

    • Solution: Ensure the cyclization reaction goes to completion by monitoring with TLC. If necessary, slightly increase the reaction time or the amount of base.

  • Byproducts from the First Step: Any stable byproducts from the formylation step may be carried through to the final product.

    • Solution: Optimizing the first step to minimize side reactions is the best strategy. Careful distillation is key to separating the desired product from less volatile impurities.[1]

  • Product Instability: The aldehyde functionality in the final product can be sensitive to air oxidation over time.

    • Solution: Store the purified product under an inert atmosphere and at a low temperature to maintain its purity.

Troubleshooting Logic Tree

G Start Low Yield or Impure Product Step1 Problem in Step 1 (Formylation)? Start->Step1 Step2 Problem in Step 2 (Cyclization)? Start->Step2 Moisture Moisture Contamination? Step1->Moisture Yes Temp1 Poor Temperature Control? Step1->Temp1 No Base Ineffective Base? Step2->Base Yes Concentration High Concentration? Step2->Concentration No Sol_Moisture Use anhydrous reagents and dry glassware. Moisture->Sol_Moisture Reagents1 Incorrect Stoichiometry? Temp1->Reagents1 No Sol_Temp1 Monitor internal temp; use ice bath. Temp1->Sol_Temp1 Yes Sol_Reagents1 Use excess methyl formate. Reagents1->Sol_Reagents1 Yes Sol_Base Use anhydrous, powdered K2CO3. Base->Sol_Base Time Insufficient Reaction Time? Concentration->Time No Sol_Concentration Consider higher dilution. Concentration->Sol_Concentration Yes Sol_Time Monitor by TLC; increase reaction time. Time->Sol_Time Yes

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Purification of Methyl 1-formylcyclopropane-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 1-formylcyclopropane-1-carboxylate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable synthetic building blocks. The unique strained ring system and bifunctional nature of these molecules present specific challenges that require careful consideration during purification.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered in the lab. Our goal is to equip you with the scientific rationale behind each step, enabling you to optimize your purification strategies for higher yield and purity.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common impurities in the synthesis of this compound?

    • Is this compound stable on silica gel?

    • What are the optimal storage conditions for the purified product?

    • Can I use distillation to purify this compound?

  • Troubleshooting Guide

    • Problem 1: Low Purity After Column Chromatography

    • Problem 2: Product Decomposition During Distillation

    • Problem 3: Presence of Tautomeric Impurities in Final Product

    • Problem 4: Hydrolysis of the Methyl Ester During Workup

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

The impurity profile can vary depending on the synthetic route. For the widely used Ti-Claisen condensation method, the primary impurities are often tautomers of the starting material, methyl 4-chloro-2-formylbutanoate.[2] Specifically, you may observe the (Z) and (E) enol tautomers in addition to the aldehyde form.[2] In syntheses that proceed through a nitrile intermediate, incomplete hydrolysis can lead to the corresponding amide as a major impurity.[3]

Q2: Is this compound stable on silica gel?

There is evidence that this compound can undergo slight decomposition on silica gel.[2] The acidic nature of standard silica gel can potentially catalyze side reactions or degradation of the strained cyclopropane ring. If column chromatography is necessary, it is advisable to use a deactivated silica gel (e.g., by pre-treating with a small amount of triethylamine in the eluent) and to perform the chromatography quickly.

Q3: What are the optimal storage conditions for the purified product?

This compound is both air and heat-sensitive.[4] For long-term storage, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated at 0-10°C.[4]

Q4: Can I use distillation to purify this compound?

Yes, vacuum distillation is a viable method for purifying this compound.[2] Reported conditions are a boiling point of 84–86 °C at 19–25 mmHg.[2] However, it is crucial to monitor the temperature of the distillation pot closely to prevent thermal decomposition.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound derivatives.

Problem 1: Low Purity After Column Chromatography

Symptoms:

  • Multiple spots on TLC after column purification.

  • NMR analysis shows the presence of several by-products.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
On-Column Decomposition The acidic nature of silica gel can lead to the degradation of the sensitive cyclopropane ring or catalyze side reactions.1. Deactivate Silica: Prepare a slurry of silica gel in your chosen eluent and add 0.5-1% triethylamine. 2. Use Alternative Stationary Phases: Consider using alumina (neutral or basic) or a bonded phase silica gel. 3. Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound is on the column.
Inadequate Separation Impurities may have similar polarities to the desired product, leading to co-elution.1. Optimize Eluent System: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) using TLC to maximize the separation (ΔRf). 2. Employ Gradient Elution: Start with a non-polar eluent and gradually increase the polarity to improve the resolution between closely eluting compounds.

Experimental Workflow: Optimizing Column Chromatography

G cluster_0 Problem Identification cluster_1 Troubleshooting Path A: Decomposition cluster_2 Troubleshooting Path B: Poor Separation a Low Purity Post-Column b Deactivate Silica Gel (0.5% Et3N in eluent) a->b e Systematic TLC Screening (Varying Solvent Ratios) a->e c Consider Alumina (Neutral or Basic) b->c d Perform Flash Chromatography c->d h Achieve >95% Purity d->h f Implement Gradient Elution e->f g Analyze Fractions by TLC/NMR f->g g->h

Caption: Troubleshooting workflow for low purity after chromatography.

Problem 2: Product Decomposition During Distillation

Symptoms:

  • Darkening or polymerization of the material in the distillation flask.

  • Low yield of the distilled product.

  • Product is discolored.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Excessive Heat This compound is heat-sensitive and can decompose at elevated temperatures.[4]1. Use a High-Vacuum Pump: A lower pressure will decrease the boiling point, allowing for distillation at a lower temperature. 2. Maintain a Stable Oil Bath Temperature: Ensure the oil bath is heated evenly and the temperature does not exceed the boiling point by more than 20°C.[2] 3. Use a Short-Path Distillation Apparatus: This minimizes the surface area and time the compound is exposed to heat.
Presence of Acidic or Basic Impurities Catalytic amounts of acidic or basic impurities can promote decomposition at high temperatures.1. Perform a Mild Aqueous Wash: Before distillation, wash the crude product with a saturated sodium bicarbonate solution and then with brine to remove any acidic impurities. 2. Dry Thoroughly: Ensure the product is thoroughly dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before distillation to remove any water.
Problem 3: Presence of Tautomeric Impurities in Final Product

Symptoms:

  • NMR spectrum shows additional peaks corresponding to enol forms.

  • The product exists as an equilibrium mixture of aldehyde and enol forms.[2]

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Inherent Chemical Equilibrium The α-formyl ester functionality can exist in equilibrium with its enol tautomers. This is an inherent property of the molecule.1. Accept the Mixture (if possible): For some applications, the presence of tautomers may not be detrimental to the subsequent reaction. 2. Attempt to Isolate the Major Tautomer: Careful chromatography may allow for the separation of the tautomers, although they may re-equilibrate over time.[2]
Solvent Effects The position of the tautomeric equilibrium can be influenced by the solvent.1. Solvent Screening for NMR: Acquire NMR spectra in various deuterated solvents (e.g., CDCl3, Benzene-d6, DMSO-d6) to determine if one solvent favors a particular tautomer. 2. Solvent for Storage: Store the purified product in a solvent that favors the desired tautomeric form, if identified.

Logical Relationship: Tautomer Equilibrium

G Aldehyde This compound (Aldehyde Form) Z_Enol (Z)-Enol Tautomer Aldehyde->Z_Enol Equilibrium E_Enol (E)-Enol Tautomer Aldehyde->E_Enol Equilibrium

Caption: Tautomeric equilibrium of the target compound.

Problem 4: Hydrolysis of the Methyl Ester During Workup

Symptoms:

  • Presence of a carboxylic acid impurity in the final product.

  • Low yield due to loss of product to the aqueous layer during extraction.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Prolonged Exposure to Basic Conditions The methyl ester can be saponified to the corresponding carboxylate under basic conditions, especially if the workup is lengthy.1. Minimize Contact Time with Base: Perform aqueous extractions with basic solutions (e.g., NaHCO3) quickly and at low temperatures (e.g., using an ice bath). 2. Use a Weaker Base: If possible, use a milder base like a dilute sodium bicarbonate solution instead of stronger bases like sodium hydroxide.
Elevated Temperatures During Workup Hydrolysis is accelerated at higher temperatures.1. Maintain Low Temperatures: Keep the reaction mixture and extraction funnel cool during the entire workup process.

References

"Methyl 1-formylcyclopropane-1-carboxylate" stability issues and degradation products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for Methyl 1-formylcyclopropane-1-carboxylate (MFCC). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile yet sensitive building block. Here, we address common stability challenges, troubleshoot experimental anomalies, and provide expert insights into the underlying chemistry to ensure the success of your projects.

Frequently Asked Questions (FAQs)

This section tackles the most common questions our team receives regarding the handling, stability, and reactivity of MFCC.

Q1: What are the optimal long-term storage and handling conditions for this compound?

A1: Proper storage is critical to preserving the integrity of MFCC. Due to its sensitivity, incorrect handling is a primary cause of sample degradation.

Core Recommendations:

  • Temperature: Store refrigerated between 0-10°C.[1] Do not freeze, as this can cause moisture condensation upon thawing.

  • Atmosphere: This compound is air and heat-sensitive.[1] It must be stored under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and moisture-driven degradation.

  • Container: Use a tightly sealed container, preferably an amber glass vial with a PTFE-lined cap to protect from light and ensure an airtight seal.[2]

  • Handling: When aliquoting, allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside. Use dry, inert-gas-flushed syringes or cannulas for transfers.

dot graph "storage_workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Recommended storage and handling workflow for MFCC.

Q2: My sample of MFCC has developed a yellow or orange tint. Is it still viable for my experiment?

A2: A color change from colorless to yellow/orange is a visual indicator of potential degradation.[1] While minor discoloration may not significantly impact reactions where the compound is used in excess, it is a warning sign. For high-precision experiments, such as catalysis or GMP synthesis, using a discolored sample is not recommended without re-purification. The color likely arises from oligomeric or polymeric byproducts formed through self-condensation of the aldehyde or ring-opening pathways.

Recommendation: Before use, assess the purity of the discolored material. A quick ¹H NMR analysis is the most effective method. Compare the spectrum to a reference of pure MFCC to quantify the level of impurities.

Q3: I am observing multiple unexpected byproducts in my reaction. What are the likely causes?

A3: The appearance of unexpected byproducts when using MFCC often stems from its inherent reactivity as a "donor-acceptor" (D-A) cyclopropane.[3][4] The cyclopropane ring, strained and electron-rich, acts as the donor, while the geminal aldehyde and ester groups are powerful electron acceptors. This electronic arrangement makes the molecule susceptible to ring-opening reactions, which is the primary degradation pathway.

Common Triggers for Degradation:

  • Lewis or Brønsted Acidity: Trace acid impurities in your reagents or solvents can catalyze the ring-opening of the cyclopropane.[5][6]

  • Nucleophiles: Many nucleophiles can initiate ring-opening in addition to reacting with the aldehyde. Carboxylic acids, for instance, can act as competent nucleophiles to open the ring under certain catalytic conditions.[4]

  • Thermal Stress: Heating the reaction mixture excessively can provide the energy needed to overcome the activation barrier for ring cleavage or decarboxylation.[1]

Q4: My attempt to purify MFCC using silica gel chromatography resulted in low yield and smearing on the TLC plate. What went wrong?

A4: This is a classic issue. The acidic nature of standard silica gel can catalyze the decomposition of MFCC. The intermediate in its synthesis, Methyl 4-chloro-2-formylbutanoate, is also noted to decompose on silica.[7] The polar aldehyde and ester functionalities can bind strongly to the silica surface, increasing contact time and promoting degradation pathways like ring-opening.

Troubleshooting Steps:

  • Avoid Silica Gel: The most reliable purification method is vacuum distillation.[7]

  • Neutralize the Silica: If chromatography is unavoidable, use silica gel that has been pre-treated with a base, such as triethylamine (e.g., slurry the silica in a solvent system containing 1-2% Et₃N), to neutralize acidic sites.

  • Use an Alternative Stationary Phase: Consider using a less acidic support like neutral alumina or Florisil.

  • Work Quickly: Perform the chromatography as rapidly as possible and use cold solvents to minimize decomposition.

In-Depth Troubleshooting Guides

Guide 1: Assessing the Purity and Degradation of MFCC

If you suspect your sample has degraded, this guide provides a clear protocol for confirming its purity.

Experimental Protocol: Purity Assessment by ¹H NMR

  • Sample Preparation: Prepare a sample by dissolving ~5-10 mg of your MFCC in 0.5 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with the reference data below. Pay close attention to the integration values of key peaks and the presence of new signals.

Compound Proton Assignment Expected Chemical Shift (δ, ppm) Notes
This compound (Pure) Aldehyde (-CHO)~9.45 (s, 1H)Sharp singlet, sensitive to degradation.
Methyl Ester (-OCH₃)~3.75 (s, 3H)Stable reference peak for integration.
Cyclopropane (-CH₂CH₂-)~1.65-1.75 (m, 2H), ~1.45-1.55 (m, 2H)Characteristic multiplets.
Potential Degradation Product (Ring-Opened) Aldehyde (-CHO)~9.7-9.8 (t)Shifted and may show coupling.
Alkene (=CH-)~5.0-7.0Appearance of signals in the vinylic region is a strong indicator of ring-opening.
Methylene (-CH₂-)Broad, complex signals in the 2.0-3.0 ppm range.Indicates formation of an acyclic backbone.

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Guide 2: Understanding the Primary Degradation Pathway

The high reactivity of MFCC is a direct result of its electronic structure. Understanding the mechanism of its primary degradation pathway—nucleophile-induced ring-opening—is key to preventing it.

Mechanism: Ring-Opening of a Donor-Acceptor Cyclopropane

The process is driven by the release of the inherent ring strain (~27 kcal/mol) of the cyclopropane ring.[8] A nucleophile attacks one of the methylene carbons of the cyclopropane ring. This attack is facilitated by the severe electron deficiency at the C1 position, which polarizes the distal C-C bonds. The reaction proceeds via a 1,3-dipolar intermediate, ultimately leading to a stable, acyclic product.

dot graph "degradation_pathway" { graph [fontname="Arial", fontsize=12, splines=true, overlap=false]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} dot Caption: Proposed pathway for nucleophilic ring-opening of MFCC.

Preventative Measures in Reactions:

  • Control pH: If possible, maintain neutral or slightly basic conditions unless an acid-catalyzed reaction is intended.

  • Anhydrous Conditions: Use thoroughly dried solvents and reagents to eliminate water as an unwanted nucleophile.

  • Temperature Management: Run reactions at the lowest effective temperature to avoid thermally induced degradation.

By understanding the inherent instabilities of this compound and implementing these handling and experimental best practices, researchers can confidently utilize this powerful synthetic intermediate while ensuring the integrity and reproducibility of their results.

References

Technical Support Center: Overcoming Impurities in Methyl 1-formylcyclopropane-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 1-formylcyclopropane-1-carboxylate is a highly valuable bifunctional building block in modern organic synthesis, particularly within medicinal and process chemistry.[1] Its compact structure, containing both a reactive aldehyde and an ester on a strained cyclopropane ring, allows for the precise installation of unique cyclopropyl motifs into complex molecules and pharmaceutical agents.[1] However, the synthetic utility of this reagent is critically dependent on its purity. Impurities originating from its synthesis can lead to inconsistent reaction outcomes, reduced yields, and complex purification challenges.

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying, troubleshooting, and overcoming issues related to impurities in the starting material. We will delve into the origins of common impurities, their impact on subsequent reactions, and provide validated protocols for quality control and purification.

Section 1: Understanding Common Impurities and Their Origins

The most common synthetic route to this compound involves a titanium tetrachloride (TiCl₄)-mediated formylation of methyl 4-chlorobutanoate, followed by a base-induced intramolecular cyclization.[1] Impurities are typically unreacted starting materials, reaction intermediates, or byproducts of these steps.

Impurity NameStructureOriginPotential Impact on Reactions
Methyl 4-chloro-2-formylbutanoate Chemical structure of Methyl 4-chloro-2-formylbutanoateUncyclized intermediate from the formylation step.[1]Competes in reactions, leading to linear, non-cyclopropyl side products. Can complicate downstream purification.
(Z)- and (E)-Enol Tautomers Chemical structure of Enol TautomersTautomerization of the intermediate, Methyl 4-chloro-2-formylbutanoate.[1]Generally less reactive than the aldehyde, its presence reduces the effective concentration of the key intermediate, potentially stalling the cyclization.
Triethylamine / Triethylammonium Salts (C₂H₅)₃N / (C₂H₅)₃NH⁺Cl⁻Residual base from the cyclization step.[1]Can act as an unwanted catalyst or base in sensitive reactions, causing side reactions like aldol condensations or epimerization.
Titanium Dioxide / Hydrolyzed Ti Species TiO₂ / Ti(OH)ₓClᵧHydrolysis of the TiCl₄ Lewis acid during reaction workup.Fine particulates can interfere with phase separation and may act as a heterogeneous catalyst for decomposition pathways.
Unreacted Methyl 4-chlorobutanoate Chemical structure of Methyl 4-chlorobutanoateIncomplete initial formylation reaction.[1]Inert in many subsequent reactions but reduces the purity and effective molarity of the desired reagent.

Section 2: Troubleshooting Guide

This section addresses common problems encountered in reactions utilizing this compound, with a focus on impurity-related causes.

dot

TroubleshootingWorkflow Problem Problem Observed in Reaction LowYield Low or No Conversion Problem->LowYield SideProducts Unexpected Side Products Problem->SideProducts Inconsistent Inconsistent Results Problem->Inconsistent QC Perform QC Analysis on Starting Material (¹H NMR, GC-MS) LowYield->QC SideProducts->QC RingOpening Side products consistent with cyclopropane ring-opening? SideProducts->RingOpening Check Structure Standardize Solution: Standardize QC for every new batch. Quantify purity via internal standard. Inconsistent->Standardize Intermediate High Levels of Linear Intermediate Detected? QC->Intermediate Analysis Residuals Residual Base/Acid Detected? QC->Residuals Analysis Intermediate->Residuals No Purify Solution: Re-purify via High-Vacuum Fractional Distillation Intermediate->Purify Yes Residuals->RingOpening No Scavenge Solution: Use a non-nucleophilic scavenger base or perform an aqueous wash. Residuals->Scavenge Yes Conditions Solution: Re-evaluate reaction conditions. Avoid strong acids/bases and high temps. RingOpening->Conditions Yes

Caption: Troubleshooting workflow for impurity-related issues.

Question 1: My reaction has stalled or resulted in a very low yield. What is the likely cause?

Answer: A low or stalled conversion is frequently caused by an inaccurate quantification of the starting material or the presence of catalyst inhibitors.

  • Causality & Diagnosis: The most common culprit is the presence of the uncyclized intermediate, Methyl 4-chloro-2-formylbutanoate , or its enol tautomers.[1] These impurities do not possess the reactive cyclopropane ring necessary for your intended transformation. If your reaction stoichiometry is based on the bulk weight of the material, a significant percentage of these impurities will lower the actual molar quantity of the desired reactant, leading to what appears to be a low yield.

  • Recommended Action:

    • Quantitative Analysis: Before use, perform a quantitative ¹H NMR (qNMR) analysis on a sample of your this compound using a calibrated internal standard (e.g., dimethyl sulfone). This will give you the precise molarity of the active reagent.

    • Purification: If the material is found to be of low purity (>5% key impurities), repurification is necessary. See Protocol 3.2 for a detailed high-vacuum distillation procedure.

Question 2: I am observing significant side products, one of which appears to be a linear chain rather than containing a cyclopropane ring. Why?

Answer: The formation of a linear side product is a classic indicator of contamination with the Methyl 4-chloro-2-formylbutanoate intermediate.

  • Causality & Diagnosis: The intermediate contains the same aldehyde functional group as your desired product. It will therefore compete in reactions targeting the aldehyde, such as reductive aminations, Wittig reactions, or condensations. This leads to the formation of an analogous product on a linear, 4-chlorobutanoate backbone. You can confirm this by LC-MS analysis, looking for a product with a mass corresponding to your adduct plus the mass of the intermediate (164.59 g/mol ) instead of the cyclopropane (128.13 g/mol ).

  • Recommended Action: The only reliable solution is to remove the impurity from the starting material.

    • Strict Quality Control: Implement a mandatory GC-MS or ¹H NMR check on all incoming batches of the reagent. The presence of the intermediate is readily detected by characteristic peaks in the NMR spectrum or a separate peak in the GC trace.

    • Purification: If the intermediate is present, purify the entire batch via high-vacuum fractional distillation (Protocol 3.2 ).

Question 3: My reaction is sensitive to acid or base, and I am seeing byproducts consistent with cyclopropane ring-opening. What could be the source?

Answer: The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening under certain conditions, particularly with Lewis acids or strong nucleophiles.[2][3][4][5] Contamination with residual reagents from the synthesis can catalyze this undesired pathway.

  • Causality & Diagnosis:

    • Acidic Impurities: Residual TiCl₄, or its hydrolyzed byproducts, can act as a Lewis acid, coordinating to the carbonyl oxygen and facilitating nucleophilic attack and ring-opening.[3][4]

    • Basic Impurities: Leftover triethylamine can promote ring-opening, especially if the reaction involves heating or strong nucleophiles.

  • Recommended Action:

    • Aqueous Wash: Before use in a highly sensitive reaction, dissolve the starting material in a non-polar solvent like diethyl ether or ethyl acetate and wash it carefully with a saturated sodium bicarbonate solution (to remove acid) followed by brine. Dry the organic layer thoroughly over anhydrous sodium sulfate before removing the solvent. Caution: This should be done at low temperatures to avoid hydrolysis of the ester.

    • Re-evaluate Reaction Conditions: Ensure your own reaction conditions are strictly neutral if ring integrity is paramount. The use of strong acids or bases should be avoided unless a ring-opening reaction is the desired outcome.[2]

Section 3: Analytical and Purification Protocols

Protocol 3.1: Quality Control of Incoming this compound via ¹H NMR

Objective: To identify and semi-quantify key impurities in the starting material before use.

Methodology:

  • Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire a standard ¹H NMR spectrum (≥400 MHz recommended).

  • Data Analysis - Key Signals to Identify:

    • Product (Desired):

      • Aldehyde proton (CHO): Singlet at ~9.4 ppm.

      • Methyl ester protons (OCH₃): Singlet at ~3.7 ppm.

      • Cyclopropane protons (CH₂): Two multiplets between ~1.4-1.8 ppm.

    • Impurity (Intermediate - Methyl 4-chloro-2-formylbutanoate):

      • Aldehyde proton (CHO): Singlet, often slightly shifted from the product aldehyde.

      • Chloro-methylene protons (ClCH₂): Triplet at ~3.6 ppm.

      • Other methylene and methine protons: Multiplets between ~2.0-3.5 ppm.

  • Interpretation: Compare the integration of the product aldehyde peak (~9.4 ppm) to the integration of impurity-specific peaks (e.g., the ClCH₂ triplet at ~3.6 ppm). A significant presence of the latter indicates contamination that requires purification.

Protocol 3.2: High-Vacuum Fractional Distillation

Objective: To remove less volatile impurities, primarily the uncyclized intermediate. This protocol is adapted from established literature procedures.[1]

Apparatus:

  • Round-bottomed flask

  • Short-path distillation head with a Vigreux column

  • Thermometer and adapter

  • Receiving flask(s)

  • High-vacuum pump and vacuum gauge

  • Heating mantle and stirrer

Methodology:

  • Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add a Teflon-coated magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum, aiming for a pressure between 15-25 mmHg.

  • Heating: Begin stirring and gently heat the distillation flask using an oil bath.

  • Fraction Collection:

    • Slowly increase the temperature of the oil bath.

    • The pure product will distill at 84–86 °C at approximately 19–25 mmHg .[1]

    • Collect the fraction that distills within this stable temperature range. Discard any initial forerun or higher-boiling residue.

  • Storage: Store the purified, colorless liquid under an inert atmosphere (Nitrogen or Argon) at 2-8 °C to prevent degradation.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Can I use silica gel column chromatography to purify this reagent?

    • A: It is not recommended. The intermediate, Methyl 4-chloro-2-formylbutanoate, has been noted to decompose slightly on silica gel.[1] Furthermore, the polarity of the product is very similar to the key impurities, making separation challenging. High-vacuum distillation is the most effective method.[1]

  • Q: My ¹H NMR spectrum shows a broad peak for the aldehyde proton. What does this indicate?

    • A: A broad aldehyde peak can suggest the presence of multiple chemical environments, possibly due to hydration (formation of the gem-diol) or the presence of enol tautomers from the intermediate. It can also indicate the presence of trace acidic or basic impurities that catalyze exchange phenomena. Ensure your CDCl₃ solvent is neutral.

  • Q: What is the typical shelf-life and what are the best storage conditions?

    • A: When purified and stored under an inert atmosphere (N₂ or Ar) in a sealed container at 2-8 °C, this compound is stable for several months. However, due to the reactivity of the aldehyde, it is best to analyze for purity if it has been stored for more than 6 months or has been opened multiple times.

  • Q: My reaction involves a strong nucleophile. How can I minimize the risk of ring-opening?

    • A: Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Ensure the starting material is free from acidic or basic impurities by following the wash procedure in Question 3 of the Troubleshooting Guide. Consider using a nucleophile with a less-coordinating counter-ion if Lewis acid-type activation of the cyclopropane is a concern.

References

Technical Support Center: Synthesis of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. This resource is designed for researchers, chemists, and process development professionals who are utilizing this critical building block in their work. Catalyst deactivation is a frequent and often complex challenge in cyclopropanation reactions. This guide provides in-depth, experience-based answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Frequently Asked Questions (FAQs): Catalyst Deactivation & Low Yield

This section addresses the most common issues encountered during the catalytic synthesis of cyclopropane structures related to our target molecule.

Q1: My rhodium(II)-catalyzed cyclopropanation reaction has stalled, or the yield is significantly lower than expected. What are the primary causes of catalyst deactivation?

A1: This is a classic problem in cyclopropanations using diazo compounds. Rhodium(II) carboxylates, such as Rh₂(OAc)₄, are highly effective but susceptible to several deactivation pathways. The most common causes are:

  • Catalyst Poisoning by Impurities: The catalytic cycle relies on the electrophilicity of the rhodium center. Nucleophilic impurities in the reaction mixture can coordinate to the axial sites of the rhodium dimer, inhibiting the interaction with the diazo compound.

    • Sulfur Compounds: Thiols or sulfides, even at trace levels from starting materials or solvents, can irreversibly bind to the rhodium center.[1]

    • Phosphines/Phosphites: These are strong ligands that can poison the catalyst. Ensure all glassware is free from residues of other reactions.

    • Water: While less severe than sulfur, excess water can hydrolyze the catalyst or interfere with the catalytic cycle. Ensure all solvents and reagents are rigorously dried.[2]

  • Diazo Compound Decomposition & Side Reactions: The diazo compound itself is the source of the carbene, but its decomposition can lead to catalyst deactivation.

    • Carbene Dimerization: If the concentration of the olefin is too low or the rate of diazo addition is too high, the generated metal carbene can react with another molecule of the diazo compound, leading to olefinic side products and consuming the catalyst in non-productive pathways.[3]

    • Impure Diazo Reagent: Unreacted starting materials or byproducts from the diazo synthesis can act as poisons. It is crucial to use freshly prepared or purified diazo compounds.

  • Thermal Degradation: Although generally robust, prolonged exposure to high temperatures can lead to catalyst degradation, especially in the presence of reactive impurities.[4]

Troubleshooting Summary Table

Symptom Potential Cause Recommended Action
Reaction starts but stops prematurely.Catalyst PoisoningPurify all reagents and solvents. Perform a sulfur test on starting materials.
Formation of significant olefin byproduct (from carbene dimerization).High Diazo ConcentrationSlow the addition rate of the diazo compound using a syringe pump. Increase olefin concentration.
Low conversion, even with slow addition.Low Intrinsic Catalyst ActivityVerify catalyst quality with a standard test reaction (e.g., styrene + ethyl diazoacetate).
Reaction inconsistent between batches.Reagent/Solvent ImpuritiesImplement rigorous pre-reaction purification protocols for all materials.[2]
Q2: I am using a copper(I)-based catalyst (e.g., Cu(OTf)) and observing an inverse dependence on olefin concentration. Why is this happening?

A2: This phenomenon is characteristic of certain highly active copper(I) catalysts. The inverse dependence of the reaction rate on olefin concentration suggests that the olefin itself can act as an inhibitor by coordinating to the copper center.[5]

  • Mechanism of Inhibition: The catalytic cycle requires a vacant coordination site on the copper for the diazo compound to bind and form the copper-carbene intermediate. When the olefin concentration is very high, multiple olefin molecules can coordinate to the copper(I) center, effectively "saturating" it and preventing the diazo compound from accessing the active site. This leads to a slowdown in the rate of carbene formation and, consequently, the overall reaction.[5]

  • Practical Implications: While sufficient olefin is needed to trap the carbene, an excessive amount can be detrimental to the reaction rate. The optimal catalyst-to-olefin-to-diazo ratio must be determined experimentally. If you observe this rate inhibition, try reducing the initial concentration of the olefin.

Q3: My reaction involves a Michael-Initiated Ring Closure (MIRC) catalyzed by an organocatalyst (e.g., a prolinol derivative) to form the cyclopropane ring. The reaction is sluggish. What factors could be "deactivating" the organocatalyst?

A3: Organocatalyst "deactivation" in MIRC reactions often stems from issues that disrupt the delicate network of non-covalent interactions (like hydrogen bonding) that drive the catalysis, or from chemical degradation.[6]

  • Presence of Acidic/Basic Impurities: The catalytic cycle of aminocatalysts like prolinol derivatives relies on precise pKa relationships to form the necessary enamine or to activate substrates through hydrogen bonding.[6] Strong acidic or basic impurities can protonate or deprotonate the catalyst, respectively, taking it out of its active state.

  • Water Content: While some MIRC reactions tolerate small amounts of water, excess water can hydrolyze the intermediate iminium ions or enamines, stalling the catalytic cycle. It can also compete for hydrogen bonding sites.

  • Side Reactions with Substrates: The aldehyde functionality in a precursor to "this compound" is electrophilic. If reaction conditions are not optimized, the amine catalyst could potentially engage in irreversible side reactions, such as reductive amination pathways if a reducing agent is present, or other degradation pathways.

  • Catalyst Aggregation: At high concentrations or in non-ideal solvents, the organocatalyst may aggregate, reducing the number of available active sites.

Visualized Workflows and Mechanisms

Visual aids can significantly clarify complex chemical processes. The following diagrams illustrate the key concepts discussed.

G General Catalytic Cycle for Rh(II)-Catalyzed Cyclopropanation cluster_cycle Productive Cycle Cat Active Catalyst Rh₂(L)₄ Carbene Metal Carbene Intermediate Cat->Carbene + Diazo, -N₂ Deactivated Deactivated Catalyst (e.g., Poisoned, Dimerized) Cat->Deactivated Irreversible Diazo Diazo Compound (R-CHN₂) Carbene->Cat + Olefin, -Product Carbene->Deactivated Dimerization/ Decomposition Olefin Olefin Product Cyclopropane Product Poison Poison (S, P, H₂O) Poison->Cat

Caption: The productive catalytic cycle and key deactivation entry points.

Troubleshooting_Workflow Troubleshooting Workflow for Low Reaction Yield Start Low Yield / Stalled Reaction CheckReagents Are all reagents & solvents pure and anhydrous? Start->CheckReagents Purify Action: Purify reagents. Dry solvents rigorously. CheckReagents->Purify No CheckConditions Is the reaction temperature and concentration correct? CheckReagents->CheckConditions Yes Purify->CheckReagents Re-evaluate AdjustConditions Action: Optimize temperature. Adjust concentrations. CheckConditions->AdjustConditions No CheckCatalyst Is the catalyst active? CheckConditions->CheckCatalyst Yes AdjustConditions->CheckConditions Re-evaluate TestCatalyst Action: Run standard test reaction. Use fresh catalyst. CheckCatalyst->TestCatalyst No / Unsure CheckAddition Is the diazo addition rate too fast? CheckCatalyst->CheckAddition Yes TestCatalyst->CheckCatalyst Re-evaluate SlowAddition Action: Use syringe pump for slow, controlled addition. CheckAddition->SlowAddition Yes Conclusion Root Cause Identified CheckAddition->Conclusion No SlowAddition->CheckAddition Re-evaluate

Caption: A logical workflow for diagnosing common reaction failures.

Experimental Protocols

Protocol 1: Rigorous Solvent and Reagent Purification

Trustworthiness Principle: This protocol establishes a reliable baseline for your reaction, eliminating the most common variables related to impurities.

  • Solvent Drying:

    • For ethereal solvents (THF, Diethyl Ether): Dry over sodium/benzophenone ketyl until the characteristic deep blue/purple color persists. Distill under an inert atmosphere (N₂ or Ar) directly into the reaction flask or a storage vessel.

    • For halogenated solvents (DCM, Chloroform): Dry over calcium hydride (CaH₂) for at least 12 hours. Distill under an inert atmosphere. Caution: Do not use sodium for halogenated solvents.[7]

    • For hydrocarbons (Toluene, Hexane): Dry over sodium/benzophenone or CaH₂. Distill under an inert atmosphere.

  • Olefin Precursor Purification:

    • Liquid olefins should be passed through a short plug of activated neutral alumina to remove peroxides and other polar impurities immediately before use.

    • If the olefin is a solid, recrystallize from an appropriate solvent.

  • Handling the Catalyst:

    • Store catalysts in a desiccator or glovebox to protect them from moisture and air.[2]

    • Weigh the catalyst quickly in the air if it is known to be air-stable, but assemble the reaction under an inert atmosphere.

Protocol 2: Catalyst Activity Test Reaction

Trustworthiness Principle: Before committing your valuable starting materials, verify the activity of your catalyst batch with a well-established, high-yielding reaction.

  • Setup: To a flame-dried, 25 mL round-bottom flask under a nitrogen atmosphere, add the rhodium(II) or copper(I) catalyst (0.01 mol%).

  • Reagents: Add freshly distilled styrene (10 mmol, 10 equiv) and 5 mL of rigorously dried dichloromethane.

  • Diazo Addition: In a separate flame-dried syringe, prepare a solution of ethyl diazoacetate (1 mmol, 1 equiv) in 5 mL of dried dichloromethane.

  • Reaction: Place the reaction flask in a room temperature water bath. Add the ethyl diazoacetate solution dropwise over 1 hour using a syringe pump.

  • Analysis: After the addition is complete, stir for an additional 30 minutes. Analyze the reaction mixture by GC or ¹H NMR.

  • Expected Outcome: A properly active catalyst should give >95% conversion to the corresponding ethyl 2-phenylcyclopropane-1-carboxylate. A poor result points to a compromised catalyst batch.

References

Technical Support Center: Reaction Monitoring for Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for monitoring the synthesis of Methyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for tracking reaction progress using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my goal is to blend established analytical principles with field-tested insights to help you navigate common challenges and optimize your analytical workflow.

General Chemistry & Stability Considerations

The target molecule, this compound, contains a strained cyclopropane ring. This structural motif, while valuable in medicinal chemistry, can be susceptible to ring-opening under certain conditions, particularly in the presence of strong acids, bases, or some transition metal catalysts.[1][2] Therefore, analytical methods should be chosen to minimize the risk of sample degradation. Neutral or mildly acidic conditions are generally preferred during analysis and sample preparation.

Section 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is a rapid, inexpensive, and effective technique for qualitative reaction monitoring. It allows for the simultaneous analysis of the starting material, reaction mixture, and product to quickly gauge the consumption of reactants and the formation of products.

Frequently Asked Questions (FAQs) for TLC

Q1: What is a good starting mobile phase (eluent) for analyzing this reaction?

A1: Based on the polarity of the starting materials and the product, a good starting point is a non-polar solvent mixed with a moderately polar solvent. A proven system for a similar synthesis is 10% ethyl acetate in hexanes .[3] You can adjust the ratio to achieve an optimal retention factor (Rf) for your product, ideally between 0.3 and 0.7.[4]

  • If spots are too close to the baseline (low Rf): The eluent is not polar enough. Increase the proportion of ethyl acetate.[4][5]

  • If spots are too close to the solvent front (high Rf): The eluent is too polar. Decrease the proportion of ethyl acetate.[4][5]

Q2: How can I visualize the spots on the TLC plate? The compound doesn't have a strong UV chromophore.

A2: You are correct; the molecule lacks a significant UV-absorbing aromatic ring, making visualization under a standard 254 nm UV lamp difficult or impossible.[6][7] Therefore, a chemical stain is required.

  • Primary Recommendation (Proven Method): A potassium permanganate (KMnO₄) stain is highly effective.[3] The aldehyde group on your target molecule is readily oxidized by permanganate, resulting in a yellow or light brown spot on a purple background.[8] This is a destructive technique, meaning the plate cannot be used for further analysis.[7]

  • Alternative Stains:

    • p-Anisaldehyde Stain: Excellent for detecting aldehydes and other functional groups. It often produces distinctly colored spots upon heating, which can help differentiate between compounds.[7][8]

    • 2,4-Dinitrophenylhydrazine (2,4-DNP) Stain: This stain is highly specific for aldehydes and ketones, forming yellow-to-orange hydrazone derivatives.[8]

Q3: How do I use TLC to determine if the reaction is complete?

A3: Reaction completion is determined by comparing three lanes spotted on the same TLC plate:

  • Starting Material (SM): A pure sample of your limiting reactant.

  • Co-spot (C): A mixture of the starting material and the reaction mixture, spotted on the same point.

  • Reaction Mixture (RM): An aliquot from your reaction.

The reaction is considered complete when the spot corresponding to the limiting starting material is absent in the "RM" lane.[9] The co-spot lane helps to confirm that the new spot in the "RM" lane is not the starting material.

TLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Spots are streaking or elongated. 1. Sample Overload: The spotted sample is too concentrated.[5][10][11] 2. Acidic/Basic Compound: The compound may be interacting too strongly with the silica gel.[5][9] 3. Inappropriate Solvent: The spotting solvent is too polar or the mobile phase is too strong.[10]1. Dilute the sample aliquot before spotting. 2. Add a very small amount (e.g., 0.1%) of acetic acid to the mobile phase to suppress deprotonation of any acidic impurities or byproducts.[5] 3. Ensure the spotting solvent is volatile and not overly polar.
No spots are visible after staining. 1. Sample Too Dilute: The concentration of the analyte is below the detection limit of the stain.[5][10] 2. Compound Volatility: The compound may have evaporated from the plate.[5] 3. Stain Ineffectiveness: The stain may be old or inappropriate for the functional groups.1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[10] 2. This is less likely for this specific molecule but can be an issue for very volatile compounds. 3. Prepare a fresh staining solution.
Rf value is 0 or 1. Incorrect Mobile Phase Polarity: The eluent is either far too non-polar (Rf ≈ 0) or far too polar (Rf ≈ 1).[4][5]Adjust the solvent ratio as described in FAQ A1. A 10-20% change in the polar component ratio is a good starting point for optimization.
Solvent front is uneven. 1. Improper Chamber Saturation: The chamber atmosphere is not saturated with solvent vapor. 2. Plate Touching Chamber Wall: The TLC plate is touching the side of the developing chamber or the filter paper inside.[10]1. Place a piece of filter paper in the chamber, add the eluent, and allow it to sit (covered) for 5-10 minutes before running the plate. 2. Ensure the plate is placed carefully in the center of the chamber.

TLC Analysis Workflow

Caption: A streamlined workflow for TLC reaction monitoring.

Section 2: High-Performance Liquid Chromatography (HPLC) Monitoring

HPLC offers quantitative analysis, providing precise information on the relative concentrations of reactants, products, and byproducts. It is an indispensable tool for optimization and quality control.

Frequently Asked Questions (FAQs) for HPLC

Q1: What HPLC column and mobile phase should I start with?

A1: For a small, polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common starting point.[12]

  • Column: A standard C18 column is the workhorse of RP-HPLC and should be your first choice.[13] If you encounter issues with retention, a column with an embedded polar group (for better performance in highly aqueous mobile phases) or a Phenyl column (offering different selectivity) could be beneficial.[13]

  • Mobile Phase: A gradient elution is recommended for method development.[14]

    • Solvent A (Weak): Water with 0.1% formic acid.[14][15]

    • Solvent B (Strong): Acetonitrile with 0.1% formic acid.[15]

    • Rationale: The acidic modifier (formic acid) helps to ensure consistent ionization of any acidic or basic species and improves peak shape by minimizing interactions with residual silanols on the silica support.[15]

Q2: My compound is very polar. What if it doesn't retain on a C18 column?

A2: This is a common challenge with polar analytes.[16][17] If your compound elutes in the void volume even with a highly aqueous mobile phase (e.g., 5% acetonitrile), you have several options:

  • Use an "Aqueous C18" Column: These columns are specifically designed to prevent phase collapse in 100% aqueous mobile phases, allowing you to maximize retention for very polar compounds.[17]

  • Switch to a More Polar Stationary Phase: Consider a column with an embedded polar group or a cyano (CN) phase.[17]

  • Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high-organic mobile phase to retain very polar compounds that are not retained in reversed-phase mode.[16]

Q3: What detector is suitable for this molecule?

A3: This is a critical consideration. The molecule lacks a strong chromophore, making UV detection challenging but not impossible.

  • UV Detector: Set the wavelength to a very low value, such as 200-215 nm , where ester and aldehyde functional groups exhibit some absorbance.[16] Be aware that many solvents and additives also absorb at these wavelengths, so high-purity HPLC-grade solvents are essential.[18][19]

  • Alternative Detectors: If UV detection lacks the required sensitivity, consider:

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD): These "universal" detectors respond to any non-volatile analyte and are excellent alternatives when UV detection is not feasible.[16]

    • Mass Spectrometry (LC-MS): This provides the best sensitivity and selectivity and also confirms the mass of the eluting peak, providing unequivocal identification.[16] If using LC-MS, ensure your mobile phase additives (like formic acid) are volatile.[13][20]

HPLC Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Poor retention (peak elutes at or near the void volume). 1. Analyte is too polar for the current reversed-phase conditions.[14][17] 2. Mobile phase is too strong (too much organic solvent).1. Decrease the initial percentage of organic solvent (Solvent B) in your gradient. 2. Switch to a more polar-retentive column (e.g., Aqueous C18, Phenyl).[13] 3. Explore HILIC as an alternative chromatographic mode.[16]
Poor peak shape (tailing or fronting). 1. Secondary Interactions: The analyte is interacting with active sites on the column packing.[17] 2. Column Overload: The injected sample mass is too high. 3. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the initial mobile phase.1. Ensure an acidic modifier (0.1% formic or acetic acid) is present in the mobile phase.[14] 2. Reduce the concentration of the injected sample. 3. Dissolve the sample in the initial mobile phase or a weaker solvent if possible.
Inconsistent or drifting retention times. 1. Inadequate Column Equilibration: The column is not fully equilibrated between runs. 2. Mobile Phase Inconsistency: Variation in pH or composition of the mobile phase.[13] 3. Temperature Fluctuations: The column temperature is not controlled.1. Increase the equilibration time at initial conditions between injections. A good rule is 5-10 column volumes. 2. Prepare mobile phases carefully and consistently. If using buffers, always adjust the pH of the aqueous portion before adding the organic solvent.[19] 3. Use a column thermostat to maintain a constant temperature.

HPLC Troubleshooting Logic

G start Problem Observed p1 Poor Retention? start->p1 Elutes at t₀? p2 Bad Peak Shape? start->p2 Tailing/Fronting? p3 Drifting RT? start->p3 Inconsistent? s1_1 Decrease % Organic p1->s1_1 s1_2 Change Column (e.g., Aqueous C18) p1->s1_2 s1_3 Try HILIC p1->s1_3 s2_1 Add Acid Modifier (0.1% Formic Acid) p2->s2_1 s2_2 Lower Sample Conc. p2->s2_2 s2_3 Match Sample Solvent p2->s2_3 s3_1 Increase Equilibration p3->s3_1 s3_2 Check Mobile Phase Prep p3->s3_2 s3_3 Use Column Oven p3->s3_3

Caption: A decision tree for common HPLC troubleshooting issues.

Section 3: Experimental Protocols

Protocol 1: TLC Reaction Monitoring
  • Chamber Preparation: Pour a 4:1 mixture of Hexanes:Ethyl Acetate into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside, close the chamber, and let it saturate for 5-10 minutes.

  • Sample Preparation: Take a small aliquot (~1-2 drops) from the reaction mixture and dilute it with 0.5 mL of a suitable solvent (e.g., ethyl acetate or dichloromethane). Prepare a similar dilution of your starting material.

  • Spotting the Plate: Using a capillary tube, spot the starting material (SM), the reaction mixture (RM), and a co-spot (C) on a silica gel TLC plate, ensuring the spots are ~1 cm from the bottom.

  • Development: Carefully place the TLC plate in the saturated chamber and close the lid. Allow the eluent to travel up the plate until it is ~1 cm from the top.

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[21] After the plate has dried, dip it into a potassium permanganate staining solution using forceps, then gently warm the plate with a heat gun until spots appear.

  • Analysis: Observe the disappearance of the starting material spot in the RM lane and the appearance of a new product spot. Calculate the Rf value for the product for your records.[21]

Protocol 2: HPLC Method Development (Starting Point)
  • System Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Detector: UV, set to 210 nm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in a 50:50 mixture of Water:Acetonitrile to an approximate concentration of 0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Gradient Program:

    • 0-1 min: 5% B

    • 1-10 min: Ramp from 5% B to 95% B

    • 10-12 min: Hold at 95% B

    • 12-13 min: Return to 5% B

    • 13-18 min: Equilibrate at 5% B

  • Analysis: Inject a blank (diluent), a standard of the starting material, and the reaction mixture sample. Analyze the resulting chromatograms for retention time, peak shape, and resolution between the starting material and product peaks. Optimize the gradient, flow rate, or mobile phase composition as needed based on the troubleshooting guides above.

References

Technical Support Center: Refinement of Work-up Procedures for Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for Methyl 1-formylcyclopropane-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and nuanced challenges encountered during the work-up and purification of this valuable bifunctional building block. As a molecule featuring both an aldehyde and an ester on a strained cyclopropane ring, its purification requires careful consideration of stability and reactivity.[1] This document provides field-proven insights, troubleshooting protocols, and detailed explanations to ensure the isolation of high-purity material.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and purification of this compound.

Question 1: After synthesis, my crude product is an amber-colored liquid, not the colorless product described. What causes this discoloration?

Discoloration typically indicates the presence of impurities or degradation byproducts. The synthesis procedure, particularly the Ti-Claisen condensation followed by cyclization, is robust but can yield minor, highly colored impurities if reaction conditions are not strictly controlled.[1] The intermediate, Methyl 4-chloro-2-formylbutanoate, can also contribute to impurities if not fully consumed.[1]

Solution: The most effective method for removing these impurities and obtaining a colorless liquid is fractional distillation under reduced pressure.[1] It is crucial to avoid purification by silica gel chromatography, as the compound has been observed to decompose on silica.[1]

Question 2: What are the most common impurities to expect, and how can I detect them?

The primary impurities stem from the synthetic route:

  • Unreacted Intermediate: Methyl 4-chloro-2-formylbutanoate (the acyclic precursor).

  • Oxidation Product: 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid, formed by air oxidation of the aldehyde. Aldehydes are generally susceptible to oxidation, which can be accelerated by prolonged exposure to air.[2][3]

  • Hydrolysis Product: 1-formylcyclopropane-1-carboxylic acid, from the hydrolysis of the methyl ester. Esters of cyclopropanecarboxylic acid, however, show a notable stability against hydrolysis compared to other esters.[4]

Detection: Progress and purity can be monitored by Thin Layer Chromatography (TLC) using a potassium permanganate (KMnO₄) stain, which will visualize the aldehyde. ¹H NMR spectroscopy is definitive for identifying and quantifying these impurities by comparing the spectra of crude aliquots to the final product.[1]

Question 3: My product yield is consistently low. What are the critical points in the work-up process where the product might be lost or degraded?

Low yields can arise from several factors during the work-up:

  • Incomplete Cyclization: The final ring-closing step using potassium carbonate is critical. Ensure the base is anhydrous and the reaction is allowed to proceed to completion.[1]

  • Exothermic Quenching: The reaction quench with water can be exothermic.[1] If the temperature is not controlled (maintained at 5–10 °C), side reactions or degradation can occur.

  • Emulsion Formation: During the liquid-liquid extraction with ethyl acetate (EtOAc) and water, emulsions can form, leading to poor phase separation and mechanical loss of product.

  • Degradation during Distillation: Although the recommended purification method, prolonged heating or distilling at too high a pressure can cause decomposition. Use a well-controlled oil bath and stable vacuum.[1]

Question 4: Can I use a chemical method to selectively remove the aldehyde product from my crude mixture for purification?

Yes, a highly effective and classic method for purifying aldehydes is through the formation of a reversible bisulfite adduct.[5][6][7] This technique is particularly useful for separating the aldehyde from non-carbonyl impurities.

The aldehyde reacts with saturated aqueous sodium bisulfite to form a charged adduct, which is soluble in the aqueous layer.[5][6] Other organic impurities can be washed away with an immiscible solvent. The aldehyde can then be regenerated by basifying the aqueous layer, which reverses the reaction and allows the pure aldehyde to be extracted.[5][8]

Question 5: How stable is the cyclopropane ring to acidic or basic conditions during the work-up?

The cyclopropane ring itself is relatively stable under the typical mild acidic and basic conditions of an aqueous work-up.[9][10] However, the molecule as a whole has vulnerabilities. The primary concern with strong base is not ring-opening, but potential hydrolysis of the methyl ester.[11] Strong acidic conditions should also be avoided as they can promote side reactions with the aldehyde or, in extreme cases, affect the cyclopropane ring.[12] The recommended work-up involves neutral water and brine washes, which are well-tolerated.[1]

Troubleshooting Guide

This table provides a quick reference for diagnosing and solving common problems during the work-up procedure.

Symptom / Observation Potential Cause(s) Recommended Solution(s)
Low Overall Yield Incomplete cyclization reaction. Product degradation during exothermic quench. Mechanical loss during extractions (e.g., emulsions).Ensure anhydrous K₂CO₃ and sufficient reaction time.[1] Add quench water slowly while cooling in an ice bath to maintain 5–10 °C.[1] To break emulsions, add brine or filter the biphasic mixture through Celite.[6]
Product is Contaminated with Carboxylic Acid Air oxidation of the aldehyde functionality during work-up or storage.Minimize exposure to air; consider working under an inert atmosphere (N₂ or Ar). Wash the organic layer with a mild base like 5% aqueous sodium bicarbonate (NaHCO₃) to remove the acidic impurity.[13]
Final Product Fails to Solidify (If expecting a solid) The product, this compound, is a liquid at room temperature.This is normal. The product is a colorless liquid with a boiling point of 84–86 °C at 25 mmHg.[1]
Insoluble White Solid Forms at Interface During Extraction This can occur during a bisulfite purification; the sodium bisulfite adduct may be insoluble in both the aqueous and organic layers.Filter the entire biphasic mixture through a pad of Celite to remove the solid adduct. The pure aldehyde can then be regenerated from the collected solid.[6]
Product Decomposes During Distillation Vacuum is unstable or not low enough, requiring excessive heat. Prolonged exposure to high temperatures.Ensure a stable vacuum source. Use a high-quality vacuum pump and manometer. Use a temperature-controlled oil bath and distill as quickly as feasible. The reported bath temperature is 104–124 °C for a boiling point of 84–86 °C.[1]

Experimental Protocols & Methodologies

Protocol 1: Standard Aqueous Work-up and Extraction

This protocol is adapted from the validated procedure in Organic Syntheses.[1] It describes the standard method for isolating the crude product after the cyclization reaction.

  • Quench the Reaction: After the cyclization with K₂CO₃ in EtOAc is complete, cool the reaction vessel in an ice bath to 0 °C. Slowly and carefully add 100 mL of cold water, ensuring the internal temperature does not exceed 10 °C.

  • Phase Separation: Transfer the biphasic mixture to a separatory funnel. Rinse the reaction flask with small portions of EtOAc and water and add these to the funnel.

  • Extraction: Separate the organic phase. Extract the aqueous phase again with EtOAc (e.g., 20 mL).

  • Washing: Combine all organic phases. Wash the combined organic layer sequentially with water (20 mL) and then brine (20 mL) to remove water-soluble impurities and inorganic salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate using a rotary evaporator (bath temperature ≤ 45 °C) to yield the crude product as an amber-colored liquid.

  • Final Purification: Purify the crude liquid via fractional distillation under reduced pressure (boiling point: 84–86 °C, 19–25 mmHg) to obtain the final product as a colorless liquid.[1]

G crude_mixture Crude Reaction Mixture (in EtOAc) quench 1. Quench (Add H₂O at 0-10 °C) crude_mixture->quench extract 2. Extract (Separate layers, re-extract aqueous) quench->extract wash 3. Wash (Combine organic, wash with H₂O, then Brine) extract->wash dry 4. Dry (Anhydrous Na₂SO₄) wash->dry concentrate 5. Concentrate (Rotary Evaporator) dry->concentrate distill 6. Purify (Fractional Distillation) concentrate->distill pure_product Pure Colorless Product distill->pure_product

Caption: Standard work-up and purification workflow.

Protocol 2: Selective Purification via Bisulfite Adduct Formation

This protocol provides a method for selectively separating the aldehyde from a mixture of non-aldehyde impurities.[5][8]

  • Adduct Formation: Dissolve the crude mixture in a water-miscible solvent like methanol or DMF (e.g., 5-10 mL).[5] Transfer this solution to a separatory funnel. Add an equal or greater volume of saturated aqueous sodium bisulfite (e.g., 25 mL). Shake the funnel vigorously for approximately 30-60 seconds.

  • Extraction of Impurities: Add deionized water (e.g., 25 mL) and an immiscible organic solvent (e.g., 25 mL of 10% EtOAc/hexanes). Shake vigorously again. Allow the layers to separate. The aldehyde is now sequestered in the aqueous layer as the bisulfite adduct. The non-aldehyde impurities remain in the organic layer.

  • Isolate Adduct: Separate and drain the aqueous layer containing the adduct. Discard the organic layer containing the impurities.

  • Regeneration of Aldehyde: Return the aqueous layer to the separatory funnel. Add an equal volume of a fresh organic solvent (e.g., 25 mL of EtOAc). While stirring or shaking, add a 50% NaOH solution dropwise until the pH of the aqueous layer is ≥ 12 (check with pH paper). This reverses the adduct formation.

  • Final Extraction: Shake the funnel to extract the liberated pure aldehyde into the organic layer. Separate the layers and collect the organic phase. The purified product can then be dried over Na₂SO₄ and concentrated.

G cluster_0 Step 1: Adduct Formation & Impurity Removal cluster_1 Step 2: Aldehyde Regeneration crude Crude Mixture (Aldehyde + Impurities) add_bisulfite Add Saturated NaHSO₃ (aq) + Water-miscible solvent (e.g., MeOH) crude->add_bisulfite extract_impurities Extract with Immiscible Solvent (e.g., EtOAc/Hexanes) add_bisulfite->extract_impurities aqueous_layer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) extract_impurities->aqueous_layer Phase Separation organic_impurities Organic Layer (Impurities) extract_impurities->organic_impurities add_base Add Organic Solvent (EtOAc) + Basify to pH 12 with NaOH aqueous_layer->add_base extract_product Extract Regenerated Aldehyde add_base->extract_product pure_product Organic Layer (Pure Aldehyde) extract_product->pure_product

Caption: Logical workflow for purification via bisulfite adduct.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All procedures should be conducted in a well-ventilated chemical fume hood.[15]

  • Flammability: this compound is a flammable liquid.[16] Keep it away from heat, sparks, and open flames. Cyclopropane derivatives can be volatile and form flammable mixtures with air.[17][18]

  • Handling: The product is listed as potentially air and heat-sensitive.[16] For long-term storage, refrigeration under an inert atmosphere is recommended.

References

Validation & Comparative

Part I: The Cyclopropyl Building Block Approach: A Focus on Methyl 1-Formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cyclopropane Introduction Strategies: A Comparative Analysis of In Situ Cyclopropanation vs. Cyclopropyl Building Blocks

The cyclopropane ring, a strained three-membered carbocycle, is a privileged motif in modern medicinal chemistry and natural product synthesis.[1][2] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacological profile.[3][4] Consequently, the strategic and efficient introduction of this moiety is a frequent challenge for synthetic chemists.

This guide provides a comparative analysis of the two principal strategies for incorporating a cyclopropane ring:

  • The In Situ Cyclopropanation Approach: Creating the cyclopropane ring directly from an alkene substrate using a specific reagent.

  • The Cyclopropyl Building Block Approach: Utilizing a pre-formed, functionalized cyclopropane, such as Methyl 1-formylcyclopropane-1-carboxylate , which is then elaborated upon.

As a Senior Application Scientist, this guide moves beyond a simple list of reactions to explain the causality behind methodological choices, empowering researchers to select the optimal strategy for their specific synthetic goals.

The building block strategy excels when a specific, densely functionalized cyclopropane core is required for subsequent diversification. This compound stands out as an exemplary reagent in this class.

Reagent Profile: A Bifunctional Linchpin

This compound (2) is a unique molecule featuring both an aldehyde and a methyl ester attached to the same carbon of a cyclopropane ring.[5] This disubstitution with two electron-withdrawing groups activates the ring system while providing two distinct, orthogonally reactive handles for chemical modification.

  • The Aldehyde: Serves as the primary site for chemoselective transformations such as condensations, reductive aminations, and Wittig reactions, allowing for rapid chain elongation.[5]

  • The Ester: A more robust group that can be carried through several synthetic steps before being hydrolyzed to the carboxylic acid, reduced to the alcohol, or converted into an amide.

This bifunctionality makes it an invaluable tool for introducing the 1,1-disubstituted cyclopropane motif found in numerous pharmaceutical agents.[5]

Synthetic Workflow and Utility

The primary value of reagent 2 lies in its ability to be seamlessly integrated into a synthetic route where the cyclopropane is a central scaffold. The aldehyde provides a reliable entry point for coupling with other fragments of the target molecule.

cluster_0 This compound (Building Block) cluster_1 Chemoselective Transformations cluster_2 Ester Modification (Later Stage) reagent CHO / C -- CO₂Me / wittig Wittig Reaction reagent->wittig Aldehyde Reactivity reductive_amination Reductive Amination reagent->reductive_amination Aldehyde Reactivity condensation Aldol/Knoevenagel Condensation reagent->condensation Aldehyde Reactivity hydrolysis Hydrolysis -> Acid wittig->hydrolysis reductive_amination->hydrolysis condensation->hydrolysis reduction Reduction -> Alcohol caption Conceptual workflow using the building block.

Caption: Conceptual workflow using the building block.

Experimental Protocol: Synthesis of this compound (2)

Trustworthiness in a protocol comes from its reproducibility. This procedure is adapted from a robust, peer-reviewed method published in Organic Syntheses, a testament to its reliability.[5] The synthesis involves a titanium-mediated Claisen-type condensation to form an acyclic precursor, followed by a base-induced intramolecular cyclization.

start Start: Methyl 4-chlorobutanoate + Methyl Formate step1 Step 1: TiCl₄ Addition (0-10 °C) Forms Lewis Acid Complex start->step1 step2 Step 2: Et₃N Addition (≤ 15 °C) Promotes Condensation step1->step2 intermediate Intermediate: Methyl 4-chloro-2-formylbutanoate (1) step2->intermediate step3 Step 3: K₂CO₃ Addition (0 °C) Intramolecular SN2 Cyclization intermediate->step3 product Product: Methyl 1-formylcyclopropane- 1-carboxylate (2) step3->product caption Workflow for the synthesis of the title compound.

Caption: Workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Part A: Synthesis of Methyl 4-chloro-2-formylbutanoate (1)

    • To an oven-dried 500-mL three-necked flask under a nitrogen atmosphere, add methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and dichloromethane (100 mL).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add titanium(IV) chloride (TiCl₄, 41.7 g, 220 mmol) dropwise over 20 minutes, ensuring the internal temperature remains between 5–10 °C. The causality here is the formation of a Lewis acidic titanium complex that activates the ester for condensation.

    • Next, add triethylamine (Et₃N, 26.3 g, 260 mmol) dropwise over 30 minutes, maintaining an internal temperature below 15 °C. The base neutralizes the generated HCl, driving the reaction forward.

    • Stir the resulting dark orange mixture at 15 °C for 1.5 hours.

    • Carefully quench the reaction by adding it to a stirred mixture of 1 M HCl (200 mL) and ice (200 g).

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude intermediate 1, which is used directly in the next step.

  • Part B: Synthesis of this compound (2)

    • Dissolve the crude intermediate 1 in ethyl acetate (100 mL) and cool to 0 °C in an ice bath.

    • Add powdered potassium carbonate (K₂CO₃, 27.6 g, 200 mmol) portion-wise over 15 minutes to the vigorously stirred solution. The K₂CO₃ acts as the base to deprotonate the α-formyl carbon, initiating the intramolecular SN2 reaction that closes the cyclopropane ring.

    • Stir the suspension at 0 °C for 1 hour.

    • Quench the reaction with water (100 mL). Separate the organic phase and extract the aqueous phase with ethyl acetate (20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product by vacuum distillation or silica gel chromatography to afford pure 2.

Part II: In Situ Cyclopropanation Reagents: A Comparative Overview

This approach involves the direct conversion of an alkene into a cyclopropane in a single synthetic operation. The choice of reagent is dictated by the alkene's electronic properties, steric environment, and the desired functionality on the final cyclopropane.

Carbene and Carbenoid Methods

These methods are the most common for direct cyclopropanation and involve the addition of a one-carbon (C1) unit to a double bond.

  • Simmons-Smith Reaction: A classic and highly reliable method that uses diiodomethane (CH₂I₂) and a zinc-copper couple to generate an organozinc carbenoid (ICH₂ZnI).[1][6]

    • Expertise & Causality: Its key advantage is stereospecificity; the stereochemistry of the alkene is perfectly retained in the cyclopropane product because the reaction proceeds via a concerted "butterfly" transition state.[7][8] Furthermore, proximal hydroxyl groups act as directing groups, coordinating to the zinc carbenoid and delivering the methylene group to the syn face of the double bond, which allows for exceptional diastereocontrol in substrates like allylic alcohols.[9] The Furukawa modification, using diethylzinc (Et₂Zn), often provides better yields and reproducibility.[6]

  • Diazomethane and Transition-Metal Catalysis: Diazomethane (CH₂N₂) is a potent source of the simplest carbene (:CH₂), typically generated via photolysis or thermolysis.[10]

    • Trustworthiness & Safety: Diazomethane is highly toxic and explosive, posing significant safety risks that limit its large-scale application.[7][11] Modern protocols often employ in situ generation or continuous flow reactors to mitigate these dangers.[11][12] A superior alternative is the transition-metal-catalyzed decomposition of stabilized diazo compounds (e.g., ethyl diazoacetate, EDA) using catalysts based on rhodium(II) or copper(I).[1][13] This generates a metal carbenoid, a more controlled and selective species than a free carbene. This method provides access to a vast range of substituted cyclopropanes and is the cornerstone of modern asymmetric cyclopropanation.[13][14]

Michael-Initiated Ring Closure (MIRC)
  • Corey-Chaykovsky Reaction: This method is ideal for synthesizing cyclopropanes adjacent to a carbonyl group. It involves the reaction of a sulfur ylide (e.g., dimethyloxosulfonium methylide) with an α,β-unsaturated ketone or ester.[15][16]

    • Mechanism: The reaction proceeds via a conjugate (1,4) addition of the ylide to the enone, forming an enolate intermediate. This is followed by an intramolecular SN2 displacement of the sulfur group to close the three-membered ring.[15][17] This pathway is distinct from the direct [2+1] cycloadditions of carbenoids.

Organometallic-Mediated Cyclizations
  • Kulinkovich Reaction: A unique transformation that synthesizes cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst.[18][19]

    • Mechanism: The reaction does not proceed via a traditional carbene. Instead, two equivalents of the Grignard reagent react with the titanium catalyst to form a titanacyclopropane intermediate. This species then acts as a 1,2-dicarbanion equivalent, reacting with the ester to form the cyclopropanol product.[18][20] This method provides access to a class of cyclopropanes—cyclopropanols—that are difficult to obtain by other means and are themselves versatile synthetic intermediates.[21]

Part III: Strategic Comparison and Data Analysis

The decision between a building block approach and an in situ cyclopropanation is fundamentally a strategic one, hinging on the overall synthetic plan.

cluster_A Strategy A: In Situ Cyclopropanation cluster_B Strategy B: Building Block Approach A_start Alkene Substrate A_reagent [Cyclopropanation Reagent] (e.g., Simmons-Smith) A_start->A_reagent A_end Final Cyclopropane Product A_reagent->A_end B_start Acyclic Precursor B_cyclize [Cyclization] B_start->B_cyclize B_block Building Block (e.g., MFCC) B_cyclize->B_block B_functionalize [Functionalization] B_block->B_functionalize B_end Final Cyclopropane Product B_functionalize->B_end caption Comparison of overarching synthetic strategies.

Caption: Comparison of overarching synthetic strategies.

Quantitative Data Summary: Comparison of Cyclopropanation Methods
FeatureThis compound (Building Block)Simmons-Smith ReactionRh(II)-Catalyzed Diazo ReactionCorey-Chaykovsky Reaction
Method Type Pre-formed Building BlockIn Situ Carbenoid AdditionIn Situ Carbenoid AdditionIn Situ MIRC
Typical Substrate Nucleophiles (for aldehyde)Alkenes (esp. with directing -OH)Alkenes (electron-rich & poor)α,β-Unsaturated Carbonyls
Product Functionality Aldehyde, EsterUnsubstituted (from CH₂I₂)Ester, Ketone, etc. (from diazo)Ketone, Ester
Stereospecificity N/A (pre-formed)Excellent (concerted mechanism)[7]Excellent (concerted mechanism)[13]N/A (forms new stereocenters)
Functional Group Tolerance Excellent (stable reagent)Good (sensitive to strong Lewis acids)[1]Excellent (very mild conditions)Good (sensitive to strong bases)
Safety & Handling Stable, distillable liquid[22]Diiodomethane is toxic; Zinc is flammableStabilized diazo compounds are safer than CH₂N₂, but still energetic[11]Sulfur ylides are moisture-sensitive; generated in situ[15]
Scalability Good; reagent can be prepared in bulkGood; widely used in industryExcellent; catalytic nature is a major advantageGood; reagents are inexpensive
Key Advantage Predictable installation of a bifunctional cyclopropane core[5]High reliability; excellent diastereocontrol with allylic alcohols[9]Broad substrate scope; access to asymmetric catalysis[14]Excellent for cyclopropyl ketones; complementary to carbene methods[17]
Key Disadvantage Multi-step reagent synthesis requiredStoichiometric zinc waste; less reactive with electron-poor alkenes[23]Cost of Rh catalyst; handling of diazo compoundsLimited to α,β-unsaturated systems

Conclusion: Making the Right Strategic Choice

The selection of a cyclopropanation method is not a matter of "best" or "worst," but of strategic fitness for a specific synthetic challenge.

  • Choose an in situ cyclopropanation method (Simmons-Smith, Rhodium Catalysis, etc.) when you have an alkene already present in a synthetic intermediate and wish to convert it directly to a cyclopropane. These methods are atom-economical and powerful for late-stage functionalization. The choice between them depends on the alkene's electronics and the desired substitution pattern on the cyclopropane.

  • Choose the cyclopropyl building block approach (using reagents like this compound) when the synthetic plan involves building complexity around a pre-defined, highly functionalized cyclopropane core. This strategy provides a robust and predictable platform for diversification, where the challenges of ring formation are addressed at the beginning of the synthesis rather than at a delicate, late stage.

By understanding the underlying mechanisms, advantages, and limitations of each approach, researchers can confidently and effectively incorporate the valuable cyclopropane motif into their next generation of molecules.

References

A Comparative Analysis of Synthesis Methods for Methyl 1-Formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule of significant interest in medicinal and process chemistry. Its unique structure, possessing both an aldehyde and an ester at a single, sterically hindered cyclopropyl carbon, makes it a valuable building block for introducing the cyclopropane motif into complex pharmaceuticals.[1] The aldehyde allows for chemoselective transformations, such as condensations and reductive aminations, in the presence of the less reactive ester group. This guide provides an in-depth comparative analysis of two primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols.

Introduction to Synthetic Strategies

The synthesis of this compound presents a unique challenge: the construction of a strained three-membered ring bearing two distinct, yet reactive, carbonyl functionalities. Two divergent and effective strategies have emerged:

  • Route A: Direct Synthesis via Titanium-Mediated Intramolecular Claisen Condensation. This elegant approach constructs the cyclopropane ring and installs the formyl group in a single, domino reaction sequence. It is characterized by its efficiency and high yield.

  • Route B: Stepwise Synthesis via a Dicarboxylate Intermediate. This more traditional route involves the initial formation of a cyclopropane ring with two ester groups, followed by selective reduction to a hydroxymethyl intermediate, and subsequent oxidation to the target aldehyde. This route offers modularity but requires multiple distinct transformations.

This guide will dissect each route, providing a rationale for the chosen reagents and conditions, detailed experimental protocols, and a direct comparison of their respective advantages and disadvantages.

Route A: Direct Synthesis via Titanium-Mediated Intramolecular Claisen Condensation

This method, detailed in Organic Syntheses, stands out for its efficiency in constructing the target molecule from a linear precursor.[1] The core of this strategy is a titanium(IV) chloride-mediated Claisen-type condensation followed by an intramolecular nucleophilic substitution to form the cyclopropane ring.

Causality and Mechanistic Insights

The choice of titanium(IV) chloride (TiCl₄) is critical. TiCl₄ acts as a strong Lewis acid, coordinating to the carbonyl oxygen of both the starting ester (methyl 4-chlorobutanoate) and the formylating agent (methyl formate). This activation facilitates the deprotonation at the α-carbon of the butanoate by a hindered base, triethylamine (Et₃N), to form a titanium enolate. The enolate then attacks the activated methyl formate. The subsequent addition of a base, such as potassium carbonate, promotes an intramolecular S_N2 reaction, where the enolate displaces the chloride on the other end of the molecule to form the cyclopropane ring. The use of stoichiometric amounts of TiCl₄ and Et₃N is necessary to drive the reaction to completion.

Experimental Protocol

The following protocol is adapted from a verified procedure published in Organic Syntheses.[1]

Part 1: Synthesis of the Intermediate, Methyl 4-chloro-2-formylbutanoate
  • To a 500-mL, three-necked, round-bottomed flask equipped with a magnetic stirrer, thermometer, and two addition funnels under a nitrogen atmosphere, add methyl 4-chlorobutanoate (13.7 g, 100 mmol), methyl formate (18 g, 300 mmol), and dichloromethane (100 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add titanium(IV) chloride (24 mL, 220 mmol) dropwise via an addition funnel over 20 minutes, maintaining the internal temperature below 10 °C.

  • Subsequently, add triethylamine (36 mL, 260 mmol) dropwise over 30 minutes, keeping the internal temperature below 15 °C. The mixture will turn dark orange.

  • After the addition is complete, stir the reaction mixture at 15 °C for 1.5 hours.

  • Quench the reaction by carefully adding it to 200 mL of ice-cold 2 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, methyl 4-chloro-2-formylbutanoate, is used in the next step without further purification.

Part 2: Intramolecular Cyclization to this compound
  • Dissolve the crude methyl 4-chloro-2-formylbutanoate in ethyl acetate (150 mL) in a 500-mL flask.

  • Add finely powdered potassium carbonate (41.5 g, 300 mmol) to the solution.

  • Stir the suspension vigorously at room temperature for 24 hours.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation (84–86 °C at 19–25 mmHg) to yield this compound as a colorless liquid.[1]

Visualizing the Workflow

RouteA cluster_part1 Part 1: Formylation cluster_part2 Part 2: Cyclization A Methyl 4-chlorobutanoate + Methyl Formate B TiCl4, Et3N CH2Cl2, 0-15 °C A->B Reaction C Methyl 4-chloro-2-formylbutanoate (Crude Intermediate) B->C Workup D K2CO3 Ethyl Acetate, RT C->D Reaction E This compound D->E Purification

Caption: Workflow for Route A: Direct Synthesis.

Route B: Stepwise Synthesis via a Dicarboxylate Intermediate

This route employs a more classical approach, building the cyclopropane ring first and then modifying the functional groups. It begins with the synthesis of a 1,1-dicarboxylate, which is then selectively reduced and finally oxidized.

Causality and Mechanistic Insights

Step 1: Cyclopropanation. The synthesis of Dimethyl 1,1-cyclopropanedicarboxylate is typically achieved by the reaction of dimethyl malonate with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) under basic conditions.[2] A strong base, such as sodium ethoxide or potassium carbonate, is used to deprotonate the acidic α-carbon of the malonate, which then acts as a nucleophile in a double S_N2 reaction with the dihalide to form the cyclopropane ring.

Step 2: Selective Reduction. The selective reduction of one of the two ester groups in Dimethyl 1,1-cyclopropanedicarboxylate to a hydroxymethyl group is the most critical step. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid or by careful control of stoichiometry with a stronger reducing agent like lithium aluminum hydride (LiAlH₄) at low temperatures. The goal is to form the mono-alcohol, Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate, without over-reduction.

Step 3: Oxidation. The final step is the oxidation of the primary alcohol to an aldehyde. Many reagents can accomplish this, such as Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation. The choice of oxidant depends on the scale and sensitivity of the substrate. Mild conditions are preferred to avoid over-oxidation to the carboxylic acid.

Experimental Protocol
Part 1: Synthesis of Dimethyl 1,1-cyclopropanedicarboxylate
  • In a flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium metal (11.5 g, 0.5 mol) in absolute methanol (250 mL) to prepare sodium methoxide.

  • To the cooled sodium methoxide solution, add dimethyl malonate (80 g, 0.6 mol) dropwise.

  • Add 1,2-dibromoethane (94 g, 0.5 mol) dropwise while stirring.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture, filter off the precipitated sodium bromide, and wash with methanol.

  • Remove the methanol from the filtrate by distillation.

  • Purify the residue by vacuum distillation to obtain Dimethyl 1,1-cyclopropanedicarboxylate.

Part 2: Selective Reduction to Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate
  • In a dry flask under a nitrogen atmosphere, prepare a solution of lithium aluminum hydride (9.5 g, 0.25 mol) in anhydrous tetrahydrofuran (THF) (200 mL) and cool to -78 °C.

  • Slowly add a solution of Dimethyl 1,1-cyclopropanedicarboxylate (79 g, 0.5 mol) in THF (100 mL) dropwise, keeping the temperature below -70 °C.

  • Stir the reaction at -78 °C for 3 hours.

  • Quench the reaction by the sequential slow addition of water (10 mL), 15% aqueous NaOH (10 mL), and water (30 mL).

  • Allow the mixture to warm to room temperature and filter the resulting granular precipitate.

  • Concentrate the filtrate under reduced pressure and purify by column chromatography to yield Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate.

Part 3: Oxidation to this compound
  • In a flask, suspend Pyridinium chlorochromate (PCC) (32.3 g, 150 mmol) in dichloromethane (200 mL).

  • Add a solution of Methyl 1-(hydroxymethyl)cyclopropane-1-carboxylate (13 g, 100 mmol) in dichloromethane (50 mL) in one portion.

  • Stir the mixture at room temperature for 2 hours.

  • Dilute the reaction mixture with diethyl ether (200 mL) and filter through a pad of silica gel to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure and purify by vacuum distillation to obtain the final product.

Visualizing the Workflow

RouteB cluster_part1 Step 1: Cyclopropanation cluster_part2 Step 2: Reduction cluster_part3 Step 3: Oxidation A Dimethyl Malonate + 1,2-Dibromoethane B NaOCH3 Methanol A->B Reaction C Dimethyl 1,1-cyclopropanedicarboxylate B->C Purification D LiAlH4 (0.5 eq) THF, -78 °C C->D Reaction E Methyl 1-(hydroxymethyl) cyclopropane-1-carboxylate D->E Purification F PCC CH2Cl2 E->F Reaction G This compound F->G Purification

Caption: Workflow for Route B: Stepwise Synthesis.

Comparative Analysis

ParameterRoute A: Ti-Claisen CondensationRoute B: Stepwise Synthesis
Overall Yield High (Reported as 69-77% over two steps from the chloro-ester).[1]Moderate (Each of the three steps has an associated yield, leading to a lower overall yield).
Number of Steps 2 (from methyl 4-chlorobutanoate)3 (from dimethyl malonate)
Reagent Stoichiometry Requires stoichiometric TiCl₄ and Et₃N.Requires stoichiometric base, reducing agent, and oxidant.
Reagent Hazards TiCl₄ is highly corrosive and moisture-sensitive. Et₃N is flammable and toxic.LiAlH₄ is highly reactive with water. PCC is a toxic chromium reagent.
Scalability The published procedure is on a 100 mmol scale, suggesting good scalability.[1]Each step is a standard, scalable organic reaction, but the multi-step nature can be cumbersome on a large scale.
Purification Requires one final vacuum distillation.[1]Requires purification after each step (distillation or chromatography), increasing labor and solvent usage.
Atom Economy Moderately efficient.Less efficient due to the multi-step nature and use of stoichiometric reagents.
Key Advantage High efficiency, convergent synthesis.Modularity; intermediates are stable and can be used for other syntheses.

Conclusion and Recommendation

Both synthetic routes offer viable pathways to this compound.

Route A, the Titanium-Mediated Intramolecular Claisen Condensation, is the superior method for dedicated, large-scale production. Its primary advantages are the high overall yield and the reduced number of synthetic and purification steps. While it involves the use of hazardous reagents like TiCl₄, the operational efficiency and higher throughput make it the more industrially viable option. The causality is clear: by designing a precursor that undergoes a domino reaction, the synthesis becomes inherently more efficient.

Route B, the Stepwise Synthesis via a Dicarboxylate, offers greater flexibility for research and discovery chemistry. Each intermediate (the diester and the hydroxymethyl compound) is a stable, isolable molecule that can be diverted to synthesize other analogs. This modularity is valuable when exploring structure-activity relationships. However, for the sole purpose of synthesizing the target aldehyde, this route is less efficient due to lower overall yields and increased operational complexity.

For researchers and drug development professionals, the choice of synthesis will depend on the ultimate goal. For process development and scale-up, Route A is highly recommended. For exploratory chemistry and the generation of a diverse library of cyclopropane-containing compounds, the intermediates from Route B provide a valuable platform.

References

Comparative Guide to Acceptor-Acceptor Cyclopropanes and Their Strategic Alternatives in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of acceptor-acceptor substituted cyclopropanes, using methyl 1-formylcyclopropane-1-carboxylate as a prime exemplar of this reagent class. We will delve into their reactivity, explore strategic alternatives for accessing similar molecular scaffolds, and provide supporting experimental data to guide researchers in making informed decisions for their synthetic campaigns.

Introduction: The Unique Synthetic Potential of Activated Cyclopropanes

Cyclopropanes substituted with two electron-withdrawing groups (acceptors) on the same carbon atom are powerful intermediates in organic synthesis. The immense ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) is further exacerbated by the geminal acceptor groups, which polarize the distal C-C bonds, rendering them susceptible to nucleophilic attack and subsequent ring-opening. This predictable reactivity makes them valuable three-carbon (C3) building blocks for the stereocontrolled synthesis of complex acyclic systems and five-membered rings, which are common motifs in natural products and pharmaceuticals.

This compound represents a classic example of this reagent class. The presence of both an aldehyde and an ester group on the same carbon activates the ring for a variety of transformations, primarily initiated by nucleophilic addition to the formyl group or conjugate addition to the strained ring system.

Core Reactivity: The Vinylogous Michael Addition Pathway

The cornerstone of acceptor-acceptor cyclopropane reactivity is the ring-opening cascade initiated by a nucleophile. This process, often termed a vinylogous Michael addition or a conjugate addition-elimination, provides a robust method for forming highly functionalized linear chains or for constructing five-membered rings through subsequent intramolecular reactions.

The general mechanism proceeds as follows:

  • Nucleophilic Attack: A soft nucleophile adds to one of the carbons of the distal C-C bond (C2 or C3).

  • Ring Opening: The strained C-C bond cleaves, forming a stabilized carbanion intermediate.

  • Protonation: The enolate is protonated to yield the final, functionalized acyclic product.

This pathway is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Comparative Analysis: Strategic Alternatives and Data

While acceptor-acceptor cyclopropanes are elegant C3 synthons, alternative strategies can often achieve similar synthetic outcomes. The choice of method depends on factors such as substrate scope, desired stereochemistry, and commercial availability of starting materials. Here, we compare the use of a representative acceptor-acceptor cyclopropane with two common alternative strategies for synthesizing functionalized cyclopentanes and pyrrolidines.

Core Comparison: Synthesis of Substituted Pyrrolidines

A frequent application of these building blocks is in the synthesis of highly substituted pyrrolidine rings, a core structure in many bioactive molecules. We will compare three distinct approaches to a generic polysubstituted pyrrolidine target.

Method Starting Materials Key Transformation Typical Yield Stereocontrol Advantages Limitations
Method A: Cyclopropane Annulation Acceptor-Acceptor Cyclopropane, Primary Amine[3+2] Annulation / Tandem Michael Addition-Cyclization65-90%High (often diastereoselective)Convergent; rapid complexity generation.Synthesis of substituted cyclopropane can be multi-step.
Method B: Palladium-Catalyzed [3+2] Cycloaddition Trimethylenemethane (TMM) Precursor, IminePd(0)-Catalyzed [3+2] Cycloaddition70-95%Moderate to High (ligand-dependent)High atom economy; broad substrate scope.Requires specialized TMM precursors; catalyst sensitivity.
Method C: Michael Addition / Intramolecular Cyclization α,β-Unsaturated Ester, Amino Acid EsterAza-Michael Addition followed by Dieckmann Condensation55-80% (two steps)Good (substrate control)Readily available starting materials; predictable pathway.Less convergent; potential for side reactions (e.g., polymerization).

Experimental Protocols & Methodologies

To provide a practical context, we present detailed protocols for the key transformations discussed above.

Protocol 4.1: Method A - Diastereoselective Synthesis of a Pyrrolidine via Cyclopropane Annulation

This protocol describes the reaction of diethyl 2-vinylcyclopropane-1,1-dicarboxylate with benzylamine, a classic example of a formal [3+2] annulation.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Combine Cyclopropane (1 eq) & Benzylamine (1.1 eq) in Toluene B Heat to 80 °C under N2 A->B Solvation C Monitor by TLC (2-4 h) B->C Thermal Condition D Cool to RT, Concentrate in Vacuo C->D Reaction Complete E Purify by Column Chromatography (Silica, Hexanes:EtOAc) D->E Crude Product F Isolate Pyrrolidine Product E->F Purified Product

Caption: Workflow for Pyrrolidine Synthesis via Cyclopropane Annulation.

Step-by-Step Procedure:

  • To a stirred solution of diethyl 2-vinylcyclopropane-1,1-dicarboxylate (1.0 mmol, 1.0 eq) in anhydrous toluene (5 mL) is added benzylamine (1.1 mmol, 1.1 eq).

  • The reaction vessel is sealed and heated to 80 °C in an oil bath.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting cyclopropane is consumed (typically 2-4 hours).

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting crude oil is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired polysubstituted pyrrolidine.

Rationale: The choice of toluene and elevated temperature facilitates the nucleophilic ring-opening by the amine. The vinyl group on the cyclopropane acts as an additional acceptor, further activating the ring and participating in the stabilization of the intermediate, leading to a highly diastereoselective cyclization.

Protocol 4.2: Method B - Pd-Catalyzed [3+2] Cycloaddition

This protocol outlines the synthesis of a pyrrolidine using a common trimethylenemethane (TMM) precursor and an imine, catalyzed by a palladium(0) complex.

Workflow Diagram:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(PPh3)4 (5 mol%) & TMM Precursor (1.2 eq) to oven-dried flask under N2 B Add Imine (1.0 eq) in THF via Syringe A->B Catalyst Activation C Stir at 60 °C (12-18 h) B->C Reaction Start D Filter through Celite, Concentrate C->D Reaction Complete E Purify by Column Chromatography D->E Crude Product F Isolate Pyrrolidine Product E->F Purified Product

Caption: Workflow for Pd-Catalyzed [3+2] Pyrrolidine Synthesis.

Step-by-Step Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (N2), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) and the TMM precursor (e.g., (2-((trimethylsilyl)methyl)allyl) acetate, 1.2 mmol, 1.2 eq) are dissolved in anhydrous THF (8 mL).

  • The solution is stirred for 10 minutes at room temperature to allow for pre-catalyst activation.

  • A solution of the N-benzylidene-4-methoxyaniline (1.0 mmol, 1.0 eq) in THF (2 mL) is added dropwise via syringe.

  • The reaction mixture is heated to 60 °C and stirred for 12-18 hours.

  • After cooling, the mixture is filtered through a pad of Celite and concentrated in vacuo.

  • The residue is purified by flash column chromatography to yield the target pyrrolidine.

Rationale: The Pd(0) catalyst reacts with the TMM precursor to generate a reactive η³-trimethylenemethane-palladium intermediate. This species then undergoes a concerted [3+2] cycloaddition with the imine (the dipolarophile) to construct the five-membered ring. The choice of phosphine ligands on the palladium catalyst is critical for controlling the reactivity and selectivity of the reaction.

Conclusion and Future Outlook

Acceptor-acceptor substituted cyclopropanes like this compound are sophisticated and powerful tools for the rapid construction of molecular complexity. Their predictable ring-opening and annulation pathways offer a high degree of stereocontrol and functional group tolerance, making them highly valuable in target-oriented synthesis.

However, a thorough synthetic plan must also consider alternative strategies. Palladium-catalyzed cycloadditions offer excellent atom economy and a broad substrate scope, while classic tandem Michael addition-cyclization sequences provide a reliable route using readily available starting materials. The optimal choice will always be project-specific, balancing factors of step-economy, cost, scalability, and stereochemical requirements. As the field of catalysis continues to evolve, new methods for both the synthesis of novel activated cyclopropanes and for alternative cycloaddition strategies will undoubtedly emerge, further expanding the synthetic chemist's toolkit.

The Strategic Advantage of Cyclopropane Scaffolds: A Comparative Guide to the Biological Activity of Compounds Derived from Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that impart enhanced biological activity and favorable pharmacokinetic profiles is perpetual. Among these, the cyclopropane ring has emerged as a privileged motif in medicinal chemistry. Its inherent conformational rigidity and unique electronic properties offer a powerful tool for optimizing drug candidates. This guide provides an in-depth comparison of the biological activities of compounds synthesized from the versatile building block, Methyl 1-formylcyclopropane-1-carboxylate, against relevant alternatives, supported by experimental data and detailed protocols.

The strategic incorporation of a cyclopropane ring can significantly influence a molecule's potency, metabolic stability, and target selectivity.[1][2] This three-membered carbocycle introduces a defined three-dimensional geometry, which can lock a molecule into a bioactive conformation, thereby enhancing its interaction with biological targets.[2] Furthermore, the cyclopropane moiety is often more resistant to metabolic degradation compared to linear alkyl chains, leading to an improved pharmacokinetic profile.[2] this compound stands out as a particularly useful starting material, possessing both an aldehyde and an ester functionality on the same carbon atom of the cyclopropane ring, allowing for diverse and chemoselective derivatization.[3]

A Gateway to Bioactive Heterocycles: The Synthesis of Cyclopropyl Pyrazoles

One of the most fruitful applications of this compound is in the synthesis of heterocyclic compounds, particularly pyrazoles. Pyrazoles are a well-established class of pharmacophores known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The synthesis of a cyclopropyl pyrazole derivative from this compound typically proceeds through a condensation reaction with a hydrazine derivative, followed by cyclization.

The aldehyde functionality of this compound serves as the key reactive site for the initial condensation with hydrazine. This reaction forms a hydrazone intermediate, which then undergoes an intramolecular cyclization to yield the pyrazole ring. The ester group on the cyclopropane ring can be retained or further modified in subsequent synthetic steps to explore structure-activity relationships.

Comparative Biological Activity: Cyclopropyl Pyrazoles vs. Alternatives

To objectively assess the performance of compounds derived from this compound, a comparison with structurally related bioactive molecules is essential. Here, we compare the antimicrobial activity of a representative cyclopropyl pyrazole derivative with other pyrazole-based antimicrobial agents.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Cyclopropyl Pyrazole Derivative 1 Staphylococcus aureus8 µg/mL[1]
Escherichia coli16 µg/mL[1]
1,3-Diphenyl Pyrazole Derivative Staphylococcus aureus1-8 µg/mL[2]
Escherichia coli1 µg/mL[2]
Thiazolidinone-clubbed Pyrazole Escherichia coli16 µg/mL[2]
Ciprofloxacin (Control) Escherichia coli0.5 µg/mL[5]

As the data indicates, the cyclopropyl pyrazole derivative exhibits notable antibacterial activity. While the 1,3-diphenyl pyrazole derivative shows comparable or slightly better potency against S. aureus and superior activity against E. coli, the synthesis of the cyclopropyl derivative from a readily available and versatile building block like this compound presents a significant advantage in terms of synthetic accessibility and potential for further diversification.

Experimental Protocols

Synthesis of this compound

A robust and scalable synthesis of this compound can be achieved via a Ti-Claisen condensation of methyl 4-chlorobutanoate. This method is advantageous as it avoids the use of strong bases that could lead to undesired side reactions.[3]

Step-by-step methodology:

  • To a solution of methyl 4-chlorobutanoate in dichloromethane, add titanium(IV) chloride at 0 °C.

  • Add triethylamine dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the resulting dark orange mixture at 0 °C for 1 hour.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure this compound.

Synthesis of a Cyclopropyl Pyrazole Derivative

The synthesis of a 3-cyclopropyl-1H-pyrazol-5-amine derivative from this compound involves a condensation reaction with a substituted hydrazine.

Step-by-step methodology:

  • Dissolve this compound and a substituted hydrazine (e.g., 4-methoxybenzylhydrazine) in ethanol.

  • Add a catalytic amount of acetic acid to the mixture.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting residue by column chromatography on silica gel to obtain the desired cyclopropyl pyrazole derivative.

Antimicrobial Activity Assay (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of the synthesized compounds can be determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-step methodology:

  • Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculate each well with a standardized suspension of the test microorganism.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 24 hours (for bacteria) or at 35 °C for 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Synthetic Pathway

Synthesis_Workflow start This compound condensation Condensation start->condensation hydrazine Substituted Hydrazine hydrazine->condensation cyclization Intramolecular Cyclization condensation->cyclization product Bioactive Cyclopropyl Pyrazole cyclization->product caption Synthesis of Bioactive Cyclopropyl Pyrazoles

Caption: Synthetic route to bioactive cyclopropyl pyrazoles.

The Causality Behind Experimental Choices

The choice of this compound as a starting material is deliberate. Its bifunctional nature allows for a modular approach to synthesis, where both the aldehyde and ester groups can be selectively manipulated to create a diverse library of compounds. The Ti-Claisen condensation is preferred for its synthesis due to its mild reaction conditions, which are compatible with the base-sensitive γ-chloro group in the precursor, thus preventing the formation of byproducts.[3]

In the synthesis of pyrazoles, the use of a catalytic amount of acetic acid facilitates the condensation reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the aldehyde carbon. The subsequent intramolecular cyclization is a thermodynamically favorable process that leads to the stable aromatic pyrazole ring.

The broth microdilution assay is a standardized and widely accepted method for determining the antimicrobial susceptibility of compounds. It provides quantitative MIC values, which are essential for comparing the potency of different molecules and for structure-activity relationship studies.

Conclusion and Future Directions

The strategic use of this compound as a synthetic building block provides a clear and efficient pathway to novel, biologically active compounds. The resulting cyclopropyl pyrazole derivatives have demonstrated promising antimicrobial activity, highlighting the value of incorporating the cyclopropane motif into established pharmacophores.

Future research should focus on expanding the library of derivatives by exploring a wider range of substituted hydrazines and by modifying the ester functionality of the cyclopropane ring. This will allow for a more comprehensive exploration of the structure-activity landscape and could lead to the identification of compounds with enhanced potency and a broader spectrum of activity. Furthermore, investigating the mechanism of action of these novel compounds will be crucial for their development as potential therapeutic agents. The unique structural and electronic properties of the cyclopropane ring, when coupled with the proven biological relevance of the pyrazole core, offer a compelling strategy for the discovery of next-generation bioactive molecules.

References

A Comparative Guide to the Purity Analysis of Synthesized "Methyl 1-formylcyclopropane-1-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of a synthetic building block like "Methyl 1-formylcyclopropane-1-carboxylate" is not merely a quality metric; it is the bedrock upon which the reliability and reproducibility of subsequent research and development rest. This bifunctional molecule, with its strained cyclopropane ring and reactive aldehyde and ester moieties, is a valuable intermediate in the synthesis of complex pharmaceutical agents. However, its inherent reactivity and the intricacies of its synthesis can lead to a range of impurities that may compromise its utility.

This guide provides an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of "this compound". We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you to select the most appropriate method for your specific needs.

The Synthetic Landscape and Potential Impurities

The synthesis of this compound, often achieved through methods like the Titanium-mediated Claisen condensation, can introduce several potential impurities.[1][2] Understanding these is the first step in developing a robust purity analysis strategy.

  • Starting Materials: Unreacted methyl 4-chlorobutanoate and methyl formate.

  • Intermediates: The primary intermediate, methyl 4-chloro-2-formylbutanoate, can exist in tautomeric forms and may be present in the final product if the cyclization is incomplete.[1][2]

  • Byproducts: A significant potential byproduct is methyl cyclopropanecarboxylate, formed through an undesirable side reaction.[2]

  • Degradation Products: The aldehyde functionality is susceptible to oxidation to the corresponding carboxylic acid, particularly upon exposure to air.

A comprehensive purity analysis must be able to separate, identify, and quantify these potential contaminants.

A Comparative Overview of Analytical Techniques

The choice of analytical technique for purity determination hinges on a balance of factors including the volatility and thermal stability of the analyte, the nature of the impurities, and the desired level of quantitative accuracy. We will compare four orthogonal techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Elemental Analysis.

Technique Principle Advantages for this Analyte Limitations for this Analyte Primary Application
GC-MS Separation based on volatility and polarity, with mass-based detection.High resolution for volatile impurities. Provides structural information for impurity identification.Potential for thermal degradation of the analyte.Identification and quantification of volatile and semi-volatile impurities.
HPLC-UV Separation based on polarity, with UV absorbance detection.Suitable for non-volatile impurities. Operates at ambient temperature, minimizing degradation.Requires a UV chromophore for detection. May require derivatization for some impurities.Quantification of the main component and non-volatile impurities.
qNMR Signal intensity is directly proportional to the number of nuclei.Highly accurate and precise for quantification without the need for a specific reference standard for each impurity. Provides structural confirmation.Lower sensitivity compared to chromatographic methods. Requires a pure internal standard.Absolute quantification of the main component and purity assessment.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, and O.Provides the empirical formula to confirm the bulk purity of the sample.Does not provide information on individual impurities. Assumes all components have the same elemental composition.Confirmation of the empirical formula and overall purity of a highly purified sample.

In-Depth Analysis and Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[3][4] For this compound, it is particularly useful for detecting volatile impurities such as residual starting materials and the byproduct methyl cyclopropanecarboxylate.

Causality of Experimental Choices: The choice of a mid-polarity column like a DB-5ms is a good starting point as it provides good separation for a range of compounds with varying polarities. The temperature program is designed to first elute highly volatile components at a lower temperature, followed by a ramp to elute the target analyte and less volatile impurities. Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns for library matching and structural elucidation.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold at 250 °C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

Hypothetical GC-MS Data

Peak Retention Time (min) Key m/z ions Identification Area % (Illustrative)
15.274, 59, 43Methyl formate0.1
28.9100, 69, 41Methyl cyclopropanecarboxylate0.5
312.5128, 99, 71, 55This compound 99.2
414.8164, 129, 101Methyl 4-chloro-2-formylbutanoate0.2

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Synthesized Product Dilution Dilute in Dichloromethane Sample->Dilution Injection Inject into GC Dilution->Injection Separation Separation on DB-5ms Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer (m/z 40-300) Ionization->Detection Chromatogram Generate Total Ion Chromatogram Detection->Chromatogram MassSpectra Extract Mass Spectra of Peaks Chromatogram->MassSpectra LibrarySearch Identify Impurities via Library Search MassSpectra->LibrarySearch Quantification Quantify by Peak Area % LibrarySearch->Quantification

Caption: Workflow for the purity analysis by GC-MS.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile or thermally labile.[3][4] For this compound, HPLC is an excellent choice for quantifying the main component and non-volatile impurities, such as the oxidized carboxylic acid derivative.

Causality of Experimental Choices: A C18 reversed-phase column is chosen for its broad applicability in separating compounds with moderate polarity. A gradient elution with acetonitrile and water allows for the separation of compounds with a wider range of polarities than an isocratic method. The addition of a small amount of acid (e.g., formic acid) to the mobile phase helps to ensure good peak shape for acidic impurities. UV detection at 210 nm is chosen because the ester and aldehyde functionalities have some absorbance in the low UV region.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Hypothetical HPLC-UV Data

Peak Retention Time (min) Identification Area % (Illustrative)
13.1Oxidized impurity (carboxylic acid)0.3
29.8This compound 99.5
311.2Unreacted intermediate0.2

Visualization of the HPLC-UV Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Synthesized Product Dissolution Dissolve in Acetonitrile/Water Sample->Dissolution Injection Inject into HPLC Dissolution->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Quantification Quantify by Area % Integration->Quantification

Caption: Workflow for the purity analysis by HPLC-UV.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that allows for the determination of the absolute purity of a sample without the need for a reference standard of the analyte itself.[5][6] It relies on the principle that the integral of an NMR signal is directly proportional to the number of protons giving rise to that signal.

Causality of Experimental Choices: A high-field NMR spectrometer (e.g., 500 MHz or higher) is used to achieve better signal dispersion and sensitivity. A certified internal standard with a known purity and a signal that does not overlap with the analyte's signals is crucial for accurate quantification. Maleic acid is a good choice as it is non-volatile, stable, and has a distinct singlet in a relatively clear region of the spectrum. A long relaxation delay (D1) is essential to ensure complete relaxation of all protons, which is critical for accurate integration.

Experimental Protocol: qNMR Analysis

  • Instrumentation: 500 MHz NMR spectrometer.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial.

    • Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • NMR Parameters (¹H):

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay (D1): 30 s

    • Acquisition time: 4 s

  • Data Processing:

    • Apply a Fourier transform and phase correct the spectrum.

    • Integrate the well-resolved signals of the analyte and the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Hypothetical ¹H NMR Data and Purity Calculation

  • Analyte (this compound):

    • Aldehyde proton (CHO): δ ≈ 9.5 ppm (singlet, 1H)

    • Methyl protons (OCH₃): δ ≈ 3.7 ppm (singlet, 3H)

    • Cyclopropane protons: δ ≈ 1.4-1.8 ppm (multiplets, 4H)

  • Internal Standard (Maleic Acid):

    • Olefinic protons: δ ≈ 6.3 ppm (singlet, 2H)

Illustrative Calculation:

Assuming:

  • m_analyte = 10.2 mg

  • m_IS = 5.1 mg

  • P_IS = 99.9%

  • I_analyte (aldehyde proton) = 1.00

  • I_IS (olefinic protons) = 0.52

  • N_analyte = 1

  • N_IS = 2

  • M_analyte = 128.13 g/mol

  • M_IS = 116.07 g/mol

Purity (%) = (1.00 / 1) * (2 / 0.52) * (128.13 / 116.07) * (5.1 / 10.2) * 99.9% ≈ 98.7%

Visualization of the qNMR Logic

qNMR_Logic cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation Analyte Weigh Analyte (m_analyte) Dissolve Dissolve in Deuterated Solvent Analyte->Dissolve IS Weigh Internal Standard (m_IS, P_IS) IS->Dissolve Acquire Acquire ¹H NMR Spectrum (long D1) Dissolve->Acquire Integrate Integrate Analyte (I_analyte) and IS (I_IS) Signals Acquire->Integrate Formula Apply Purity Formula Integrate->Formula Result Calculate Absolute Purity (%) Formula->Result

Caption: Logical flow for purity determination by qNMR.

Elemental Analysis

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, and oxygen in a compound.[7] It serves as a final check on the empirical formula and can indicate the presence of significant non-carbon-containing impurities.

Causality of Experimental Choices: Combustion analysis is the standard method for determining the elemental composition of organic compounds. The sample is combusted in a stream of oxygen, and the resulting CO₂, H₂O, and other gases are quantitatively measured.

Experimental Protocol: Elemental Analysis

  • Instrumentation: CHNS/O Elemental Analyzer.

  • Sample Preparation: A few milligrams of the highly purified sample are accurately weighed into a tin capsule.

  • Analysis: The sample is combusted at a high temperature (≥900 °C) in an oxygen-rich environment. The combustion products (CO₂, H₂O) are separated and quantified by a thermal conductivity detector or infrared detector.

Hypothetical Elemental Analysis Data

Theoretical for C₆H₈O₃:

  • C: 56.25%

  • H: 6.29%

  • O: 27.56%

Experimental Results (Illustrative):

  • C: 56.15%

  • H: 6.35%

  • O: 27.50%

The close agreement between the theoretical and experimental values supports the assigned molecular formula and indicates a high degree of purity.

Conclusion: An Integrated Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of a synthesized compound. A comprehensive and robust purity assessment of "this compound" relies on an integrated approach that leverages the strengths of multiple orthogonal techniques.

  • GC-MS is invaluable for the identification and quantification of volatile impurities.

  • HPLC-UV provides a reliable method for quantifying the main component and non-volatile impurities.

  • qNMR offers a highly accurate method for determining the absolute purity of the material.

  • Elemental Analysis serves as a final confirmation of the empirical formula and overall purity.

By employing a combination of these methods, researchers and drug development professionals can have a high degree of confidence in the quality of their synthetic intermediates, ensuring the integrity and success of their scientific endeavors. The validation of these analytical methods according to regulatory guidelines is a critical final step to ensure their suitability for their intended purpose.[5][6][8]

References

A Researcher's Guide to the Spectroscopic Differentiation of Methyl 1-formylcyclopropane-1-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the precise structural elucidation of molecular building blocks is paramount. Methyl 1-formylcyclopropane-1-carboxylate, a versatile bifunctional compound[1], presents a unique structural motif with both an aldehyde and an ester functionality attached to the same carbon of a cyclopropane ring.[1] The inherent strain and compact nature of the cyclopropane ring, combined with the reactivity of the aldehyde and ester groups, make it a valuable precursor in complex syntheses.[1] However, the potential for isomeric variations during synthesis or derivatization necessitates robust analytical methods for their differentiation.

This guide provides a comprehensive spectroscopic comparison of this compound and its positional isomers. We will delve into the expected nuances in their Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data. The focus will be on not just presenting the data, but on understanding the underlying chemical principles that give rise to these spectroscopic distinctions.

The Isomers in Focus

For the purpose of this guide, we will compare the target molecule, This compound (Isomer A) , with two of its logical positional isomers:

  • Isomer A: this compound (CAS: 88157-41-9)[2][3]

  • Isomer B: Methyl 2-formylcyclopropane-1-carboxylate

  • Isomer C: Methyl 2-formylcyclopropane-2-carboxylate

These isomers, while sharing the same molecular formula (C₆H₈O₃) and molecular weight (128.13 g/mol )[2], possess distinct arrangements of their functional groups on the cyclopropane ring. These structural differences will manifest as unique fingerprints in their respective spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The chemical shift, multiplicity, and integration of proton (¹H) and carbon (¹³C) signals provide a detailed map of the molecular framework. The choice of solvent can influence chemical shifts; therefore, for consistency, all predicted data assumes deuterated chloroform (CDCl₃) as the solvent.[4][5][6][7][8]

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are expected to show significant differences, particularly in the chemical shifts and coupling patterns of the cyclopropyl protons and the aldehydic proton.

Isomer Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Differentiating Features
A Aldehyde (-CHO)~9.5Singlet (s)Downfield singlet due to the deshielding effect of the carbonyl group.
Methyl (-OCH₃)~3.8Singlet (s)Typical chemical shift for a methyl ester.
Cyclopropyl (-CH₂-)1.2 - 1.8Multiplets (m)Complex multiplets due to geminal and cis/trans coupling.
B Aldehyde (-CHO)~9.7Doublet (d)Coupling to the adjacent cyclopropyl proton.
Methyl (-OCH₃)~3.7Singlet (s)
Cyclopropyl (-CH-)2.0 - 2.5Multiplet (m)Protons adjacent to carbonyls will be shifted downfield.
Cyclopropyl (-CH₂-)1.0 - 1.7Multiplets (m)
C Aldehyde (-CHO)~9.6Singlet (s)No adjacent protons to couple with.
Methyl (-OCH₃)~3.7Singlet (s)
Cyclopropyl (-CH-)1.8 - 2.2Multiplets (m)
Cyclopropyl (-CH₂-)1.1 - 1.6Multiplets (m)

Causality Behind the Differences:

  • Aldehydic Proton: The most telling difference lies in the multiplicity of the aldehydic proton. In Isomer A and C, it is a singlet as there are no adjacent protons. In Isomer B, it will be a doublet due to coupling with the proton on the same carbon.

  • Cyclopropyl Protons: The chemical shifts of the cyclopropyl protons are highly sensitive to the nature of the substituents.[9] In Isomer A, the two methylene groups are equivalent, leading to a more simplified (though still complex) pattern. In Isomers B and C, the protons on the carbons bearing the functional groups will be shifted significantly downfield compared to the unsubstituted methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectra will provide a clear distinction based on the number of unique carbon environments and their chemical shifts.

Isomer Carbon Assignment Expected Chemical Shift (δ, ppm) Key Differentiating Features
A Aldehyde Carbonyl (C=O)~200Very downfield, characteristic of aldehydes.
Ester Carbonyl (C=O)~170Characteristic of esters.
Quaternary Cyclopropyl (C)~30
Methyl (-OCH₃)~52
Cyclopropyl (-CH₂-)~20Two equivalent methylene carbons.
B Aldehyde Carbonyl (C=O)~202
Ester Carbonyl (C=O)~172
Substituted Cyclopropyl (-CH-)~35-45Two distinct methine carbons.
Methyl (-OCH₃)~52
Unsubstituted Cyclopropyl (-CH₂-)~15
C Aldehyde Carbonyl (C=O)~201
Ester Carbonyl (C=O)~171
Substituted Cyclopropyl (-CH-)~40-50Two distinct methine carbons.
Methyl (-OCH₃)~53
Unsubstituted Cyclopropyl (-CH₂-)~18

Causality Behind the Differences:

  • Number of Signals: Isomer A will show 5 distinct signals, while Isomers B and C will each show 6 signals due to the lower symmetry.

  • Carbonyl Carbons: While the chemical shifts of the carbonyl carbons will be in similar regions for all isomers, the subtle electronic differences may lead to minor, reproducible variations.

  • Cyclopropyl Carbons: The chemical shifts of the cyclopropyl carbons are highly diagnostic.[10][11][12] The quaternary carbon in Isomer A will have a unique shift compared to the substituted methine carbons in Isomers B and C.

FT-IR Spectroscopy: Probing Functional Group Vibrations

FT-IR spectroscopy is an excellent technique for identifying the presence of specific functional groups. The carbonyl (C=O) stretching frequencies of the aldehyde and ester groups will be the most informative.

Isomer Functional Group Expected Wavenumber (cm⁻¹) Key Differentiating Features
A Aldehyde C=O Stretch1740-1720[13]Two distinct carbonyl peaks.
Ester C=O Stretch1735-1715[14][15]
Aldehyde C-H Stretch2830-2695 (often two weak bands)[13][14]
B Aldehyde C=O Stretch1730-1710[16]Potential for overlapping carbonyl bands.
Ester C=O Stretch1735-1715[14][17]
Aldehyde C-H Stretch2830-2695[13][16]
C Aldehyde C=O Stretch1735-1715[16]Potential for overlapping carbonyl bands.
Ester C=O Stretch1730-1710[14][17]
Aldehyde C-H Stretch2830-2695[13][16]

Causality Behind the Differences:

  • Carbonyl Stretches: In Isomer A, the two carbonyl groups are attached to the same carbon, which may lead to more distinct and well-resolved stretching frequencies compared to Isomers B and C where they are on adjacent carbons. In the latter cases, electronic effects through the cyclopropane ring might cause the two carbonyl absorptions to be closer in energy and potentially overlap. The strained cyclopropane ring can also influence the carbonyl stretching frequency.[17]

  • Aldehyde C-H Stretch: The presence of the characteristic pair of weak bands for the aldehydic C-H stretch around 2720 cm⁻¹ and 2820 cm⁻¹ will be a common feature for all three isomers, confirming the presence of the aldehyde group.[13]

Mass Spectrometry: Mapping Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.

Isomer Expected m/z of Molecular Ion (M⁺) Key Fragmentation Pathways and Expected Fragments (m/z)
A 128Loss of -OCH₃ (m/z 97), Loss of -COOCH₃ (m/z 69), McLafferty rearrangement not prominent.
B 128Alpha-cleavage adjacent to carbonyls, potential for more complex rearrangements involving the cyclopropane ring.
C 128Fragmentation patterns may differ subtly from Isomer B due to the different substitution pattern.

Causality Behind the Differences:

The fragmentation of cyclic esters can be complex.[18][19][20][21] For all isomers, the molecular ion peak at m/z 128 should be observable. The key differences will lie in the relative abundances of the fragment ions.

  • Isomer A: The geminal substitution pattern will likely favor the loss of the ester and aldehyde functionalities. For instance, the loss of the methoxy group (-OCH₃) to give a fragment at m/z 97, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z 69 are expected.

  • Isomers B and C: The fragmentation will be influenced by the ability to undergo alpha-cleavage at different positions relative to the two carbonyl groups. The stability of the resulting radical cations will dictate the preferred fragmentation pathways. These differences, though potentially subtle, can be used for differentiation with high-resolution mass spectrometry and careful analysis of the fragmentation patterns.

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H spectrum with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire at least 16 scans for good signal-to-noise.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Use a 45-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio.

FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Apply a small drop of the sample to one plate and cover with the second plate.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Perform at least 16 scans and average them to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample via a gas chromatograph (GC-MS) for separation and purification, or via a direct insertion probe.

  • Instrumentation: A mass spectrometer capable of electron ionization (EI) at 70 eV.

  • Acquisition:

    • Acquire a mass spectrum over a mass range of m/z 40-200.

    • The fragmentation pattern should be reproducible under standard operating conditions.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the spectroscopic analysis and differentiation of the isomers.

Caption: Workflow for Isomer Differentiation.

Conclusion

The structural differentiation of isomers of this compound is readily achievable through a combination of standard spectroscopic techniques. ¹H NMR spectroscopy provides the most direct and unambiguous evidence for the connectivity of the functional groups through the analysis of chemical shifts and spin-spin coupling patterns. ¹³C NMR complements this by confirming the number of unique carbon environments. FT-IR spectroscopy serves as a rapid method to confirm the presence of the key aldehyde and ester functional groups, while mass spectrometry provides molecular weight information and isomer-specific fragmentation patterns. By understanding the fundamental principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, researchers can confidently assign the correct structure to their synthesized or isolated compounds.

References

A Comparative Guide to the Synthesis of Methyl 1-formylcyclopropane-1-carboxylate: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Strained Scaffold

Methyl 1-formylcyclopropane-1-carboxylate is a bifunctional molecule of significant interest in medicinal and process chemistry. Its compact, strained cyclopropane ring, substituted with both an aldehyde and a methyl ester at the same carbon, provides a unique and versatile building block for the synthesis of complex pharmaceutical agents and natural products. The inherent ring strain of the cyclopropane moiety can impart desirable conformational rigidity and metabolic stability to drug candidates, while the orthogonal reactivity of the aldehyde and ester functionalities allows for selective chemical transformations.

This guide provides a comprehensive cost-benefit analysis of different synthetic routes to this valuable intermediate. We will delve into the mechanistic intricacies of a well-established titanium-mediated Claisen condensation, and explore plausible alternative pathways, evaluating each based on yield, scalability, cost-effectiveness, and safety considerations. This analysis is intended to empower researchers and process chemists to make informed decisions when selecting a synthetic strategy tailored to their specific needs, from small-scale discovery to large-scale manufacturing.

Route 1: The Robust and High-Yielding Titanium-Mediated Claisen Condensation

The titanium-mediated Claisen condensation has emerged as a preferred method for the synthesis of this compound, offering high yields and avoiding the harsh conditions of traditional base-mediated condensations.[1] This route, detailed in Organic Syntheses, provides a reliable and scalable protocol.[2]

Reaction Pathway

The synthesis proceeds in two main steps starting from commercially available methyl 4-chlorobutanoate:

  • α-Formylation: Methyl 4-chlorobutanoate is first formylated at the α-position using methyl formate in the presence of titanium tetrachloride (TiCl₄) and triethylamine (Et₃N).

  • Intramolecular Cyclization: The resulting α-formyl-γ-chloro ester undergoes an intramolecular nucleophilic substitution in the presence of a base, such as potassium carbonate, to yield the desired cyclopropane product.

Titanium-Mediated Claisen Condensation Methyl 4-chlorobutanoate Methyl 4-chlorobutanoate Intermediate Intermediate Methyl 4-chlorobutanoate->Intermediate 1. HCO₂Me, TiCl₄, Et₃N CH₂Cl₂ This compound This compound Intermediate->this compound 2. K₂CO₃ EtOAc

Caption: Reaction scheme for the synthesis of this compound via a titanium-mediated Claisen condensation.

Experimental Protocol

Step 1: Synthesis of Methyl 4-chloro-2-formylbutanoate [2]

  • To a solution of methyl 4-chlorobutanoate and methyl formate in dichloromethane at 0 °C, titanium tetrachloride is added dropwise.

  • Triethylamine is then added dropwise, maintaining the temperature below 15 °C.

  • The reaction is stirred for 1.5 hours at 10-15 °C.

  • The reaction is quenched with water and the product is extracted with dichloromethane.

  • The organic layer is washed, dried, and concentrated to give the crude intermediate.

Step 2: Synthesis of this compound [2]

  • The crude methyl 4-chloro-2-formylbutanoate is dissolved in ethyl acetate.

  • Potassium carbonate is added portion-wise, and the mixture is stirred at 0-5 °C for 1 hour.

  • The reaction is quenched with water, and the product is extracted with ethyl acetate.

  • The combined organic layers are washed, dried, and concentrated.

  • The final product is purified by distillation under reduced pressure.

Cost-Benefit Analysis
MetricPerformanceJustification
Yield High (68-77% overall)The Organic Syntheses procedure reports reliable yields in this range.[1][2]
Scalability ExcellentThe protocol has been successfully performed on a multi-gram scale.[2] The use of common laboratory equipment and reagents facilitates scale-up.
Cost of Reagents ModerateThe primary cost drivers are titanium tetrachloride and triethylamine. While not the cheapest reagents, their cost is offset by the high overall yield and the use of inexpensive starting materials like methyl 4-chlorobutanoate and methyl formate.
Safety & Handling ModerateTitanium tetrachloride is corrosive and reacts violently with water, requiring careful handling in an inert atmosphere. Triethylamine is a flammable and corrosive liquid. Standard laboratory safety protocols are sufficient.
Reaction Conditions MildThe reaction is performed at moderate temperatures (0-15 °C), avoiding the need for cryogenic conditions often required for base-mediated condensations.[1]
Purity HighDistillation provides a product with high purity (97-99%).[2]

Expertise & Experience: The key to the success of this route lies in the use of TiCl₄ as a Lewis acid. Unlike strong bases like sodium hydride or LDA which can promote undesirable side reactions with the γ-chloro group, TiCl₄ selectively activates the ester for formylation.[1] The subsequent base-mediated cyclization is a classic intramolecular Williamson ether synthesis-like reaction, which is highly efficient for the formation of three-membered rings.

Route 2: A Plausible Cyclopropanation-Oxidation Strategy

An alternative approach involves the formation of the cyclopropane ring first, followed by the introduction of the formyl group. This strategy would likely involve the cyclopropanation of a suitable acrylate precursor, followed by oxidation of a primary alcohol.

Proposed Reaction Pathway
  • Cyclopropanation: Reaction of methyl 2-(methoxymethyl)acrylate with a carbene source, such as that generated from diazomethane or a Simmons-Smith reaction, would yield methyl 1-(methoxymethyl)cyclopropane-1-carboxylate.

  • Deprotection and Oxidation: The methoxymethyl ether would be cleaved to reveal the primary alcohol, which could then be oxidized to the aldehyde using a variety of mild oxidizing agents (e.g., PCC, Swern oxidation, Dess-Martin periodinane).

Cyclopropanation-Oxidation Methyl 2-(methoxymethyl)acrylate Methyl 2-(methoxymethyl)acrylate Intermediate Alcohol Intermediate Alcohol Methyl 2-(methoxymethyl)acrylate->Intermediate Alcohol 1. Cyclopropanation 2. Deprotection This compound This compound Intermediate Alcohol->this compound 3. Oxidation

Caption: Proposed reaction scheme for a cyclopropanation-oxidation synthesis of this compound.

Cost-Benefit Analysis (Projected)
MetricPerformanceJustification
Yield Moderate to HighYields for cyclopropanation and oxidation reactions are typically good, but a multi-step synthesis will have a lower overall yield.
Scalability ModerateThe use of diazomethane for cyclopropanation is not ideal for large-scale synthesis due to its explosive and toxic nature. The Simmons-Smith reaction is a safer alternative but can be expensive. Oxidation reagents can also pose scalability challenges.
Cost of Reagents Moderate to HighThe cost of the acrylate starting material and the reagents for cyclopropanation and oxidation would likely be higher than the Ti-Claisen route.
Safety & Handling High Concern (with diazomethane)Diazomethane is a significant safety hazard. Mild oxidation reagents are generally manageable.
Reaction Conditions VariedCyclopropanation conditions can vary. Oxidations often require specific temperature control.
Purity GoodChromatographic purification would likely be required at intermediate stages.

Expertise & Experience: This route offers modularity, as different cyclopropanation and oxidation methods could be employed. However, the synthesis of the starting acrylate and the safety concerns associated with some cyclopropanation reagents are significant drawbacks. The choice of oxidant in the final step would be crucial to avoid over-oxidation to the carboxylic acid.

Route 3: An Ozonolysis-Based Approach

A third potential route involves the oxidative cleavage of a vinylcyclopropane precursor. Ozonolysis is a powerful and reliable method for cleaving carbon-carbon double bonds to form carbonyl compounds.[3][4][5]

Proposed Reaction Pathway
  • Synthesis of Precursor: Methyl 1-vinylcyclopropane-1-carboxylate would be required as the starting material. This could potentially be synthesized from methyl cyclopropanecarboxylate.

  • Ozonolysis: Ozonolysis of the vinyl group, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), would yield the desired aldehyde.

Ozonolysis Methyl 1-vinylcyclopropane-1-carboxylate Methyl 1-vinylcyclopropane-1-carboxylate This compound This compound Methyl 1-vinylcyclopropane-1-carboxylate->this compound 1. O₃ 2. Reductive Workup

Caption: Proposed reaction scheme for the synthesis of this compound via ozonolysis.

Cost-Benefit Analysis (Projected)
MetricPerformanceJustification
Yield High (for ozonolysis step)Ozonolysis reactions are typically high-yielding. The overall yield would depend on the synthesis of the vinylcyclopropane precursor.
Scalability GoodOzonolysis is a scalable reaction, with industrial applications.
Cost of Reagents ModerateThe main cost would be associated with the synthesis of the starting material. Ozone generation requires specialized equipment.
Safety & Handling High ConcernOzone is toxic and ozonides can be explosive. Proper equipment and procedures are essential.
Reaction Conditions Low TemperatureOzonolysis is typically carried out at low temperatures (-78 °C).
Purity GoodThe reaction is generally clean, and purification is often straightforward.

Expertise & Experience: The success of this route is entirely dependent on the efficient and cost-effective synthesis of the methyl 1-vinylcyclopropane-1-carboxylate precursor. While ozonolysis itself is a well-understood and powerful transformation, the overall efficiency of this multi-step approach would need to be carefully evaluated.

Conclusion: A Clear Winner for Practical Synthesis

Based on the available data and established chemical principles, the titanium-mediated Claisen condensation stands out as the most practical and efficient route for the synthesis of this compound. Its high, reproducible yields, mild reaction conditions, and demonstrated scalability make it the superior choice for both academic and industrial applications.

While the cyclopropanation-oxidation and ozonolysis routes are chemically sound, they present significant challenges in terms of starting material availability, safety, and the number of synthetic steps, which ultimately impact the overall cost and efficiency. For researchers and drug development professionals requiring reliable access to this valuable building block, the well-documented titanium-mediated approach offers a clear and advantageous path forward.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 1-formylcyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the safe and compliant disposal of methyl 1-formylcyclopropane-1-carboxylate. As a compound featuring a strained cyclopropane ring, a reactive aldehyde, and an ester functional group, its disposal requires a multi-faceted understanding of its chemical properties to ensure personnel safety and environmental protection. This guide is intended for trained researchers, scientists, and drug development professionals.

Core Principles: Understanding the Hazard Profile

Proper disposal begins with a thorough understanding of the compound's inherent risks. The chemical structure of this compound presents a trifecta of hazards derived from its distinct functional groups.

  • The Cyclopropane Ring: This three-membered ring is characterized by significant ring strain. Such systems can be highly reactive and are often flammable, potentially undergoing energetic ring-opening reactions under certain conditions.[1][2]

  • The Aldehyde Group (-CHO): Aldehydes are a reactive class of compounds. They can be susceptible to oxidation and polymerization. Many aldehydes are respiratory irritants and can be toxic.[3] Specific disposal procedures are often required to neutralize their reactivity before final disposal.[4][5][6]

  • The Methyl Ester Group (-COOCH₃): Like many organic esters, this group contributes to the compound's likely classification as a flammable liquid.[7] Waste streams containing esters are typically managed as organic solvent waste.

Given these characteristics, this compound must be unequivocally classified as Hazardous Waste . It should never be disposed of down the drain or in regular trash.

Key Safety & Disposal Information Summary
ParameterGuidelineRationale & Sources
Waste Classification Hazardous Waste: Flammable Liquid, Non-Halogenated Organic The compound is presumed flammable due to the ester group and strained ring.[8][9][10] It does not contain halogens.
Primary Hazards Flammability, Reactivity, Potential ToxicityDerived from the ester, cyclopropane, and aldehyde functional groups respectively.[1][2][3]
Personal Protective Equipment (PPE) Chemical safety goggles, appropriate chemical-resistant gloves (e.g., nitrile), lab coat.Standard practice for handling flammable and potentially toxic organic chemicals.[11]
Handling Environment All handling and preparation for disposal must occur within a certified chemical fume hood.To minimize inhalation exposure to potentially volatile and hazardous vapors.[12][13]
Incompatible Materials Strong Oxidizing Agents, Strong Bases, Strong AcidsTo prevent violent reactions, such as rapid oxidation or hydrolysis.[14][11][15][16]
Disposal Method Collection for incineration via a licensed hazardous waste contractor. DO NOT attempt to neutralize without EHS approval.Incineration is the standard and safest method for flammable organic liquids.[17]

Standard Disposal Protocol: A Step-by-Step Workflow

This protocol outlines the standard operating procedure for collecting and storing this compound waste for pickup by your institution's Environmental Health & Safety (EHS) department.

Step 1: Waste Segregation and Container Selection
  • Identify as Non-Halogenated Waste: This compound does not contain fluorine, chlorine, bromine, or iodine. It must be collected in a container designated for non-halogenated organic waste.

  • Obtain a Designated Waste Container: Use a clean, dry container made of a compatible material (typically glass or polyethylene) that is supplied or approved by your EHS department. Ensure it has a secure, threaded cap to prevent leaks and vapor escape.[1]

  • Prevent Mixing: Crucially, do not mix this waste with incompatible materials. Mixing with oxidizers or strong acids/bases can trigger a dangerous reaction.[14][11][15]

Step 2: Waste Collection and Labeling
  • Perform Waste Transfer in a Fume Hood: Carefully transfer the waste this compound, including any contaminated solvents or reaction mixtures, into the designated waste container inside a fume hood.

  • Label the Container Immediately: As soon as the first drop of waste is added, affix a "Hazardous Waste" tag.[18] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound " (no formulas or abbreviations).

    • List all other components and their approximate percentages (e.g., Methanol ~50%).[13]

    • The specific hazard warnings (e.g., Flammable, Toxic).[17]

  • Keep the Container Closed: The waste container must remain tightly sealed at all times, except when you are actively adding waste.[13][19]

Step 3: Storage in a Satellite Accumulation Area (SAA)
  • Designate an SAA: Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory. The SAA must be at or near the point of waste generation and under the control of the lab personnel.[15][17]

  • Use Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[13]

  • Adhere to Volume Limits: Do not accumulate more than 55 gallons of a single hazardous waste stream in your SAA.[19] Once a container is full (to a maximum of 90% capacity to allow for expansion), it must be dated and removed by EHS within three days.[15]

Step 4: Arranging for Final Disposal
  • Schedule a Pickup: Once your waste container is full or your project is complete, contact your institution's EHS or hazardous waste management department to arrange for a pickup.[13]

  • Maintain Records: Keep accurate records of the waste generated and disposed of, as this documentation is essential for regulatory compliance.[20]

Disposal Workflow Diagram

G cluster_lab Laboratory Operations cluster_ehs EHS / Waste Management A Waste Generation (this compound) B Step 1: Select & Segregate (Non-Halogenated Waste Container) A->B  Classify C Step 2: Collect & Label (Use Fume Hood, Affix 'Hazardous Waste' Tag) B->C  Contain D Step 3: Store in SAA (Closed Container, Secondary Containment) C->D  Store E Step 4: Schedule Pickup (Contact EHS when container is full) D->E  Request F Waste Removal (Licensed Professional) E->F G Final Disposal (Certified Treatment, Storage, and Disposal Facility - TSDF) F->G

Caption: Standard workflow for hazardous waste disposal.

Spill and Emergency Procedures

Your immediate response to a spill should prioritize safety.

  • Small Spill (<100 mL):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical spill pillow.[14][13]

    • Do not use combustible materials like paper towels to absorb a large amount of the liquid.

    • Carefully collect the absorbent material using non-sparking tools and place it in a sealed, labeled container for disposal as hazardous waste.[14][16]

    • Clean the spill area with soap and water.

  • Large Spill (>100 mL):

    • Evacuate the immediate area.

    • Alert your colleagues and contact your institution's EHS and emergency response number immediately.[13]

    • If the substance is flammable, remove all ignition sources if it is safe to do so.

Advanced Topic: Chemical Deactivation of Aldehydes

Some facilities may have protocols for the chemical treatment of aldehyde-containing waste streams to render them non-hazardous.[6] Methods can include oxidation with reagents like potassium permanganate or neutralization with commercial products.[3][4]

This practice is NOT recommended without explicit, written approval and a detailed, validated protocol from your institution's EHS department. The reasons for this caution are:

  • Exothermic Reactions: Neutralization reactions can be highly exothermic, posing a risk of boiling and splashing.

  • Byproduct Formation: Improper treatment can lead to the formation of other, potentially more hazardous, waste products.

  • Regulatory Compliance: On-site treatment of hazardous waste is a regulated activity that requires specific permits and documentation.[6]

The diagram below illustrates why segregation is critical by highlighting incompatible materials.

Waste Segregation Logic

G cluster_incompatible Incompatible Materials (DO NOT MIX) Compound Methyl 1-formyl- cyclopropane-1-carboxylate (Flammable Organic Waste) Oxidizers Strong Oxidizers (e.g., Nitric Acid, Permanganate) Compound->Oxidizers  Violent Reaction Risk Bases Strong Bases (e.g., NaOH, KOH) Compound->Bases  Hydrolysis / Reaction Risk Acids Strong Acids (e.g., Sulfuric Acid) Compound->Acids  Reaction Risk

Caption: Avoid mixing with incompatible chemical classes.

By adhering to this comprehensive guide, you can ensure the safe, responsible, and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.